Product packaging for 3,3-Dimethylbutyric acid(Cat. No.:CAS No. 1070-83-3)

3,3-Dimethylbutyric acid

Cat. No.: B052136
CAS No.: 1070-83-3
M. Wt: 116.16 g/mol
InChI Key: MLMQPDHYNJCQAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3-Dimethylbutyric acid is a versatile short-chain fatty acid derivative of significant interest in medicinal chemistry and biochemical research. Its primary research value stems from its role as a key synthetic precursor and metabolic intermediate. Notably, it serves as a crucial building block for the synthesis of novel HDAC (Histone Deacetylase) inhibitors, a prominent class of compounds investigated for their potential in oncology and neurodegenerative disease research. The compound's mechanism of action, when incorporated into larger molecules, often involves the chelation of zinc ions within the active sites of HDAC enzymes, thereby modulating gene expression. Furthermore, its bulky, branched structure is exploited to study steric effects on enzyme-substrate interactions and to enhance the metabolic stability of lead compounds. Beyond epigenetics, this compound is utilized in the development of peroxisome proliferator-activated receptor (PPAR) agonists and as a probe in studying fatty acid metabolism and transport. This high-purity reagent is essential for researchers exploring new therapeutic avenues, structure-activity relationships (SAR), and fundamental biochemical pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B052136 3,3-Dimethylbutyric acid CAS No. 1070-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2,3)4-5(7)8/h4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMQPDHYNJCQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061450
Record name Butanoic acid, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; mp = 6-7 deg C; [Merck Index] Stench of an odor; [Alfa Aesar MSDS]
Record name tert-Butylacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10973
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1070-83-3
Record name 3,3-Dimethylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-DIMETHYLBUTYRIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-DIMETHYLBUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80K0TZQ55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 3,3-Dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3,3-Dimethylbutyric acid (CAS No. 1070-83-3), a branched-chain carboxylic acid with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries. This document covers its chemical and physical properties, spectroscopic data, synthesis methodologies, and toxicological profile. Furthermore, it explores the role of this compound derivatives in modulating key signaling pathways, offering insights for drug discovery and development. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams.

Chemical Identity and Properties

This compound, also known as tert-butylacetic acid, is a six-carbon carboxylic acid.[1] Its structure features a sterically hindered tert-butyl group adjacent to the carboxylic acid moiety, which imparts unique chemical characteristics.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1070-83-3[2]
Molecular Formula C₆H₁₂O₂[2]
Molecular Weight 116.16 g/mol [1]
IUPAC Name 3,3-dimethylbutanoic acid[1]
Synonyms tert-Butylacetic acid, 3,3-Dimethylbutanoic acid[1]
InChI Key MLMQPDHYNJCQAO-UHFFFAOYSA-N[1]
SMILES CC(C)(C)CC(=O)O[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Clear, colorless liquid[3]
Melting Point -11 °C[4]
Boiling Point 185-190 °C[4]
Density 0.912 g/mL at 25 °C[4]
Solubility in Water 19 g/L[4]
Refractive Index (n20/D) 1.411[4]
Flash Point 89 °C (closed cup)[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows three distinct signals:

  • A singlet around 1.06 ppm corresponding to the nine equivalent protons of the tert-butyl group.

  • A singlet around 2.24 ppm corresponding to the two protons of the methylene (B1212753) group (CH₂).

  • A broad singlet around 11.9 ppm corresponding to the acidic proton of the carboxylic acid group.[6]

2.2. Infrared (IR) Spectroscopy

The IR spectrum is characterized by:

  • A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

  • A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

2.3. Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 116. A prominent fragment is often observed at m/z 57, corresponding to the stable tert-butyl cation.

Synthesis of this compound

Several synthetic routes to this compound have been established. Two common methods are detailed below.

3.1. Oxidation of 3,3-Dimethylbutanal

One straightforward method involves the oxidation of the corresponding aldehyde, 3,3-dimethylbutanal.[7]

G cluster_oxidation Oxidation of 3,3-Dimethylbutanal 3_3_dimethylbutanal 3,3-Dimethylbutanal 3_3_dimethylbutyric_acid This compound 3_3_dimethylbutanal->3_3_dimethylbutyric_acid Oxidation oxidizing_agent Oxidizing Agent (e.g., KMnO₄, CrO₃) oxidizing_agent->3_3_dimethylbutyric_acid

Caption: General workflow for the synthesis of this compound via oxidation.

Experimental Protocol: Oxidation of 3,3-Dimethylbutyraldehyde (B104332) [8]

  • Reactants: 3,3-dimethylbutyraldehyde (1 mmol), water (2 mL), Cu(OAc)₂·H₂O (0.0001 mmol), Co(OAc)₂·4H₂O (0.0001 mmol).

  • Procedure:

    • To a 15 mL glass reaction tube, add water, 3,3-dimethylbutyraldehyde, Cu(OAc)₂·H₂O, and Co(OAc)₂·4H₂O.

    • Connect an oxygen balloon to the reaction tube.

    • Place the reaction tube in a 20°C water bath and stir the mixture for 3 hours under normal pressure oxygen.

    • Upon completion, the target product is obtained by extraction, concentration, and drying to a constant weight.

  • Yield: 95%

3.2. Wolff-Kishner Reduction of 3,3-Dimethyl-2-oxobutyric Acid

A common industrial synthesis involves the Wolff-Kishner reduction of 3,3-dimethyl-2-oxobutyric acid (also known as trimethylpyruvic acid).[9] This method is advantageous as it avoids the use of BF₃, which can be difficult to handle.[9]

G cluster_wolff_kishner Wolff-Kishner Reduction Route trimethylpyruvic_acid 3,3-Dimethyl-2-oxobutyric Acid ketazine Ketazine Intermediate trimethylpyruvic_acid->ketazine Condensation hydrazine (B178648) Hydrazine Hydrate hydrazine->ketazine 3_3_dimethylbutyric_acid This compound ketazine->3_3_dimethylbutyric_acid Reduction base_heat Base (e.g., KOH) High-boiling solvent, Heat base_heat->3_3_dimethylbutyric_acid

Caption: Synthesis of this compound via a Wolff-Kishner reduction pathway.

Experimental Protocol: Wolff-Kishner Reduction [10]

  • Reactants: 3,3-dimethyl-2-oxobutyric acid, hydrazine hydrate, potassium hydroxide (B78521), and a high-boiling solvent like diethylene glycol.

  • Procedure:

    • A mixture of 3,3-dimethyl-2-oxobutyric acid, hydrazine hydrate, and potassium hydroxide in diethylene glycol is heated to reflux for 1 hour to form the hydrazone.

    • The temperature is then raised to approximately 190-200 °C to distill off water and excess hydrazine.

    • The reaction mixture is maintained at this temperature for an additional 3-4 hours to drive the reduction to completion.

    • After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of less than 2.

    • The product is then extracted with an organic solvent (e.g., toluene), and the solvent is removed under reduced pressure to yield this compound.

Biological Activity and Applications in Drug Development

This compound itself has limited direct biological activity. However, its derivatives are of significant interest in drug discovery, particularly as inhibitors of histone deacetylases (HDACs) and as peroxisome proliferator-activated receptor (PPAR) agonists.[6][9]

4.1. Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] By removing acetyl groups from histones, HDACs lead to chromatin condensation and transcriptional repression. HDAC inhibitors block this activity, leading to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes.[3] This mechanism makes HDAC inhibitors a promising class of anti-cancer agents.[6]

G cluster_hdac HDAC Inhibitor Signaling Pathway HDAC_Inhibitor HDAC Inhibitor (3,3-Dimethylbutyric acid derivative) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of HDAC inhibitors leading to anti-tumor effects.

4.2. Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[11] PPAR agonists, which can be derivatives of this compound, are used to treat metabolic disorders such as dyslipidemia and type 2 diabetes.[1]

G cluster_ppar PPAR Agonist Signaling Pathway PPAR_Agonist PPAR Agonist (3,3-Dimethylbutyric acid derivative) PPAR PPAR PPAR_Agonist->PPAR Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA Response Element) PPAR_RXR_Complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Regulation Regulation of Lipid and Glucose Metabolism Gene_Expression->Metabolic_Regulation

Caption: PPAR agonist signaling pathway for metabolic regulation.

Toxicology and Safety

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage.[5] Ingestion may lead to severe and permanent damage to the digestive tract.[12] Inhalation can cause severe irritation of the respiratory tract.[12] Therefore, appropriate personal protective equipment, including gloves, goggles, and a respirator, should be used when handling this chemical.[5] It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[12]

Conclusion

This compound is a valuable chemical intermediate with a well-defined property profile. Its synthesis is achievable through various routes, with the Wolff-Kishner reduction of 3,3-dimethyl-2-oxobutyric acid being a notable industrial method. The true potential of this molecule lies in its utility as a scaffold for the development of potent and selective drug candidates, particularly HDAC inhibitors and PPAR agonists. A thorough understanding of its chemistry and biological applications is essential for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to 3,3-Dimethylbutyric Acid: Structural Formula and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-dimethylbutyric acid, also known as tert-butylacetic acid, and its structural isomers. This document details the structural formula, physicochemical properties, synthesis protocols, and spectroscopic data of these compounds, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 1070-83-3) is a six-carbon carboxylic acid with the molecular formula C6H12O2. Its unique structure, featuring a sterically hindered tert-butyl group adjacent to the carboxylic acid moiety, imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Understanding its structure and the properties of its isomers is crucial for its effective application in synthetic organic chemistry and drug design.

Structural Formula and Isomerism

The molecular formula C6H12O2 corresponds to several carboxylic acid isomers, each exhibiting distinct physical and chemical properties due to variations in their carbon skeleton.

This compound

The structural formula of this compound is characterized by a butyric acid backbone with two methyl groups attached to the C3 position.

Caption: Structural formula of this compound.

Key Structural Isomers

The primary structural isomers of this compound that are also carboxylic acids include straight-chain and other branched-chain hexanoic acids. The most common isomers are:

  • Hexanoic acid (Caproic acid): A straight-chain carboxylic acid.

  • 2-Methylpentanoic acid: A branched-chain isomer with a methyl group at the C2 position.

  • 3-Methylpentanoic acid: A branched-chain isomer with a methyl group at the C3 position.

  • 4-Methylpentanoic acid: A branched-chain isomer with a methyl group at the C4 position.

Caption: Structures of Hexanoic Acid and its common methyl-branched isomers.

Physicochemical Properties

The structural differences among these isomers lead to variations in their physical properties. The following table summarizes key quantitative data for this compound and its common isomers.

PropertyThis compoundHexanoic Acid2-Methylpentanoic Acid3-Methylpentanoic Acid
CAS Number 1070-83-3142-62-197-61-0105-43-1
Molecular Weight ( g/mol ) 116.16116.16116.16116.16
Melting Point (°C) -11-3.4-85-41
Boiling Point (°C) 185-190205196-197196-198
Density (g/mL at 25°C) 0.9120.9290.9260.930
Refractive Index (n20/D) 1.4111.4161.4151.416

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Wolff-Kishner reduction of 3,3-dimethyl-2-oxobutanoic acid (trimethylpyruvic acid).

Protocol: Wolff-Kishner Reduction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 28 g of trimethylpyruvic acid, 30 g of hydrazine (B178648) hydrate, and 62.8 g of potassium hydroxide (B78521) in 200 mL of triethylene glycol.[2]

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Distillation: After the reflux period, arrange the apparatus for distillation and carefully distill off the excess hydrazine hydrate.

  • Heating: Continue heating the reaction mixture until the evolution of gas ceases. The internal temperature will typically reach 190-200°C.

  • Work-up:

    • Cool the reaction mixture and add 300 mL of water.

    • Acidify the aqueous solution to a pH of 2 with concentrated hydrochloric acid.

    • Extract the aqueous phase multiple times with toluene.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude product by fractional distillation to yield this compound.

Synthesis of Isomers

Protocol: Oxidation with Diphenyl Diselenide and Hydrogen Peroxide

  • Catalyst Preparation: In a reaction vessel, treat diphenyl diselenide (0.02 mmol) with 30% w/w hydrogen peroxide (1 mmol) and water (0.2 mL) at room temperature with stirring until the mixture becomes colorless.

  • Oxidation: Add 1-hexanol (B41254) (1 mmol) to the prepared catalyst solution.

  • Reaction Monitoring: Stir the reaction mixture for 6 hours.

  • Work-up:

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure to obtain hexanoic acid.[3]

Protocol: Malonic Ester Synthesis

  • Deprotonation: React diethyl malonate with sodium ethoxide in ethanol (B145695) to form the sodium salt of diethyl malonate.

  • Alkylation: Treat the resulting carbanion with 1-bromopropane (B46711) to introduce the propyl group.

  • Second Alkylation: Deprotonate the mono-alkylated malonic ester with sodium ethoxide and subsequently react with methyl iodide to introduce the methyl group.

  • Hydrolysis and Decarboxylation:

    • Saponify the resulting dialkylated malonic ester with aqueous sodium hydroxide, followed by acidification to yield the dicarboxylic acid.

    • Heat the dicarboxylic acid to induce decarboxylation, yielding 2-methylpentanoic acid.

Spectroscopic Analysis Protocols
  • ¹H NMR: Samples are typically dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The carboxylic acid proton (–COOH) typically appears as a broad singlet in the downfield region (δ 10-13 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid group gives a characteristic signal in the range of δ 170-185 ppm.

Samples can be analyzed as a neat liquid film between salt plates (NaCl or KBr). The IR spectrum of a carboxylic acid is characterized by:

  • A very broad O–H stretching absorption from approximately 2500 to 3300 cm⁻¹.[4]

  • A strong C=O stretching absorption between 1700 and 1725 cm⁻¹.[4]

  • A C–O stretching absorption in the region of 1210-1320 cm⁻¹.[4]

Electron ionization mass spectrometry (EI-MS) is commonly used.

  • Molecular Ion (M+): The molecular ion peak is often weak or absent for aliphatic carboxylic acids.

  • Fragmentation: Common fragmentation patterns include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). A characteristic fragmentation for straight-chain carboxylic acids is the McLafferty rearrangement, which results in a prominent peak at m/z 60.[5]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Carbon AtomThis compoundHexanoic Acid2-Methylpentanoic Acid
C1 (COOH) ~179~180~183
C2 ~48~34~41
C3 ~31~24~35
C4 ~29 (CH₃)~31~20
C5 -~22~14
C6 -~14-
Other (CH₃) --~17 (on C2)
Key IR Absorption Bands (cm⁻¹)
Functional GroupThis compoundHexanoic Acid2-Methylpentanoic Acid
O–H Stretch 2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C=O Stretch ~1710~1711~1708
C–O Stretch ~1295~1285~1250
Mass Spectrometry Key Fragments (m/z)
CompoundMolecular Ion (M+)Key Fragments
This compound 116 (weak)101, 73, 57 (base peak), 41
Hexanoic Acid 116 (weak)73, 60 (McLafferty), 45
2-Methylpentanoic Acid 116 (weak)87, 74, 57, 43
3-Methylpentanoic Acid 116 (weak)101, 88, 73, 55

Logical Workflow for Isomer Differentiation

The following workflow outlines a logical approach to distinguish between this compound and its common isomers using the spectroscopic data presented.

G cluster_ms MS Analysis cluster_nmr NMR Analysis start Unknown C6H12O2 Carboxylic Acid ms Mass Spectrometry start->ms nmr 1H and 13C NMR start->nmr ir IR Spectroscopy start->ir ms_mclafferty McLafferty Peak at m/z 60? ms->ms_mclafferty nmr_signals Number of 13C Signals? nmr->nmr_signals ms_base_peak Base Peak at m/z 57? ms_mclafferty->ms_base_peak No hexanoic Likely Hexanoic Acid ms_mclafferty->hexanoic Yes dimethylbutyric Likely this compound ms_base_peak->dimethylbutyric Yes isomers Branched Isomers ms_base_peak->isomers No nmr_4_signals 4 Signals nmr_signals->nmr_4_signals 4 nmr_6_signals 6 Signals nmr_signals->nmr_6_signals 6 nmr_5_signals 5 Signals nmr_signals->nmr_5_signals 5 dimethylbutyric2 This compound nmr_4_signals->dimethylbutyric2 hexanoic2 Hexanoic Acid nmr_6_signals->hexanoic2 nmr_2_methyl CH doublet and CH multiplet? nmr_5_signals->nmr_2_methyl nmr_3_methyl Two CH3 doublets? nmr_2_methyl->nmr_3_methyl No methyl_2_pentanoic 2-Methylpentanoic Acid nmr_2_methyl->methyl_2_pentanoic Yes methyl_3_pentanoic 3-Methylpentanoic Acid nmr_3_methyl->methyl_3_pentanoic Yes

Caption: Workflow for the differentiation of C6H12O2 carboxylic acid isomers.

Conclusion

This compound and its structural isomers are important compounds in organic synthesis. A thorough understanding of their distinct structures, properties, and spectroscopic signatures is essential for their synthesis, identification, and application in research and development. This guide provides the foundational data and experimental protocols to support these endeavors.

References

Spectroscopic Profile of 3,3-Dimethylbutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Dimethylbutyric acid, also known as tert-butylacetic acid, is a carboxylic acid with the chemical formula C₆H₁₂O₂. Its branched structure, featuring a tert-butyl group adjacent to the carboxylic acid moiety, gives rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. The following sections detail the experimental protocols for acquiring this spectroscopic data and present the quantitative findings in a clear, tabular format for easy reference and comparison.

Spectroscopic Data

The structural characterization of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecular structure, functional groups, and fragmentation patterns of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the three different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.9Singlet1H-COOH
~2.24Singlet2H-CH₂-
~1.06Singlet9H-C(CH₃)₃

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, one for each unique carbon environment.

Chemical Shift (δ) ppmAssignment
~179-COOH
~48-CH₂-
~31-C (CH₃)₃
~29-C(C H₃)₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its characteristic functional groups, most notably the carboxylic acid group.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
~2960StrongC-H stretch (Alkyl)
~1710StrongC=O stretch (Carboxylic Acid)
~1470MediumC-H bend (Alkyl)
~1415MediumO-H bend (Carboxylic Acid)
~1220StrongC-O stretch (Carboxylic Acid)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Assignment
116~5[M]⁺ (Molecular Ion)
101~20[M - CH₃]⁺
73~10[M - C₃H₇]⁺
57100[C(CH₃)₃]⁺ (Base Peak)
45~30[COOH]⁺
41~45[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width is typically set to 15-20 ppm.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans are typically acquired to achieve a good signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid sample is analyzed. A drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The data is typically collected in the range of 4000-400 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the volatile this compound sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized by heating under high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic charged species.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Data Processing: The output is a mass spectrum, which is a plot of the relative intensity of the ions as a function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Characterization of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Solubility Profile of 3,3-Dimethylbutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3-Dimethylbutyric acid in various solvents. The information presented herein is intended to support research, development, and formulation activities involving this compound. This document summarizes available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Core Concepts in Solubility

This compound, a branched-chain carboxylic acid, exhibits a dual nature in its solubility characteristics. The presence of the polar carboxyl group (-COOH) allows for interactions with polar solvents, while the bulky, nonpolar tert-butyl group influences its affinity for nonpolar environments. This molecular structure dictates its solubility across a range of solvents, a critical parameter for its application in chemical synthesis, drug formulation, and various research contexts.[1]

Quantitative and Qualitative Solubility Data

The solubility of this compound has been determined in water and qualitatively described in several organic solvents. A summary of the available data is presented in the table below for easy comparison.

SolventChemical FormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic19 g/LNot Specified
ChloroformCHCl₃Polar AproticSlightly SolubleNot Specified
MethanolCH₃OHPolar ProticSlightly SolubleNot Specified
EthanolC₂H₅OHPolar ProticSolubleNot Specified
AcetoneC₃H₆OPolar AproticSolubleNot Specified
Diethyl Ether(C₂H₅)₂OPolar AproticSolubleNot Specified

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a standard and widely accepted method for determining the thermodynamic solubility of an organic acid is the Shake-Flask Method followed by Gravimetric or Chromatographic Analysis . This method is considered a "gold standard" for its reliability.[6][7][8][9]

Principle

An excess amount of the solid solute (this compound) is equilibrated with a specific solvent at a constant temperature for an extended period. This ensures the formation of a saturated solution. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical technique.

Apparatus and Reagents
  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

    • Glass flasks or vials with airtight seals

    • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

    • Pipettes and other standard laboratory glassware

    • For Gravimetric Analysis: Evaporating dish, oven

    • For Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Reagents:

    • This compound (high purity)

    • Selected solvents (analytical grade)

    • For HPLC Analysis: Mobile phase solvents, reference standards for calibration

Procedure: Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Analysis: Determine the concentration of this compound in the filtered saturated solution using one of the following methods:

    • Gravimetric Analysis: a. Accurately weigh a clean, dry evaporating dish. b. Transfer a known volume of the filtered saturated solution to the evaporating dish. c. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). d. Dry the residue in an oven at a temperature below the boiling point of this compound until a constant weight is achieved. e. Cool the dish in a desiccator and weigh it accurately. f. The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish. Calculate the solubility in g/L or other desired units.[7][10]

    • HPLC Analysis: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve. c. Inject the diluted sample into the HPLC system. d. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve. e. Calculate the original solubility, taking into account the dilution factor.[11][12]

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow start Start: Define Solute and Solvent prep Prepare Supersaturated Mixture start->prep equilibrate Equilibrate at Constant Temperature (24-48h) prep->equilibrate separate Phase Separation (Settling) equilibrate->separate filter Withdraw and Filter Supernatant separate->filter analysis Analysis of Saturated Solution filter->analysis gravimetric Gravimetric Method analysis->gravimetric Choose Method hplc HPLC Method analysis->hplc Choose Method evaporate Evaporate Solvent & Dry Residue gravimetric->evaporate calibrate Prepare Calibration Curve hplc->calibrate weigh Weigh Residue evaporate->weigh calculate_g Calculate Solubility (g/L) weigh->calculate_g inject Inject Sample calibrate->inject calculate_h Calculate Solubility (g/L) inject->calculate_h end End: Report Solubility Data calculate_g->end calculate_h->end

Caption: Workflow for solubility determination.

References

Synthesis of 3,3-Dimethylbutyric Acid from Pivalic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 3,3-dimethylbutyric acid, also known as tert-butylacetic acid, starting from pivalic acid (2,2-dimethylpropanoic acid). The primary focus is on the Arndt-Eistert homologation, a classic method for one-carbon chain extension of carboxylic acids. An alternative two-step pathway involving the reduction of a pivalic acid derivative to pivalaldehyde followed by oxidation is also detailed. This document includes in-depth experimental protocols, quantitative data, and workflow visualizations to assist researchers in the practical application of these synthetic methodologies.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its synthesis from the readily available and structurally similar pivalic acid requires a one-carbon homologation. This guide explores the feasible and documented synthetic transformations to achieve this conversion, providing detailed procedural information and expected outcomes.

Primary Synthetic Route: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a reliable method for the homologation of carboxylic acids.[1][2] The overall transformation from pivalic acid to this compound via this route can be summarized in three key steps:

  • Formation of Pivaloyl Chloride: Pivalic acid is converted to its more reactive acid chloride derivative.

  • Formation of 1-Diazo-3,3-dimethyl-2-butanone (B8682738): Pivaloyl chloride is reacted with diazomethane (B1218177) to produce a diazoketone.

  • Wolff Rearrangement: The diazoketone undergoes a silver-catalyzed rearrangement in the presence of water to yield the desired this compound.[3][4]

Arndt_Eistert_Workflow Pivalic_Acid Pivalic Acid Pivaloyl_Chloride Pivaloyl Chloride Pivalic_Acid->Pivaloyl_Chloride SOCl₂ Diazoketone 1-Diazo-3,3-dimethyl-2-butanone Pivaloyl_Chloride->Diazoketone CH₂N₂ Product This compound Diazoketone->Product Ag₂O, H₂O (Wolff Rearrangement)

Diagram 1: Arndt-Eistert Homologation Workflow
Experimental Protocols

Step 1: Synthesis of Pivaloyl Chloride

This procedure details the conversion of pivalic acid to pivaloyl chloride using thionyl chloride.[5]

  • Materials:

    • Pivalic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (optional, catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place pivalic acid.

    • Slowly add thionyl chloride (1.2-1.5 molar equivalents). A catalytic amount of DMF can be added to increase the reaction rate.

    • The reaction mixture is heated to 40-60°C.[5]

    • The reaction is monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete in about 2 hours.[5]

    • After cooling, the excess thionyl chloride is removed by distillation.

    • The crude pivaloyl chloride is then purified by fractional distillation.

Step 2: Synthesis of 1-Diazo-3,3-dimethyl-2-butanone

This step involves the reaction of pivaloyl chloride with diazomethane. Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Materials:

    • Pivaloyl chloride

    • Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether)

    • Triethylamine (optional, to scavenge HCl)[2]

  • Procedure:

    • A solution of pivaloyl chloride in an anhydrous, inert solvent (e.g., diethyl ether) is cooled to 0°C in an ice bath.

    • An ethereal solution of diazomethane (at least two equivalents) is added slowly to the cooled pivaloyl chloride solution with gentle stirring.[6] The use of excess diazomethane is necessary to react with the HCl byproduct.[2]

    • The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature.

    • The completion of the reaction can be monitored by the disappearance of the acid chloride.

    • Excess diazomethane can be quenched by the careful addition of a few drops of acetic acid.

    • The solvent is removed under reduced pressure to yield the crude diazoketone, which is often used in the next step without further purification.

Step 3: Synthesis of this compound via Wolff Rearrangement

The diazoketone is rearranged in the presence of a silver catalyst and water to form the final product.[3]

  • Materials:

    • 1-Diazo-3,3-dimethyl-2-butanone

    • Silver(I) oxide (Ag₂O) or silver benzoate (B1203000) as a catalyst[3]

    • Water

    • A suitable solvent (e.g., dioxane or THF)

  • Procedure:

    • The crude 1-diazo-3,3-dimethyl-2-butanone is dissolved in a solvent such as dioxane.

    • Water is added to the solution.

    • A catalytic amount of silver(I) oxide is added to the mixture.

    • The reaction mixture is heated, often to reflux, to induce the Wolff rearrangement. The rearrangement is characterized by the evolution of nitrogen gas.

    • After the reaction is complete (cessation of gas evolution), the mixture is cooled.

    • The silver catalyst is removed by filtration.

    • The filtrate is then worked up by extraction with an organic solvent. The organic layer is dried and the solvent is evaporated to yield crude this compound.

    • The final product can be purified by distillation or recrystallization.

Quantitative Data

The following table summarizes the typical yields for each step of the Arndt-Eistert homologation of pivalic acid.

Reaction StepStarting MaterialProductReagentsTypical YieldReference(s)
1 Pivalic AcidPivaloyl ChlorideThionyl Chloride75-95%[5]
2 & 3 Pivaloyl ChlorideThis compound1. Diazomethane2. Ag₂O, H₂OYields for this specific substrate are not widely reported but are generally moderate for the Arndt-Eistert sequence.[1][2]

Alternative Synthetic Route: Reduction and Oxidation

An alternative pathway to this compound involves the reduction of pivaloyl chloride to pivalaldehyde, followed by the oxidation of the aldehyde to the carboxylic acid.

Reduction_Oxidation_Workflow Pivaloyl_Chloride Pivaloyl Chloride Pivalaldehyde Pivalaldehyde (3,3-Dimethylbutanal) Pivaloyl_Chloride->Pivalaldehyde H₂, Pd/C (poisoned) Product This compound Pivalaldehyde->Product Oxidizing Agent (e.g., KMnO₄)

Diagram 2: Reduction-Oxidation Workflow
Experimental Protocols

Step 1: Synthesis of Pivalaldehyde (Rosenmund Reduction)

This procedure details the catalytic reduction of pivaloyl chloride to pivalaldehyde.

  • Materials:

    • Pivaloyl chloride

    • Palladium on carbon (Pd/C) catalyst

    • Quinoline-sulfur (catalyst poison)

    • Hydrogen gas (H₂)

    • Anhydrous solvent (e.g., toluene)

    • Acid scavenger (e.g., an organic tertiary amine)

  • Procedure:

    • A reaction vessel is charged with the Pd/C catalyst, the quinoline-sulfur poison, and the anhydrous solvent.

    • A solution of pivaloyl chloride and the acid scavenger in the solvent is added.

    • The vessel is flushed with hydrogen gas and the reaction is carried out under a hydrogen atmosphere (pressure may vary, e.g., 0.1-0.8 MPa).[7]

    • The reaction temperature is maintained between 20-120°C.[7]

    • Upon completion, the catalyst is filtered off.

    • The filtrate is washed to remove the acid scavenger and its salt.

    • The organic layer is dried and the solvent is removed. The crude pivalaldehyde is then purified by distillation.

Step 2: Oxidation of Pivalaldehyde to this compound

This procedure describes the oxidation of pivalaldehyde to the target carboxylic acid. Strong oxidizing agents can be used for this transformation.[8]

  • Materials:

    • Pivalaldehyde (3,3-dimethylbutanal)

    • Potassium permanganate (B83412) (KMnO₄)

    • A suitable solvent system (e.g., acetone/water or tert-butanol/water with a phase transfer catalyst)

  • Procedure:

    • Pivalaldehyde is dissolved in a suitable solvent.

    • A solution of potassium permanganate in water is added dropwise to the aldehyde solution, typically at a low temperature (e.g., 0-10°C) to control the exotherm.

    • The reaction is stirred until the purple color of the permanganate disappears.

    • The reaction mixture is then worked up by filtering off the manganese dioxide precipitate.

    • The filtrate is acidified, and the product is extracted with an organic solvent.

    • The organic extracts are dried and the solvent is evaporated to give this compound, which can be further purified by distillation or recrystallization.

Quantitative Data

The following table summarizes the typical yields for the reduction and oxidation steps.

Reaction StepStarting MaterialProductReagentsTypical YieldReference(s)
1 Pivaloyl ChloridePivalaldehydeH₂, Poisoned Pd/C52-54%[7]
2 PivalaldehydeThis compoundStrong Oxidizing Agent (e.g., KMnO₄)Generally high for aldehyde oxidations[8]

Conclusion

The synthesis of this compound from pivalic acid is most directly achieved through the Arndt-Eistert homologation. While this method is well-established, it involves the use of hazardous diazomethane. The alternative route, involving the reduction of pivaloyl chloride to pivalaldehyde followed by oxidation, offers a potentially safer, albeit two-step, alternative. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. This guide provides the necessary foundational information for the successful execution of these synthetic pathways.

References

The Biological Landscape of 3,3-Dimethylbutyric Acid and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: [AI Assistant's Contact Information]

Abstract

3,3-Dimethylbutyric acid, a structurally unique short-chain fatty acid, is a molecule of growing interest in the fields of pharmacology and agrochemistry. Primarily utilized as a versatile chemical intermediate, recent studies have begun to shed light on its intrinsic biological activities and those of its derivatives. This technical guide provides a comprehensive overview of the current understanding of the biological effects of this compound and its derivatives, with a focus on their immunomodulatory, histone deacetylase (HDAC) inhibitory, and potential antimicrobial and anticancer activities. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound (also known as tert-butylacetic acid) is a carboxylic acid characterized by a tert-butyl group attached to the alpha-carbon. This structural feature imparts specific steric and lipophilic properties that make it a valuable building block in organic synthesis.[1] Its applications are extensive, serving as a critical intermediate in the production of pharmaceuticals and pesticides.[1][2][3][4] Beyond its role as a synthetic precursor, emerging research suggests that this compound and its derivatives possess direct biological activities that warrant further investigation for therapeutic and other applications.

This guide will delve into the known biological functions of this compound, drawing parallels with the well-studied effects of butyric acid where relevant, and will summarize the activities of its known derivatives.

Biological Activities

The biological activities of this compound and its derivatives are multifaceted, with emerging evidence pointing towards its role in immunomodulation, epigenetic regulation, and as a scaffold for antimicrobial and anticancer agents.

Immunomodulatory Effects

Recent in vivo studies have highlighted the potential of this compound as an immunomodulatory agent. In a murine model of collagen-induced arthritis, administration of this compound led to a significant reduction in disease severity.[1] This effect is thought to be mediated, at least in part, by the modulation of pro-inflammatory cytokine secretion from macrophages.[1]

The mechanism of action for the immunomodulatory effects of short-chain fatty acids like butyrate (B1204436) is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Butyrate has been shown to attenuate the degradation and phosphorylation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

NF_kappaB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB inhibits IkBa_P P-IκBα IkBa->IkBa_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkBa_P->Proteasome ubiquitination & degradation Butyrate This compound (Butyrate) Butyrate->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway by Butyrate.
Histone Deacetylase (HDAC) Inhibition

This compound is a structural analog of butyric acid, a well-known inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like butyrate can induce hyperacetylation of histones, resulting in a more open chromatin conformation and the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis. This mechanism is a key area of investigation for anticancer drug development. While direct quantitative data for this compound as an HDAC inhibitor is not yet available, its structural similarity to butyrate suggests it may possess similar activity.

HDAC_Inhibition cluster_nucleus Nucleus HAT Histone Acetyltransferase (HAT) Histone_acetyl Acetylated Histone (Open Chromatin) HAT->Histone_acetyl Acetylation HDAC Histone Deacetylase (HDAC) Histone_deacetyl Deacetylated Histone (Condensed Chromatin) HDAC->Histone_deacetyl Deacetylation Histone_deacetyl->HAT Gene_repression Gene Repression Histone_deacetyl->Gene_repression Histone_acetyl->HDAC Gene_expression Gene Expression (e.g., p21, Apoptosis genes) Histone_acetyl->Gene_expression Butyrate This compound (Butyrate) Butyrate->HDAC inhibits

Figure 2: Mechanism of Histone Deacetylase (HDAC) Inhibition.
Anticancer and Antimicrobial Potential of Derivatives

While research on the direct anticancer and antimicrobial properties of this compound is limited, it serves as a key precursor for the synthesis of derivatives with demonstrated biological activity.

  • Anticancer Derivatives: Although no quantitative data for simple derivatives of this compound is available, more complex molecules incorporating a methylbutanoic acid moiety have shown cytotoxic effects against cancer cell lines. This suggests that the this compound scaffold can be a valuable component in the design of novel anticancer agents.

  • Antimicrobial Derivatives: this compound is used in the synthesis of imidazo[4,5-c]pyridine derivatives, which have been investigated for their antimicrobial properties.[2]

Quantitative Data on Biological Activity

A significant gap exists in the literature regarding the quantitative biological activity of simple, direct derivatives of this compound. The following tables summarize the available data for more complex derivatives that incorporate a related structural motif.

Table 1: Anticancer Activity of Selected Butyric Acid Derivatives

Compound ClassCell LineActivityValue
Pinostrobin Butyrate T47D (Breast Cancer)IC500.40 mM
Pinostrobin Butyrate Vero (Normal)CC500.89 mM

Table 2: Antimicrobial Activity of Selected Imidazo[4,5-c] and Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget OrganismActivityValue (µg/mL)
2g Staphylococcus aureusMIC4-8
2h Staphylococcus aureusMIC4-8
4a Staphylococcus aureusMIC4-8
4b Staphylococcus aureusMIC4-8

Note: The compounds listed are not direct derivatives of this compound but represent classes of molecules where this acid is a potential synthetic precursor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives.

In Vitro Macrophage Cytokine Release Assay

This protocol is designed to assess the immunomodulatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine_Assay_Workflow Start Start Culture Culture Macrophages (e.g., RAW 264.7) Start->Culture Seed Seed cells in multi-well plates Culture->Seed Pretreat Pre-treat with 3,3-DMBA derivative Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 18-24h Stimulate->Incubate Collect Collect supernatant Incubate->Collect ELISA Quantify Cytokines (e.g., TNF-α, IL-6) using ELISA Collect->ELISA Analyze Analyze Data ELISA->Analyze End End Analyze->End

Figure 3: Experimental Workflow for Macrophage Cytokine Release Assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound or its derivatives

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates (24- or 96-well)

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6)

  • Plate reader

Procedure:

  • Cell Culture: Culture macrophage cells in T-75 flasks until they reach 80-90% confluency.

  • Seeding: Harvest cells and seed them into multi-well plates at a density of 1 x 105 cells/well. Allow cells to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound (this compound or its derivative). A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the supernatant.

  • Cytokine Quantification: Determine the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.

Histone Deacetylase (HDAC) Activity Assay

This protocol describes a general method for measuring the inhibitory activity of compounds on HDAC enzymes using a fluorogenic substrate.

Materials:

  • HeLa or other cell line nuclear extract as a source of HDACs

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • This compound or its derivatives

  • Known HDAC inhibitor as a positive control (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the nuclear extract, assay buffer, and the test compound or control.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Stop the HDAC reaction and initiate the development reaction by adding the developer solution. Incubate at 37°C for a further period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration of a compound against a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound derivative

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a molecule with established importance as a synthetic intermediate and emerging potential as a biologically active agent. While its direct biological effects are still under active investigation, the activities of its structural analog, butyric acid, and various complex derivatives suggest promising avenues for future research. The immunomodulatory effects, likely mediated through NF-κB and HDAC inhibition, present opportunities for the development of new therapeutics for inflammatory diseases. Furthermore, the use of this compound as a scaffold for generating novel antimicrobial and anticancer agents warrants continued exploration.

A critical next step for the field will be the systematic synthesis and biological evaluation of simple ester and amide derivatives of this compound to establish a clear structure-activity relationship and to uncover the full therapeutic potential of this intriguing molecule. The detailed experimental protocols provided in this guide are intended to facilitate such future investigations.

References

3,3-Dimethylbutyric Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyric acid, also known as tert-butylacetic acid, is a sterically hindered carboxylic acid that has emerged as a crucial building block in various fields of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural feature, the bulky tert-butyl group adjacent to the carboxylic acid functionality, imparts specific physicochemical properties to molecules, influencing their reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, and key applications as a synthetic intermediate. Detailed experimental protocols for its synthesis and derivatization are provided, along with a summary of its quantitative data and visualizations of key synthetic pathways.

Properties of this compound

The physical and spectroscopic properties of this compound are fundamental to its application in synthesis. These properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1070-83-3[1]
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
Appearance Clear, colorless liquid[2]
Melting Point -11 °C[2]
Boiling Point 185-190 °C[3]
Density 0.912 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.411[3]
Solubility Soluble in water (19 g/L)[2]
Flash Point 89 °C (closed cup)[2]

Table 2: Spectroscopic Data for this compound

Spectroscopy Data Reference
¹H NMR (CDCl₃, 300 MHz) δ 11.9 (s, 1H, COOH), 2.24 (s, 2H, CH₂), 1.06 (s, 9H, C(CH₃)₃)[3]
¹³C NMR (CDCl₃) δ 179.9 (C=O), 47.5 (CH₂), 30.7 (C(CH₃)₃), 29.5 (C(CH₃)₃)[3]
Infrared (IR) Broad peak ~3000 cm⁻¹ (O-H stretch), ~1710 cm⁻¹ (C=O stretch)[4]
Mass Spectrometry (MS) Molecular Ion (M⁺) at m/z 116[5]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Oxidation of 3,3-Dimethylbutanal

A common and efficient method involves the oxidation of 3,3-dimethylbutanal.[1]

Experimental Protocol: Oxidation of 3,3-Dimethylbutanal

  • Materials: 3,3-dimethylbutanal, Copper(II) acetate (B1210297) monohydrate, Cobalt(II) acetate tetrahydrate, Water, Oxygen.

  • Procedure:

    • To a 15 mL glass reaction tube, add water (2 mL), 3,3-dimethylbutanal (1 mmol), Cu(OAc)₂·H₂O (0.0001 mmol, 0.01% mole fraction), and Co(OAc)₂·4H₂O (0.0001 mmol, 0.01% mole fraction).[1]

    • Connect an oxygen balloon to the reaction tube.[1]

    • Stir the reaction mixture at 20 °C under an oxygen atmosphere (760.051 Torr) for 3 hours.[1]

    • Upon completion, the reaction mixture can be worked up by acidification and extraction with an organic solvent to isolate the this compound.

  • Yield: 95%[1]

Wolff-Kishner Reduction of 2-Oxo-3,3-dimethylbutanoic Acid

Another high-yielding method is the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid (also known as trimethylpyruvic acid).[6]

Experimental Protocol: Wolff-Kishner Reduction

  • Materials: 2-oxo-3,3-dimethylbutanoic acid, Hydrazine (B178648) hydrate (B1144303), Potassium hydroxide (B78521), Triethylene glycol, Toluene, Concentrated hydrochloric acid.

  • Procedure:

    • In a suitable reaction vessel, combine 28 g of 2-oxo-3,3-dimethylbutanoic acid, 30 g of hydrazine hydrate, and 62.8 g of potassium hydroxide in 200 ml of triethylene glycol.[6]

    • Heat the mixture to reflux for 2 hours.[6]

    • Distill off the excess hydrazine hydrate and continue heating until the evolution of gas ceases. The internal temperature will reach 190 to 200 °C.[6]

    • After cooling, add 300 ml of water and adjust the pH to 2 with concentrated hydrochloric acid.[6]

    • Extract the aqueous phase several times with toluene.[6]

    • Combine the organic phases and perform fractional distillation to isolate the product.[6]

  • Yield: 90% (isolated at 66-68 °C and 8 mbar).[6]

This compound as a Building Block

The synthetic utility of this compound lies in its ability to be converted into various reactive intermediates, primarily its acid chloride, which can then be used in a range of acylation reactions.

Synthesis of 3,3-Dimethylbutyryl Chloride

The conversion of this compound to its highly reactive acid chloride is a key step for many of its applications.

Experimental Protocol: Synthesis of 3,3-Dimethylbutyryl Chloride

  • Materials: this compound, Phosphorus trichloride.

  • Procedure:

    • Add this compound to a reactor and begin stirring.

    • Slowly add phosphorus trichloride.

    • Heat the reaction mixture to the reaction temperature and maintain for a specified time.

    • After the reaction is complete, cool the mixture to room temperature and allow it to stand for stratification.

    • Separate the lower layer of phosphorous acid as a by-product.

    • The upper layer containing the crude acid chloride is then purified by vacuum distillation, collecting the fraction at 79-81 °C under an absolute pressure of 20 KPa.

  • Yield: Not specified in the provided context, but this is a standard and generally high-yielding reaction.

Esterification Reactions

This compound can undergo Fischer esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters. These esters have applications as flavoring agents and in the fragrance industry.[7][8]

Experimental Protocol: Fischer Esterification with Ethanol (B145695) (General Procedure)

  • Materials: this compound, Ethanol (in excess), Concentrated sulfuric acid (catalyst).

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser, combine this compound and a large excess of ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for a sufficient period to reach equilibrium. The reaction can be monitored by TLC or GC.

    • After cooling, the excess ethanol is removed by distillation.

    • The residue is diluted with water and extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.

    • The product, ethyl 3,3-dimethylbutyrate, can be further purified by distillation.

Friedel-Crafts Acylation

3,3-Dimethylbutyryl chloride is an excellent reagent for Friedel-Crafts acylation reactions, allowing for the introduction of the 3,3-dimethylbutanoyl group onto aromatic rings.[9][10]

Experimental Protocol: Friedel-Crafts Acylation of Benzene (General Procedure)

  • Materials: Benzene, 3,3-Dimethylbutyryl chloride, Aluminum chloride (AlCl₃).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride in an excess of dry benzene.

    • Cool the mixture in an ice bath.

    • Slowly add 3,3-dimethylbutyryl chloride to the stirred suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC or GC.

    • The reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

    • The resulting ketone, 1-phenyl-3,3-dimethylbutan-1-one, can be purified by distillation or chromatography.

Applications in Drug Development and Agrochemicals

The unique steric and electronic properties conferred by the tert-butyl group make this compound a valuable synthon in medicinal chemistry and agrochemical research.

The Role of the tert-Butyl Group

The tert-butyl moiety is often incorporated into drug candidates to:

  • Provide Steric Hindrance: This can shield susceptible functional groups from metabolic degradation, thereby increasing the drug's half-life. It can also direct reactions to specific sites during synthesis.

  • Modulate Receptor Binding: The bulkiness of the group can enforce a specific conformation of the molecule, leading to enhanced binding affinity and selectivity for the target receptor.

  • Improve Lipophilicity: The non-polar nature of the tert-butyl group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of Neotame (B1678184)

A prominent application of a derivative of this compound is in the synthesis of the high-intensity artificial sweetener, neotame.[11][12] Neotame is produced through the reductive amination of aspartame (B1666099) with 3,3-dimethylbutyraldehyde (B104332).[11]

Experimental Protocol: Synthesis of Neotame

  • Materials: Aspartame, 3,3-Dimethylbutyraldehyde, Methanol (B129727), Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

  • Procedure:

    • In a reaction vessel, dissolve aspartame and 3,3-dimethylbutyraldehyde in methanol.[12]

    • Add a catalytic amount of palladium on carbon.[12]

    • Pressurize the vessel with hydrogen gas.[12]

    • Stir the reaction mixture at a controlled temperature until the reaction is complete.

    • Filter off the catalyst.

    • The methanol is removed by distillation, and the crude neotame is crystallized from water.[12]

    • The product can be further purified by recrystallization.

  • Yield: Crude product yields are typically around 70-72%, with the final product yield being approximately 65%.[13]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound as a building block in organic synthesis.

G cluster_start Starting Materials cluster_synthesis Synthesis of this compound cluster_core Core Building Block cluster_derivatization Derivatization cluster_intermediates Reactive Intermediates cluster_applications Applications start1 3,3-Dimethylbutanal synth1 Oxidation start1->synth1 start2 2-Oxo-3,3-dimethylbutanoic acid synth2 Wolff-Kishner Reduction start2->synth2 core This compound synth1->core synth2->core deriv1 Acid Chloride Formation core->deriv1 deriv2 Esterification core->deriv2 inter1 3,3-Dimethylbutyryl Chloride deriv1->inter1 inter2 Esters deriv2->inter2 app1 Friedel-Crafts Acylation inter1->app1 app2 Pharmaceuticals inter1->app2 app3 Agrochemicals inter1->app3 app4 Flavor & Fragrance inter2->app4

Caption: Synthetic workflow of this compound.

Role of the tert-Butyl Group in Medicinal Chemistry

This diagram illustrates the key roles the tert-butyl group, and by extension, synthons like this compound, play in drug design.

G cluster_core Core Moiety cluster_properties Physicochemical Properties cluster_effects Pharmacological Effects cluster_outcomes Therapeutic Outcomes core tert-Butyl Group (from this compound) prop1 Steric Bulk core->prop1 prop2 Lipophilicity core->prop2 prop3 Chemical Stability core->prop3 effect1 Increased Metabolic Stability prop1->effect1 effect2 Enhanced Receptor Binding & Selectivity prop1->effect2 effect3 Modified ADME Properties prop2->effect3 prop3->effect1 outcome1 Improved Drug Half-life effect1->outcome1 outcome2 Higher Potency effect2->outcome2 outcome3 Reduced Off-Target Effects effect2->outcome3 effect3->outcome1

Caption: Influence of the tert-butyl group in drug design.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its unique structural features, particularly the sterically demanding tert-butyl group, provide a powerful tool for chemists to modulate the properties of target molecules. The synthetic routes to this compound are well-established and high-yielding, and its conversion to key intermediates like 3,3-dimethylbutyryl chloride opens up a wide range of applications in acylation chemistry. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the properties and reactivity of this building block is essential for the design and creation of novel and effective molecules.

References

The Discovery and Enduring Legacy of tert-Butylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butylacetic acid, systematically named 2,2-dimethylpropanoic acid and commonly known as pivalic acid, is a saturated fatty acid with a unique sterically hindered tert-butyl group attached to the carboxylic acid moiety. This structural feature imparts remarkable chemical stability and has led to its widespread application in various fields, from organic synthesis to the development of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of tert-butylacetic acid, detailing the seminal experimental protocols, key scientific figures, and the evolution of its synthesis and applications.

The Dawn of a New Structure: Aleksandr Butlerov and the First Synthesis

The discovery of tert-butylacetic acid is intrinsically linked to the pioneering work of the Russian chemist Aleksandr Mikhailovich Butlerov on the theory of chemical structure. In the 1870s, Butlerov was deeply engaged in synthesizing and characterizing isomers to validate his revolutionary idea that the properties of a molecule are determined by the specific arrangement of its atoms.

In 1874 , Butlerov reported the first synthesis of a new C5 carboxylic acid, which he named "trimethylessigsäure" (trimethylacetic acid), now known as tert-butylacetic acid or pivalic acid.[1][2][3][4] His work, published in Justus Liebig's Annalen der Chemie, was a landmark achievement that not only introduced a new compound but also provided compelling evidence for the existence of branched-chain isomers, a cornerstone of his structural theory.[3]

The logical progression of Butlerov's work is visualized in the following diagram:

Butlerovs_Discovery cluster_butlerov Aleksandr Butlerov's Contribution (1874) Theory Theory of Chemical Structure Synthesis Synthesis of Isomers Theory->Synthesis drives Pivaloyl_Chloride Synthesis of Pivaloyl Chloride Synthesis->Pivaloyl_Chloride leads to Pivalic_Acid First Synthesis of tert-Butylacetic Acid (Trimethylessigsäure) Validation Validation of Branched-Chain Isomers Pivalic_Acid->Validation provides evidence for Pivaloyl_Chloride->Pivalic_Acid hydrolysis

Figure 1: Logical relationship of Butlerov's work leading to the discovery of tert-Butylacetic acid.

Early Synthetic Methodologies: From Laboratory Curiosities to Practical Precursors

Following Butlerov's discovery, several laboratory-scale methods for the synthesis of tert-butylacetic acid were developed. These early protocols, while not always efficient by modern standards, were crucial for enabling further study of the compound's properties and reactivity.

Oxidation of Pinacolone (B1678379)

One of the earliest methods involved the oxidation of pinacolone. Pinacolone itself can be synthesized from the pinacol (B44631) rearrangement of pinacol. The subsequent oxidation of pinacolone to tert-butylacetic acid can be achieved using various oxidizing agents, with the haloform reaction being a notable example.

This protocol is adapted from established laboratory procedures.

Materials:

  • Pinacolone

  • Sodium hydroxide (B78521) (NaOH)

  • Bromine (Br₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Ice

Procedure:

  • A solution of sodium hydroxide (330 g) in water (2.8 L) is prepared in a 5-L round-bottomed flask equipped with a mechanical stirrer. The solution is cooled to 0°C in an ice-salt bath.

  • While vigorously stirring, bromine (480 g) is added from a separatory funnel at a rate that maintains the temperature below 10°C.

  • The resulting sodium hypobromite (B1234621) solution is cooled back to 0°C, and pinacolone (100 g) is added.

  • The reaction mixture is stirred at room temperature for 3 hours after the initial reaction subsides.

  • The mixture is then steam distilled to remove bromoform.

  • The remaining solution is cooled, and concentrated sulfuric acid is cautiously added.

  • The acidified solution is distilled to yield an aqueous solution of tert-butylacetic acid.

  • The tert-butylacetic acid is separated from the aqueous layer and purified by distillation.

Yield: 71-74%

Carbonation of a Grignard Reagent

The development of Grignard reagents by Victor Grignard in the early 20th century provided a versatile new route to carboxylic acids. The reaction of tert-butylmagnesium chloride with carbon dioxide (as dry ice) followed by acidic workup became a reliable method for the laboratory synthesis of tert-butylacetic acid.

This protocol is based on procedures found in Organic Syntheses.[5]

Materials:

  • tert-Butyl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Concentrated hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, magnesium turnings (61 g) are placed and covered with anhydrous ether (200 mL).

  • A small amount of tert-butyl chloride is added to initiate the reaction, which may be facilitated by the addition of a crystal of iodine.

  • A solution of tert-butyl chloride (227 g) in anhydrous ether (1100 mL) is added dropwise over 6-8 hours while stirring.

  • The resulting Grignard reagent is then slowly poured over an excess of crushed dry ice in a separate container with vigorous stirring.

  • After the addition is complete, the mixture is allowed to warm to room temperature.

  • The reaction mixture is then hydrolyzed by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

  • The ether layer is separated, and the aqueous layer is extracted with ether.

  • The combined ether extracts are dried over anhydrous sodium sulfate, the ether is removed by distillation, and the remaining tert-butylacetic acid is purified by distillation.

Yield: 61-70%[1][5]

The general workflow for the Grignard synthesis is depicted below:

Grignard_Synthesis tBuCl tert-Butyl Chloride Grignard tert-Butylmagnesium Chloride (Grignard Reagent) tBuCl->Grignard Mg Magnesium (in anhydrous ether) Mg->Grignard Intermediate Halomagnesium Carboxylate Grignard->Intermediate reacts with CO2 Carbon Dioxide (Dry Ice) CO2->Intermediate Pivalic_Acid tert-Butylacetic Acid Intermediate->Pivalic_Acid yields H3O Acidic Workup (e.g., HCl) H3O->Pivalic_Acid

Figure 2: Experimental workflow for the Grignard synthesis of tert-Butylacetic acid.

The Industrial Era: The Koch Reaction

While the Grignard and pinacolone oxidation methods are suitable for laboratory-scale synthesis, the large-scale industrial production of tert-butylacetic acid relies on the Koch reaction . Developed in the mid-20th century, this process involves the hydrocarboxylation of isobutene using carbon monoxide in the presence of a strong acid catalyst.

Industrial Synthesis: The Koch Reaction

The Koch reaction offers a highly efficient and economical route to tert-butylacetic acid from readily available petrochemical feedstocks.

Reactants:

  • Isobutene ((CH₃)₂C=CH₂)

  • Carbon monoxide (CO)

  • Water (H₂O)

Catalyst:

Overall Reaction: (CH₃)₂C=CH₂ + CO + H₂O → (CH₃)₃CCOOH

This reaction proceeds via the formation of a tert-butyl cation from the protonation of isobutene, which is then attacked by carbon monoxide, followed by hydrolysis. The Koch reaction is the dominant method used for the multi-ton production of pivalic acid globally.

Quantitative Data Summary

The following table summarizes key physical properties and reaction yields for the different synthetic methods of tert-butylacetic acid.

Property/MethodDataReference(s)
Physical Properties
Molecular FormulaC₅H₁₀O₂[6]
Molar Mass102.13 g/mol [6]
Melting Point33-35 °C[6]
Boiling Point163-164 °C[3]
pKa5.03[6]
Synthetic Yields
Oxidation of Pinacolone71-74%
Grignard Synthesis61-70%[1][5]
Koch Reaction (Industrial)up to 89%[3][6]
From tert-butanol (B103910) and formic acid62.8%[7]
From isobutanol (Koch-Haaf)91.2%[7]
From pivalaldehyde oxidation80-85%[7]

Applications in Research and Drug Development

The unique steric hindrance provided by the tert-butyl group makes tert-butylacetic acid and its derivatives invaluable in organic synthesis and drug development.

  • Protecting Group: The pivaloyl (Piv) group is a robust protecting group for alcohols, stable to a wide range of reaction conditions but readily cleaved under specific basic or acidic conditions.

  • Pharmaceutical Synthesis: Pivalic acid is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics like pivampicillin (B1678493) and certain steroids. Its esters can improve the bioavailability of drugs.

  • Polymer Chemistry: Esters of pivalic acid are used in the production of polymers and lacquers with high thermal stability and reflectivity.

  • Catalysis: Pivalic acid is employed as a co-catalyst in palladium-catalyzed C-H activation reactions, enhancing reaction efficiency and selectivity.

The following diagram illustrates the central role of tert-butylacetic acid as a precursor in various applications.

Applications cluster_applications Key Application Areas Pivalic_Acid tert-Butylacetic Acid (Pivalic Acid) Protecting_Group Pivaloyl (Piv) Group (Alcohol Protection) Pivalic_Acid->Protecting_Group forms Pharma Pharmaceuticals (e.g., Pivampicillin) Pivalic_Acid->Pharma is an intermediate for Polymers Polymers & Lacquers Pivalic_Acid->Polymers is a monomer for Catalysis Co-catalyst in C-H Activation Pivalic_Acid->Catalysis is used as a

Figure 3: Major applications derived from tert-Butylacetic acid.

Conclusion

From its initial synthesis by Aleksandr Butlerov as a validation of his groundbreaking theory of chemical structure, tert-butylacetic acid has evolved from a laboratory curiosity into a cornerstone of modern industrial and research chemistry. Its unique properties, stemming from the sterically demanding tert-butyl group, have ensured its continued relevance in a multitude of applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents. The historical journey of tert-butylacetic acid is a testament to the profound impact of fundamental chemical discoveries on the advancement of science and technology.

References

3,3-Dimethylbutyric Acid: A Comprehensive Technical Review of Its Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylbutyric acid, a branched-chain fatty acid, is a molecule of interest in various scientific domains, particularly as a synthetic building block in the pharmaceutical and agrochemical industries. Despite extensive investigation into the occurrence of organic compounds in nature, there is currently no substantive evidence to suggest that this compound is a naturally occurring compound in plants, animals, or microorganisms. This technical guide consolidates the current scientific understanding of its origins, focusing on its role as a synthetic intermediate and as a metabolic byproduct of the xenobiotic compound 3,3-dimethyl-1-butanol (B44104). This document also outlines the experimental protocols for its detection and discusses the known biosynthetic pathways of related branched-chain fatty acids to provide a comprehensive context for its apparent absence in nature.

Introduction

This compound, also known as tert-butylacetic acid, is a carboxylic acid with the chemical formula C6H12O2. Its unique structural features, including a quaternary carbon, make it a valuable synthon for the introduction of a tert-butyl moiety in the synthesis of more complex molecules. While the natural world is replete with a vast array of fatty acids, including various branched-chain isomers, a thorough review of scientific literature and natural product databases reveals a conspicuous absence of this compound as a constituent of any known organism.

This guide provides an in-depth examination of the known origins of this compound, presenting the available data in a structured format to aid researchers in their understanding of this compound.

Known Origins of this compound

The available scientific evidence points to two primary origins of this compound: chemical synthesis and as a metabolite of a synthetic precursor.

Chemical Synthesis

This compound is readily synthesized through various organic chemistry routes. It serves as a crucial intermediate in the manufacturing of pharmaceuticals and agricultural chemicals. Its synthesis is well-documented in chemical literature and patents.

Metabolic Product of 3,3-Dimethyl-1-Butanol (DMB)

In animal studies, this compound has been identified as a metabolite of 3,3-dimethyl-1-butanol (DMB). DMB is a compound that has been investigated for its potential to modulate the gut microbiome and its downstream metabolic effects. When DMB is administered to animals, it is metabolized in the liver to this compound.

Quantitative Data

As there is no evidence of the natural occurrence of this compound, there is no quantitative data on its concentration in natural sources to present.

Experimental Protocols

The detection and quantification of this compound are typically performed in the context of metabolism studies involving its precursor, DMB. The following outlines a general experimental workflow for its analysis in biological samples.

Sample Preparation

Biological samples, such as blood plasma or tissue homogenates, are subjected to an extraction procedure to isolate small molecule metabolites. This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.

Derivatization

Due to the volatility and potential for poor chromatographic performance of free carboxylic acids, derivatization is often employed prior to analysis by gas chromatography-mass spectrometry (GC-MS). A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acid to its more volatile trimethylsilyl (B98337) ester.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and identification of volatile and semi-volatile compounds.

  • Gas Chromatograph (GC): The derivatized sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity column).

  • Mass Spectrometer (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library or a pure standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can also be used for the analysis of this compound, often without the need for derivatization.

  • Liquid Chromatograph (LC): The sample is injected into the LC system and separated on a column (e.g., a reverse-phase C18 column) based on the analyte's polarity.

  • Mass Spectrometer (MS): The eluting compounds are introduced into the mass spectrometer (often using an electrospray ionization source) for detection and quantification.

Experimental Workflow Diagram

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) extraction Extraction (Protein Precipitation) sample->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data Data Analysis (Quantification) analysis->data

Figure 1: A generalized experimental workflow for the detection and quantification of this compound in biological samples.

Biosynthesis of Branched-Chain Fatty Acids: A Context for Absence

While this compound has not been found in nature, other branched-chain fatty acids are common in bacteria. Their biosynthesis typically starts from branched-chain amino acids (valine, leucine, and isoleucine) or their corresponding α-keto acids. These are used as primers for the fatty acid synthase (FAS) system.

The key difference lies in the initial building block. The biosynthesis of naturally occurring branched-chain fatty acids utilizes primers like isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA. The formation of this compound would require a primer with a tert-butyl group, such as 3,3-dimethylbutyryl-CoA. There are no known natural biosynthetic pathways that produce this specific primer.

General Pathway for Branched-Chain Fatty Acid Biosynthesis

bcf_biosynthesis bcaa Branched-Chain Amino Acids (Val, Leu, Ile) bcka Branched-Chain α-Keto Acids bcaa->bcka Transamination bc_acyl_coa Branched-Chain Acyl-CoA (e.g., Isobutyryl-CoA) bcka->bc_acyl_coa Decarboxylation fas Fatty Acid Synthase (FAS) bc_acyl_coa->fas Primer bcfa Branched-Chain Fatty Acids fas->bcfa Elongation

Figure 2: A simplified diagram of the general biosynthetic pathway for naturally occurring branched-chain fatty acids in bacteria.

Conclusion

An In-depth Technical Guide to the Thermochemical Properties of 3,3-Dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3,3-Dimethylbutyric acid (also known as tert-butylacetic acid). The information is compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) database. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermochemical data for this compound.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound. These values are essential for understanding the energetic characteristics of the molecule, which can be critical in reaction chemistry, process design, and computational modeling.

Table 1: Enthalpy and Gibbs Free Energy of Formation

PropertyPhaseValue (kJ/mol)Source
Standard Enthalpy of Formation (ΔfH°)Gas-485.5NIST Web Thermo Tables[1]
Standard Enthalpy of Formation (ΔfH°)Liquid-543.2NIST Web Thermo Tables[1]
Standard Gibbs Free Energy of Formation (ΔfG°)Gas-302.2Cheméo[2]

Table 2: Phase Change and Heat Capacity Data

PropertyValueUnitsSource
Enthalpy of Vaporization (ΔvapH°)64.0 ± 0.9kJ/molNIST WebBook
Ideal Gas Heat Capacity (Cp,gas)See Cheméo for temperature-dependent valuesJ/mol·KCheméo[2]
Heat Capacity at Saturation Pressure (Liquid)Temperature DependentJ/mol·KNIST Web Thermo Tables[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of thermochemical data. Below are descriptions of the standard techniques used to determine the key parameters for compounds like this compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This value can then be used to calculate the standard enthalpy of formation.

Methodology:

  • Sample Preparation: A precisely weighed sample of liquid this compound (typically 0.8-1.2 g) is placed in a crucible within the bomb calorimeter. A cotton fuse wire of known mass and heat of combustion is positioned to be in contact with the sample.

  • Bomb Assembly and Pressurization: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." The bomb is then sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the surrounding water, causing a temperature rise. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The total heat released during the combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb). From the corrected heat of combustion, the standard enthalpy of combustion of this compound is determined.

Enthalpy of Vaporization by the Transpiration Method

The enthalpy of vaporization is a measure of the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. The transpiration method is a reliable technique for determining this property.

Methodology:

  • Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through a saturator containing the liquid this compound. The saturator is maintained at a constant, precisely controlled temperature.

  • Saturation: The carrier gas flows at a slow, controlled rate to ensure that it becomes fully saturated with the vapor of the this compound.

  • Condensation and Quantification: The gas stream, now containing the vapor of the sample, is passed through a condenser or a cold trap where the vaporized this compound is condensed and collected. The amount of condensed substance is determined gravimetrically.

  • Data Collection: The experiment is repeated at several different temperatures, and the corresponding vapor pressure is calculated for each temperature.

  • Data Analysis: The enthalpy of vaporization is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as the reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and a controlled heating rate (e.g., 10 °C/min). An inert gas, such as nitrogen, is purged through the cell to provide a stable atmosphere.

  • Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Calibration and Analysis: To obtain the specific heat capacity, a calibration is performed using a standard material with a known heat capacity, such as sapphire. By comparing the heat flow signals of the sample, the empty pan (baseline), and the sapphire standard, the specific heat capacity of the this compound can be calculated as a function of temperature.

Visualizations

Metabolic Pathway of this compound

This compound has been identified as a metabolite in biological systems. The following diagram illustrates its formation from 3,3-dimethyl-1-butanol.

MetabolicPathway cluster_0 Host Metabolism DMB 3,3-Dimethyl-1-butanol (DMB) Aldehyde 3,3-Dimethylbutyraldehyde DMB->Aldehyde Alcohol Dehydrogenase (ADH1) DMBut This compound (DMBut) Aldehyde->DMBut Aldehyde Dehydrogenase DMBC 3,3-Dimethylbutyrylcarnitine (DMBC) DMBut->DMBC Carnitine Acyltransferase ExperimentalWorkflow cluster_workflow Thermochemical Analysis Workflow start Sample Procurement and Purification (this compound) combustion Bomb Calorimetry (Enthalpy of Combustion) start->combustion vaporization Transpiration Method (Enthalpy of Vaporization) start->vaporization heat_capacity Differential Scanning Calorimetry (Heat Capacity) start->heat_capacity data_analysis Data Analysis and Calculation (Enthalpy of Formation, etc.) combustion->data_analysis vaporization->data_analysis heat_capacity->data_analysis end Final Thermochemical Data data_analysis->end

References

Unlocking the Therapeutic Potential of 3,3-Dimethylbutyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper on Emerging Research Areas for Drug Development Professionals, Researchers, and Scientists

Executive Summary

3,3-Dimethylbutyric acid (DMBA), a structurally unique short-chain fatty acid, is emerging from its role as a chemical intermediate to become a compound of significant interest for therapeutic applications. Traditionally utilized in the synthesis of pharmaceuticals and agrochemicals, recent preclinical evidence has illuminated its potential as a direct modulator of inflammatory responses. This technical guide provides an in-depth analysis of the current understanding of DMBA's biological activities and outlines promising avenues for future research. Key findings from in vivo and in vitro studies are presented, alongside detailed experimental protocols to facilitate further investigation into its immunomodulatory and metabolic effects. This document aims to serve as a comprehensive resource for researchers poised to explore the untapped therapeutic landscape of this compound.

Introduction: Beyond a Building Block

This compound (CAS 1070-83-3), also known as tert-butylacetic acid, is a carboxylic acid characterized by a tert-butyl group adjacent to the carboxyl functional group.[1][2] This structural feature imparts unique steric properties that can influence its chemical reactivity and biological interactions.[3] While its primary application has been as a precursor in the synthesis of more complex molecules, including antimicrobial agents and potential histone deacetylase (HDAC) inhibitors, a pivotal discovery has shifted the focus towards its intrinsic biological effects.[4][5]

A significant breakthrough has been the identification of DMBA as a key metabolite of 3,3-dimethyl-1-butanol (B44104) (DMB).[3] DMB has been investigated for its ability to modulate the gut microbiome and reduce trimethylamine (B31210) N-oxide (TMAO) levels, a metabolite linked to cardiovascular disease.[6] However, recent studies indicate that both DMB and its metabolite, DMBA, exert immunomodulatory effects independent of TMAO inhibition, suggesting a direct interaction with host immune pathways.[3][7]

Proven Anti-Inflammatory and Immunomodulatory Properties

The most compelling evidence for the therapeutic potential of DMBA comes from a preclinical study on collagen-induced arthritis (CIA) in mice, a well-established model for rheumatoid arthritis.[1][3][8] This research demonstrated that oral administration of DMBA significantly ameliorates the severity of the disease.

In Vivo Efficacy in a Model of Rheumatoid Arthritis

In a study utilizing the collagen-induced arthritis model in DBA/1j mice, administration of 1% (v/v) this compound in drinking water from day 21 post-immunization led to a significant reduction in arthritis severity compared to the vehicle-treated group.[1][3][8] This demonstrates the potent anti-inflammatory effects of DMBA in a complex, T-cell-driven autoimmune disease model.

ParameterVehicle Control1% DMBA in Drinking WaterReference
Arthritis Severity Score (Mean)High>50% reduction[3]
Circulating IL-1βElevatedSignificantly Reduced[2]
Circulating IL-6ElevatedSignificantly Reduced[2]
In Vitro Inhibition of Pro-Inflammatory Cytokines

The anti-inflammatory effects of DMBA have been further substantiated by in vitro experiments using bone marrow-derived macrophages (BMDMs).[2] DMBA was shown to significantly reduce the secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) from macrophages stimulated with lipopolysaccharide (LPS).[2] This finding points to a direct modulatory effect on key cells of the innate immune system.

Proposed Areas for Future Research

The initial findings on DMBA's anti-inflammatory properties open up several exciting avenues for further investigation. The following sections outline key research areas that could unlock the full therapeutic potential of this molecule.

Elucidation of Molecular Mechanisms of Action

The precise signaling pathways through which DMBA exerts its immunomodulatory effects are yet to be fully elucidated. Based on the known activities of other short-chain fatty acids and butyrate (B1204436) derivatives, several pathways are prime candidates for investigation.

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, including IL-1β and IL-6.[6] Given that DMBA inhibits the production of these cytokines, it is highly plausible that it interferes with the NF-κB signaling cascade.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates DMBA_effect Potential Inhibition by this compound DMBA_effect->IKK DMBA_effect->NFkappaB_nuc DNA DNA NFkappaB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) DNA->Cytokines Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by DMBA.

PPARs, particularly PPAR-γ, are nuclear receptors with well-documented anti-inflammatory properties.[9] Fatty acids and their derivatives are known to be natural ligands for PPARs.[10] Investigating whether DMBA can bind to and activate PPARs could reveal a key mechanism for its therapeutic effects.

Butyrate and other short-chain fatty acids are known inhibitors of HDACs.[11] HDAC inhibition leads to histone hyperacetylation and can modulate gene expression, often resulting in anti-inflammatory and anti-proliferative effects.[12] Given its structural similarity to butyrate, DMBA should be screened for its potential to inhibit HDAC activity.

Pharmacokinetic and Bioavailability Studies

To advance DMBA as a potential therapeutic agent, a thorough understanding of its pharmacokinetic profile is essential. Key research questions include its oral bioavailability, plasma half-life, tissue distribution, and metabolic fate.

Experimental_Workflow_PK cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_modeling Pharmacokinetic Modeling Admin Administer this compound to Mice (Oral Gavage & IV) Sampling Collect Blood Samples at Multiple Time Points Admin->Sampling Extraction Extract DMBA from Plasma Sampling->Extraction LCMS Quantify DMBA Concentration using LC-MS/MS Extraction->LCMS Modeling Calculate Pharmacokinetic Parameters (Half-life, Bioavailability, Cmax, Tmax) LCMS->Modeling

Caption: Experimental workflow for pharmacokinetic studies of DMBA.

Expansion to Other Disease Models

The promising results in the collagen-induced arthritis model suggest that DMBA could be beneficial in a range of other inflammatory and autoimmune diseases. Future research should explore its efficacy in models of:

  • Inflammatory Bowel Disease (IBD)

  • Psoriasis

  • Multiple Sclerosis

  • Atherosclerosis

Detailed Experimental Protocols

To facilitate further research, this section provides detailed protocols for key experiments.

In Vivo Model: Collagen-Induced Arthritis in DBA/1j Mice

This protocol is adapted from established methods for inducing arthritis to test the efficacy of anti-inflammatory compounds.[1]

  • Animals: Male DBA/1j mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (1 mg/mL Mycobacterium tuberculosis).

    • Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.

    • On day 21, provide a booster injection of 100 µL of bovine type II collagen (2 mg/mL) emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Starting on day 21, administer this compound (e.g., 1% v/v in drinking water or by oral gavage at a specified mg/kg dose). The control group receives the vehicle alone.

  • Assessment:

    • Monitor mice daily for the onset and severity of arthritis using a standardized scoring system (0-4 for each paw, maximum score of 16).

    • Measure paw thickness using a digital caliper.

    • At the end of the study (e.g., day 35), collect blood for cytokine analysis and paws for histological assessment of inflammation and joint damage.

In Vitro Assay: Inhibition of Cytokine Production in LPS-Stimulated Macrophages

This protocol details a method to assess the direct anti-inflammatory effects of DMBA on macrophages.[2]

  • Cell Culture:

    • Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Plate cells in 24-well plates and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM to 1 mM) for 1-2 hours. Include a vehicle control.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.

  • Analysis:

    • Collect the cell culture supernatants.

    • Quantify the concentrations of IL-1β and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.

Mechanistic Assay: NF-κB Activation

This assay can determine if DMBA inhibits the translocation of NF-κB to the nucleus.

  • Cell Culture and Treatment:

    • Plate macrophages or other relevant cells on coverslips in a 24-well plate.

    • Pre-treat with DMBA as described in the cytokine inhibition assay.

    • Stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to capture peak NF-κB translocation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion and Future Directions

This compound represents a promising new frontier in the search for novel anti-inflammatory therapeutics. The existing preclinical data strongly support its efficacy in a model of autoimmune arthritis and its ability to directly modulate pro-inflammatory cytokine production by macrophages. The research areas outlined in this guide, from elucidating its molecular mechanisms to defining its pharmacokinetic profile, provide a clear roadmap for the scientific community. Further investigation into DMBA is warranted and has the potential to lead to the development of a new class of drugs for a variety of inflammatory conditions. The detailed protocols provided herein are intended to empower researchers to embark on this exciting line of inquiry.

References

Methodological & Application

Application Notes: Synthesis of 3,3-Dimethylbutyric Acid via Wolff-Kishner Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Dimethylbutyric acid, also known as tert-butylacetic acid, is a valuable carboxylic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its unique tert-butyl group provides steric hindrance and lipophilicity, which can be advantageous in designing active molecules. One effective method for its synthesis is the Wolff-Kishner reduction of the corresponding α-keto acid, 2-oxo-3,3-dimethylbutanoic acid (trimethylpyruvic acid).[3][4] This reaction efficiently converts the ketone functionality into a methylene (B1212753) group under basic conditions, providing a high-yield pathway to the desired product.[3][4]

Principle of the Wolff-Kishner Reduction

The Wolff-Kishner reduction is a chemical reaction that reduces a carbonyl group (from an aldehyde or ketone) to a methylene group (-CH2-).[5][6][7] The reaction is conducted under basic conditions at elevated temperatures. The mechanism involves two key stages:

  • Hydrazone Formation : The carbonyl compound reacts with hydrazine (B178648) (N₂H₄) to form a hydrazone intermediate.[5][6][8]

  • Reduction and Nitrogen Elimination : In the presence of a strong base (like KOH or NaOH) and heat, the hydrazone is deprotonated. A subsequent series of proton transfer steps leads to the elimination of nitrogen gas (N₂), a thermodynamically favorable process, and the formation of a carbanion. This carbanion is then protonated by the solvent to yield the final alkane product.[5][6][8][9]

High-boiling point solvents, such as diethylene glycol or triethylene glycol, are typically used to achieve the necessary reaction temperatures, which can range from 180-200°C.[10][11]

Experimental Data

The following table summarizes the quantitative data for the synthesis of this compound from 2-oxo-3,3-dimethylbutanoic acid as described in the literature.

ParameterValueReference
Starting Material 2-oxo-3,3-dimethylbutanoic acid[3]
Reagents Hydrazine hydrate, Potassium hydroxide[3]
Solvent Triethylene glycol (Triglycol)[3]
Reactant Molar Ratio 1 eq. Keto Acid : 3 eq. Hydrazine Hydrate : 5.5 eq. KOHCalculated from[3]
Initial Reaction Temp. Reflux[3]
Final Reaction Temp. 190 - 200 °C[3]
Reaction Time 2 hours at reflux, then heated until gas evolution ceases[3]
Product Yield 90%[3]
Product Boiling Point 66 - 68 °C at 8 mbar[3]

Visualized Reaction and Workflow

G Chemical Reaction Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product start 2-Oxo-3,3-dimethylbutanoic Acid hydrazone Hydrazone Intermediate start->hydrazone Reflux reagents Hydrazine Hydrate (N₂H₄·H₂O) Potassium Hydroxide (KOH) Triethylene Glycol product This compound hydrazone->product Heat (190-200°C) -N₂, -H₂O G Experimental Workflow node_reagents 1. Combine Reactants (Keto Acid, KOH, Hydrazine, Solvent) node_reflux 2. Heat to Reflux (Hydrazone Formation, ~2 hours) node_reagents->node_reflux node_distill 3. Distill Off Excess Hydrazine & Increase Temperature node_reflux->node_distill node_reduction 4. Maintain High Temperature (190-200°C) until N₂ evolution ceases node_distill->node_reduction node_cool 5. Cool Reaction Mixture node_reduction->node_cool node_workup 6. Aqueous Workup (Add H₂O, Acidify with HCl to pH 2) node_cool->node_workup node_extract 7. Extraction (e.g., with Toluene) node_workup->node_extract node_purify 8. Purification (Fractional Distillation) node_extract->node_purify

References

Application Notes and Protocols for the Oxidation of 3,3-Dimethylbutanal to 3,3-Dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient oxidation of the sterically hindered aldehyde, 3,3-dimethylbutanal, to its corresponding carboxylic acid, 3,3-dimethylbutyric acid. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] This application note presents a high-yield catalytic oxidation method and discusses alternative synthetic strategies. Detailed experimental procedures, safety precautions, and data are provided to enable successful implementation in a laboratory setting.

Introduction

This compound, also known as tert-butylacetic acid, is a key intermediate in the production of various organic molecules.[1] Its unique structural feature, a tert-butyl group adjacent to the carboxylic acid moiety, can impart specific properties such as lipophilicity or act as a sterically bulky protecting group in complex syntheses.[1] Consequently, it finds significant application in the development of novel drug candidates and potent agrochemicals.[1]

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry. However, the presence of a bulky tert-butyl group in 3,3-dimethylbutanal presents a challenge for many standard oxidation protocols. This document details a highly efficient and selective catalytic oxidation method that achieves a near-quantitative conversion of 3,3-dimethylbutanal to this compound.

Primary Synthetic Protocol: Catalytic Oxidation with Oxygen

This protocol describes the oxidation of 3,3-dimethylbutanal using a bimetallic copper and cobalt catalyst system with molecular oxygen as the terminal oxidant. This method offers a high yield and utilizes readily available and inexpensive reagents.

Materials and Equipment
  • 3,3-dimethylbutanal (Substrate)

  • Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) (Catalyst)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (Co-catalyst)

  • Deionized Water (Solvent)

  • Oxygen (Oxidant)

  • 15 mL glass reaction tube with a magnetic stir bar

  • Oxygen balloon

  • Water bath

  • Standard laboratory glassware for extraction and concentration

  • Rotary evaporator

Experimental Procedure
  • To a 15 mL glass reaction tube equipped with a magnetic stir bar, add deionized water (2 mL), 3,3-dimethylbutanal (1 mmol), copper(II) acetate monohydrate (0.0001 mmol, 0.01 mol%), and cobalt(II) acetate tetrahydrate (0.0001 mmol, 0.01 mol%).[2]

  • Connect an oxygen balloon to the reaction tube to ensure an oxygen atmosphere at normal pressure.[2]

  • Place the reaction tube in a water bath maintained at 20°C.[2]

  • Stir the reaction mixture vigorously for 3 hours.[2]

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dry the product to a constant weight to yield this compound as a colorless liquid.[2]

Expected Yield

This protocol has been reported to produce this compound with a separation yield of 95%.[2]

Alternative Synthetic Strategies

While the catalytic oxidation with oxygen is highly effective, other methods can also be employed for the synthesis of this compound. The choice of method may depend on the available reagents, scale of the reaction, and tolerance of other functional groups in the starting material.

Pinnick Oxidation

The Pinnick oxidation is a well-established method for oxidizing aldehydes to carboxylic acids under mild, acidic conditions and is particularly suitable for sterically hindered substrates.[3]

General Reaction Scheme: 3,3-dimethylbutanal is treated with sodium chlorite (B76162) (NaClO₂) in the presence of a buffer, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄), and a scavenger for the hypochlorous acid byproduct, typically 2-methyl-2-butene. The reaction is usually carried out in a mixed solvent system like tert-butanol (B103910) and water.

Jones Oxidation

The Jones oxidation utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[4] It is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids.[4][5] However, the harsh acidic conditions and the use of carcinogenic chromium(VI) compounds are significant drawbacks.[4]

Data Summary

MethodOxidizing Agent(s)Typical ConditionsYield (%)AdvantagesDisadvantages
Catalytic Oxidation Oxygen, Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂OWater, 20°C, 3 hours95High yield, mild conditions, inexpensive and green oxidant (O₂)Requires a catalyst system.
Pinnick Oxidation Sodium chlorite (NaClO₂)t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene, room temp.HighMild conditions, tolerant of many functional groups, good for hindered aldehydesStoichiometric amounts of reagents are required.
Jones Oxidation Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄)Acetone, 0-25°CHighRapid and high-yieldingHarsh acidic conditions, uses toxic and carcinogenic chromium(VI) compounds.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification prep_reagents 1. Add Reagents to Reaction Tube - 3,3-dimethylbutanal - Water - Cu(OAc)₂·H₂O - Co(OAc)₂·4H₂O set_atmosphere 2. Establish O₂ Atmosphere prep_reagents->set_atmosphere run_reaction 3. Stir at 20°C for 3h set_atmosphere->run_reaction extract 4. Extraction run_reaction->extract dry 5. Drying extract->dry concentrate 6. Concentration dry->concentrate product This compound concentrate->product

Figure 1: Experimental workflow for the catalytic oxidation of 3,3-dimethylbutanal.

reaction_pathway reactant 3,3-Dimethylbutanal (Aldehyde) product This compound (Carboxylic Acid) reactant->product Oxidation oxidant Oxidizing Agent oxidant->product

Figure 2: General reaction pathway for the oxidation of 3,3-dimethylbutanal.

Safety Precautions

  • 3,3-Dimethylbutanal: Flammable liquid and vapor. Handle in a well-ventilated area, away from ignition sources.

  • Copper(II) acetate monohydrate: Harmful if swallowed. Avoid contact with skin and eyes.

  • Cobalt(II) acetate tetrahydrate: May cause an allergic skin reaction. Suspected of causing cancer and genetic defects. May damage fertility or the unborn child. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxygen: Oxidizer. Keep away from flammable materials.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing this experiment.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of 3,3-Dimethylbutyric Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyric acid, also known as tert-butylacetic acid, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. One of the most effective and widely used methods for its preparation is the Grignard reaction, specifically the carboxylation of a tert-butylmagnesium halide with carbon dioxide.[1] This method is advantageous as it allows for the formation of a carbon-carbon bond, extending the carbon chain by one carbon atom.[2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound using the Grignard reaction. The information is compiled to assist researchers in successfully performing this synthesis, with a focus on providing clear, actionable steps and relevant data.

Reaction Principle

The synthesis involves two main stages:

  • Formation of the Grignard Reagent: Tert-butyl chloride reacts with magnesium metal in an anhydrous ether solvent to form tert-butylmagnesium chloride.[3] The use of an ether solvent is crucial as it stabilizes the Grignard reagent.[4]

  • Carboxylation: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (dry ice), forming a magnesium carboxylate salt.[2]

  • Acidic Work-up: Subsequent treatment with an aqueous acid protonates the carboxylate salt to yield the final product, this compound.[4]

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityNotes
Magnesium TurningsMg24.3161 g (2.5 gram-atoms)Use a fine commercial grade for better reactivity.[3]
tert-Butyl Chloride(CH₃)₃CCl92.57227 g (2.5 moles)Should be pure and dry.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~1300 mLMust be strictly anhydrous to prevent quenching the Grignard reagent.
IodineI₂253.81A few crystalsUsed to initiate the Grignard reaction.
Carbon Dioxide (Dry Ice)CO₂44.01ExcessShould be freshly crushed and free of condensed water.
Sulfuric Acid (25%)H₂SO₄98.08As needed for work-up
Sodium Hydroxide (B78521) (10%)NaOH40.00As needed for extraction
Calcium ChlorideCaCl₂110.98As needed for dryingAnhydrous.
Table 2: Reaction Parameters and Yields
ParameterValueReference
Grignard Formation
Reaction Time6-8 hours (addition) + 15 minutes (stirring)[3]
TemperatureGentle reflux of diethyl ether[5]
Carboxylation
Reaction Time2.5 - 3.5 hours[3]
Temperature0 to 8 °C, then -5 to -3 °C[3]
Purification
MethodDistillation[3]
Boiling Point162–165 °C (atmospheric pressure)[3]
75–78 °C (20 mmHg)[3]
Melting Point34–35 °C[3]
Yield
Theoretical Yield255.5 gCalculated
Actual Yield (turnings)157–162 g[3]
Actual Yield (powder)177–178 g[3]
Percent Yield61–70%[3]

Experimental Protocols

Protocol 1: Preparation of tert-Butylmagnesium Chloride (Grignard Reagent)

  • Apparatus Setup: Assemble a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a 500-mL dropping funnel, and a reflux condenser. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Charging the Flask: Place 61 g (2.5 gram-atoms) of magnesium turnings into the flask and cover them with 200 mL of anhydrous diethyl ether.

  • Initiation of Reaction: Add approximately 5 mL of pure tert-butyl chloride and a few crystals of iodine to the flask to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction. Gentle warming may be necessary.

  • Addition of Alkyl Halide: Once the reaction has started, begin stirring and slowly add a solution of 227 g (2.5 moles) of tert-butyl chloride in 1100 mL of anhydrous diethyl ether from the dropping funnel over a period of 6 to 8 hours. The rate of addition should be controlled to maintain a gentle reflux.

  • Completion of Reaction: After all the tert-butyl chloride solution has been added, continue stirring for an additional 15 minutes to ensure the reaction goes to completion. The resulting greyish solution is the tert-butylmagnesium chloride Grignard reagent.

Protocol 2: Carboxylation of tert-Butylmagnesium Chloride

  • Cooling: Cool the flask containing the Grignard reagent in an ice-salt bath to 0 °C.

  • Apparatus Modification: Replace the dropping funnel with a gas inlet tube that extends about 50 mm above the surface of the reaction mixture.

  • Addition of Carbon Dioxide: While stirring vigorously, introduce a rapid stream of dry carbon dioxide gas (from a cylinder passed through a drying agent like concentrated sulfuric acid) or add crushed dry ice in small portions. The temperature should be maintained below 8 °C.

  • Reaction Monitoring: Continue the addition of carbon dioxide for 2.5 to 3 hours. The reaction is complete when the temperature of the mixture drops to between -3 and -5 °C.

Protocol 3: Work-up and Purification of this compound

  • Hydrolysis: Slowly and carefully add 25% sulfuric acid to the reaction mixture with stirring to hydrolyze the magnesium carboxylate salt and dissolve any unreacted magnesium. This step is exothermic and should be performed in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer four times with 100 mL portions of diethyl ether.

  • Base Wash: Combine all the ether extracts and wash them four times with 100 mL portions of 10% sodium hydroxide solution. This will extract the this compound into the aqueous layer as its sodium salt.

  • Acidification: Cool the combined basic aqueous extracts in an ice bath and acidify with concentrated hydrochloric acid until the solution is strongly acidic (check with pH paper). This compound will precipitate as a white solid or oil.

  • Isolation: Separate the crude this compound. If it is a solid, it can be collected by vacuum filtration. If it is an oil, extract it with diethyl ether.

  • Drying: Dry the ether solution of the product over anhydrous calcium chloride.

  • Purification: Remove the ether by distillation. The crude product can be purified by distillation under reduced pressure. Collect the fraction boiling at 75–78 °C at 20 mmHg.[3] The purified product should solidify upon cooling.

Visualizations

Grignard_Reaction_Pathway tert_butyl_chloride tert-Butyl Chloride ((CH₃)₃CCl) Grignard_reagent tert-Butylmagnesium Chloride ((CH₃)₃CMgCl) tert_butyl_chloride->Grignard_reagent Mg Magnesium (Mg) in Anhydrous Ether Mg->Grignard_reagent carboxylate_salt Magnesium Carboxylate Salt Grignard_reagent->carboxylate_salt CO2 Carbon Dioxide (CO₂) (Dry Ice) CO2->carboxylate_salt product This compound carboxylate_salt->product acid_workup Acidic Work-up (H₃O⁺) acid_workup->product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start: Dry Glassware grignard_formation 1. Grignard Reagent Formation - Add Mg and Ether - Slowly add tert-Butyl Chloride start->grignard_formation carboxylation 2. Carboxylation - Cool to 0°C - Add excess Dry Ice (CO₂) grignard_formation->carboxylation hydrolysis 3. Hydrolysis - Add 25% H₂SO₄ carboxylation->hydrolysis extraction 4. Extraction - Separate Ether Layer - Extract aqueous layer with Ether hydrolysis->extraction base_wash 5. Base Wash - Wash Ether with 10% NaOH extraction->base_wash acidification 6. Acidification - Acidify aqueous layer with HCl base_wash->acidification isolation 7. Isolation & Drying - Collect product - Dry with CaCl₂ acidification->isolation purification 8. Purification - Distillation under reduced pressure isolation->purification end End Product: This compound purification->end

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols: Esterification of 3,3-Dimethylbutyric Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the esterification of 3,3-dimethylbutyric acid with a selection of common primary and secondary alcohols: methanol, ethanol, n-propanol, isopropanol, and n-butanol. Due to the steric hindrance presented by the tert-butyl group adjacent to the carboxylic acid, reaction conditions must be carefully selected to achieve optimal yields. This guide covers three widely employed esterification methodologies: the classic Fischer-Speier esterification, the milder Steglich esterification for sensitive substrates, and the selective enzymatic esterification. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting and performing the most suitable method for their specific needs.

Introduction to this compound and its Esters

This compound, also known as tert-butylacetic acid, is a sterically hindered carboxylic acid. Its esters are valuable intermediates in the synthesis of pharmaceuticals and specialty chemicals. The bulky tert-butyl group can impart unique properties to molecules, such as increased lipophilicity and metabolic stability. The choice of esterification method is critical due to the steric hindrance around the carbonyl group, which can significantly impact reaction rates and yields.

Esterification Methodologies

Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed condensation of a carboxylic acid and an alcohol.[1][2] To drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol, which can also serve as the solvent.[3] The removal of water as it forms, for instance, through azeotropic distillation, can also increase the yield.[4] This method is generally effective for primary and secondary alcohols, though reaction times may be longer for sterically hindered acids like this compound.[5]

General Protocol for Fischer-Speier Esterification:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the desired alcohol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add the mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude ester by distillation.

  • Characterization: Confirm the structure and purity of the ester by NMR and GC-MS.[6][7][8]

Table 1: Typical Reaction Parameters for Fischer-Speier Esterification of this compound

AlcoholMolar Ratio (Alcohol:Acid)Catalyst (H₂SO₄)Reflux Temp. (°C)Typical Reaction Time (h)Typical Yield (%)
Methanol20:10.1 eq~658-1280-90
Ethanol20:10.1 eq~7810-1675-85
n-Propanol15:10.15 eq~9712-1870-80
Isopropanol15:10.2 eq~8218-2460-70
n-Butanol10:10.2 eq~11816-2470-80

Note: The data in this table are representative and may vary based on the specific reaction scale and setup.

Steglich Esterification

The Steglich esterification is a mild method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP).[9][10] This method is particularly advantageous for sterically hindered acids and acid-sensitive substrates as it proceeds under neutral conditions at room temperature.[9][10] The reaction works by activating the carboxylic acid via the formation of an O-acylisourea intermediate, which is then readily attacked by the alcohol.[9]

General Protocol for Steglich Esterification:

  • Reaction Setup: To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere, add a solution of DCC (1.1 eq) in DCM dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the crude ester by column chromatography on silica (B1680970) gel.

  • Characterization: Analyze the purified ester by NMR and GC-MS.

Table 2: Typical Reaction Parameters for Steglich Esterification of this compound

AlcoholMolar Ratio (Alcohol:Acid)ReagentsSolventReaction Time (h)Typical Yield (%)
Methanol1.2:1DCC (1.1 eq), DMAP (0.1 eq)DCM12-1885-95
Ethanol1.2:1DCC (1.1 eq), DMAP (0.1 eq)DCM12-1885-95
n-Propanol1.2:1DCC (1.1 eq), DMAP (0.1 eq)DCM16-2480-90
Isopropanol1.5:1DCC (1.2 eq), DMAP (0.1 eq)DCM24-4870-80
n-Butanol1.2:1DCC (1.1 eq), DMAP (0.1 eq)DCM16-2480-90

Note: The data in this table are representative and may vary based on the specific reaction scale and setup.

Enzymatic Esterification

Enzymatic esterification using lipases offers a green and highly selective alternative for the synthesis of esters under mild conditions.[11] Lipases can exhibit high chemo-, regio-, and stereoselectivity. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation. Immobilized lipases are often used to simplify catalyst recovery and reuse.

General Protocol for Enzymatic Esterification:

  • Reaction Setup: In a screw-capped vial, combine this compound (1.0 eq), the alcohol (1.5-3.0 eq), an immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B), and a suitable organic solvent (e.g., hexane, toluene).

  • Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C) for 24-72 hours.

  • Work-up:

    • Filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.

    • Wash the filtrate with a dilute aqueous base to remove any unreacted acid.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. If necessary, purify the ester by column chromatography or distillation.

  • Characterization: Confirm the product identity and purity using NMR and GC-MS.

Table 3: Typical Reaction Parameters for Enzymatic Esterification of this compound

AlcoholMolar Ratio (Alcohol:Acid)EnzymeSolventTemperature (°C)Reaction Time (h)Typical Conversion (%)
Methanol3:1Novozym 435Hexane5048-72>90
Ethanol3:1Novozym 435Hexane5048-72>90
n-Propanol2:1Novozym 435Toluene6048-72>95
Isopropanol2:1Novozym 435Toluene6072-9670-80
n-Butanol1.5:1Novozym 435Toluene6048-72>95

Note: The data in this table are representative and may vary based on the specific reaction scale and setup. Conversion rates are reported as they are often the primary metric in enzymatic reactions.

Visualized Workflows and Mechanisms

Fischer_Esterification_Mechanism Acid This compound Protonated_Acid Protonated Carboxylic Acid Acid->Protonated_Acid + H+ Alcohol Alcohol (R'OH) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate H_plus H+ H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + R'OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water Molecule (H2O) Proton_Transfer->Water_Leaving - H2O Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Ester 3,3-Dimethylbutyrate Ester Protonated_Ester->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

Steglich_Esterification_Workflow Start Start: Combine Acid, Alcohol, DMAP in DCM Cooling Cool to 0 °C Start->Cooling Add_DCC Add DCC Solution Cooling->Add_DCC Reaction Stir at Room Temperature (12-24 h) Add_DCC->Reaction Filtration Filter to Remove DCU Reaction->Filtration Workup Aqueous Work-up (HCl, NaHCO3, Brine) Filtration->Workup Drying Dry with Na2SO4 Workup->Drying Purification Purification (Column Chromatography) Drying->Purification End Final Product: Pure Ester Purification->End

Caption: Experimental Workflow for Steglich Esterification.

Logical_Relationship_Esterification_Choice Goal Esterify this compound Fischer Fischer Esterification Goal->Fischer Cost-effective, large scale Steglich Steglich Esterification Goal->Steglich Acid-sensitive substrate, higher yield needed Enzymatic Enzymatic Esterification Goal->Enzymatic Green chemistry, high selectivity

Caption: Logic for Choosing an Esterification Method.

Conclusion

The esterification of the sterically hindered this compound can be successfully achieved using various methods. The choice of method depends on factors such as the scale of the reaction, the sensitivity of the substrates, and the desired level of purity and sustainability. Fischer-Speier esterification is a cost-effective method suitable for large-scale synthesis, particularly with simple primary alcohols. Steglich esterification offers a milder alternative, providing high yields even with more complex or sensitive alcohols. Enzymatic esterification represents a green and highly selective approach, ideal for applications where chirality and sustainability are paramount. The protocols and comparative data provided in these notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Use of 3,3-Dimethylbutyric Acid in the Synthesis of HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of histone deacetylase (HDAC) inhibitors incorporating a 3,3-dimethylbutyryl "cap" group. The protocols and data presented are based on established synthetic methodologies and the biological evaluation of structurally related HDAC inhibitors.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, HDACs contribute to a more compact chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.

A common pharmacophore for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme. The cap group plays a significant role in determining the inhibitor's potency and isoform selectivity. 3,3-Dimethylbutyric acid, with its sterically bulky tert-butyl moiety, serves as an excellent precursor for a cap group designed to interact with the hydrophobic regions on the rim of the HDAC active site. This document outlines the synthesis and potential biological activities of HDAC inhibitors featuring this cap group.

Data Presentation

The following tables summarize representative inhibitory activities of HDAC inhibitors with bulky aliphatic cap groups, similar in nature to a 3,3-dimethylbutyryl moiety. This data is compiled from studies on structurally analogous compounds and serves as a predictive guide for the potential efficacy of this compound-derived inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of Representative HDAC Inhibitors with Aliphatic Cap Groups

Compound IDTarget HDAC IsoformIC50 (nM)Reference Compound (SAHA) IC50 (nM)Cell Line
Analog 1 (tert-butylcarbamate) HDAC61530U937
Analog 2 (tert-butylcarbamate) HDAC1>1000140U937
Analog 3 (Adamantyl cap) HDAC6530-
Compound 10c HDAC141.8--
Compound 10c HDAC289.1--
Compound 10c HDAC6---

Note: Data for Analogs 1 and 2 are derived from studies on tert-butylcarbamate-containing hydroxamates.[1] Data for Analog 3 is based on inhibitors with bulky adamantyl groups. Data for compound 10c is from a study on class I selective HDAC inhibitors with a tert-butyl group.[2] SAHA (Vorinostat) is a pan-HDAC inhibitor used as a reference.

Table 2: Anti-proliferative Activity of Representative HDAC Inhibitors with Aliphatic Cap Groups

Compound IDCell LineGI50 (µM)Apoptosis Induction (%)
Analog 1 (tert-butylcarbamate) U937-18.4
Compound 10c LAN-5 (Neuroblastoma)Sub-micromolar-
Compound 10c K562 (Chronic Myeloid Leukemia)Sub-micromolar-
Compound 10c HT29 (Colon Cancer)Low-micromolar-

Note: Data is derived from studies on tert-butylcarbamate-containing inhibitors.[1] GI50 represents the concentration for 50% growth inhibition.

Experimental Protocols

The following protocols describe a general methodology for the synthesis of a hydroxamic acid-based HDAC inhibitor using this compound as the starting material for the cap group.

Protocol 1: Synthesis of a Generic Linker-Cap Intermediate

This protocol outlines the coupling of this compound to a suitable linker containing a protected amine and a terminal carboxylic acid.

Materials:

  • This compound

  • Linker molecule (e.g., 6-(Boc-amino)hexanoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the linker molecule (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired linker-cap intermediate.

Protocol 2: Deprotection of the Amine

This protocol describes the removal of the Boc protecting group from the linker-cap intermediate.

Materials:

  • Linker-cap intermediate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the linker-cap intermediate in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected intermediate.

Protocol 3: Final Coupling to Form the Hydroxamic Acid

This protocol details the coupling of the deprotected intermediate with a protected hydroxylamine (B1172632) followed by deprotection to yield the final hydroxamic acid HDAC inhibitor.

Materials:

  • Deprotected linker-cap intermediate from Protocol 2

  • O-(Tetrahydropyran-2-yl)hydroxylamine or O-benzylhydroxylamine hydrochloride

  • EDC

  • HOBt

  • DIPEA

  • Anhydrous DMF

  • Hydrochloric acid (for deprotection if using THP-protected hydroxylamine)

  • Palladium on carbon (for deprotection if using O-benzylhydroxylamine)

  • Methanol (B129727)

  • Ethyl acetate

Procedure:

  • Dissolve the deprotected intermediate (1.0 eq) and the protected hydroxylamine (1.1 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) and cool the mixture to 0 °C.

  • Add EDC (1.2 eq) and stir the reaction at room temperature overnight.

  • Work-up the reaction as described in Protocol 1, step 6 and 7.

  • Purify the protected hydroxamic acid by column chromatography.

  • Deprotection:

    • For THP-protected hydroxamic acid: Dissolve the purified product in a mixture of methanol and 4M HCl in dioxane and stir at room temperature for 2-4 hours.

    • For O-benzyl-protected hydroxamic acid: Dissolve the purified product in methanol and add 10% Pd/C. Stir under a hydrogen atmosphere for 4-6 hours.

  • After deprotection, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the final hydroxamic acid product by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathways

HDAC inhibitors exert their effects through the modulation of various cellular signaling pathways. The diagrams below illustrate two key pathways affected by HDAC inhibitors.

HDACi_p53_p21_Pathway HDACi HDAC Inhibitor (3,3-Dimethylbutyryl cap) HDAC HDAC1/2 HDACi->HDAC Inhibition p53_acetyl Acetylated p53 (Active) HDAC->p53_acetyl Deacetylation p21 p21 (CDKN1A) Gene Transcription p53_acetyl->p21 Activation Apoptosis Apoptosis p53_acetyl->Apoptosis Activation p53 p53 p53->p53_acetyl Acetylation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest HDACi_HSP90_Pathway HDACi HDAC Inhibitor (3,3-Dimethylbutyryl cap) HDAC6 HDAC6 HDACi->HDAC6 Inhibition HSP90_acetyl Acetylated HSP90 (Inactive) HDAC6->HSP90_acetyl Deacetylation ClientProteins Client Proteins (e.g., Akt, Bcr-Abl, c-Raf) HSP90_acetyl->ClientProteins Dissociation HSP90 HSP90 HSP90->HSP90_acetyl Acetylation HSP90->ClientProteins Chaperoning Degradation Proteasomal Degradation ClientProteins->Degradation Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound + Linker Coupling1 Amide Coupling (Protocol 1) Start->Coupling1 Deprotection Amine Deprotection (Protocol 2) Coupling1->Deprotection Coupling2 Hydroxamic Acid Formation (Protocol 3) Deprotection->Coupling2 Purification Purification & Characterization Coupling2->Purification EnzymeAssay In Vitro HDAC Enzyme Assays Purification->EnzymeAssay DataAnalysis Data Analysis (IC50, GI50) EnzymeAssay->DataAnalysis CellAssay Cell-Based Assays (Proliferation, Apoptosis) CellAssay->DataAnalysis WesternBlot Western Blot Analysis (p53, p21, Ac-HSP90) WesternBlot->DataAnalysis

References

Application Notes and Protocols for 3,3-Dimethylbutyric Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylbutyric acid, a branched-chain carboxylic acid, serves as a versatile intermediate in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides.[1] Its unique structural features, particularly the bulky tert-butyl group, can impart desirable properties to the final active ingredient, such as increased stability, altered lipophilicity, and specific steric interactions with biological targets. These attributes make it a valuable building block for the development of novel and effective crop protection agents.

This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of fungicidal azolylmethyloxiranes, as described in patent EP0528156A1.

Featured Application: Synthesis of Fungicidal Azolylmethyloxiranes

A significant application of this compound in the agrochemical field is in the synthesis of potent azole fungicides. The synthesis proceeds through a key intermediate, 1-chloro-3,3-dimethylbutan-2-one, which is subsequently converted to the final fungicidal compounds.

Synthesis Pathway Overview

The overall synthetic route involves the conversion of this compound to its acid chloride, followed by a series of reactions to yield the desired fungicidal azolylmethyloxiranes.

Synthesis_Pathway A This compound B 3,3-Dimethylbutyryl Chloride A->B SOCl₂ or (COCl)₂ C 1-Chloro-3,3-dimethylbutan-2-one B->C CH₂N₂ then HCl D 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one C->D 1,2,4-Triazole (B32235), Base E Fungicidal Azolylmethyloxiranes D->E Epoxidation

Caption: General synthesis pathway from this compound to fungicidal azolylmethyloxiranes.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-3,3-dimethylbutan-2-one from this compound

This protocol describes the laboratory-scale synthesis of the key intermediate, 1-chloro-3,3-dimethylbutan-2-one.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Diazomethane (B1218177) (CH₂N₂) in diethyl ether (handle with extreme caution in a dedicated fume hood)

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (HCl) gas or solution in diethyl ether

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Synthesis of 3,3-Dimethylbutyryl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, place this compound.

    • Slowly add an excess of thionyl chloride (or oxalyl chloride) at room temperature.

    • Gently reflux the mixture for 2-3 hours until the evolution of gas ceases.

    • Distill the excess thionyl chloride. The residue is 3,3-dimethylbutyryl chloride, which can be used in the next step without further purification.

  • Synthesis of Diazoketone:

    • Dissolve the crude 3,3-dimethylbutyryl chloride in anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists.

    • Allow the reaction to stir at 0°C for 1-2 hours.

  • Synthesis of 1-Chloro-3,3-dimethylbutan-2-one:

    • While maintaining the temperature at 0°C, carefully bubble anhydrous HCl gas through the diazoketone solution or add a solution of HCl in diethyl ether dropwise until the nitrogen evolution ceases and the yellow color disappears.

    • Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 1-chloro-3,3-dimethylbutan-2-one.[2][3][4][5] The product can be purified by vacuum distillation.

Quantitative Data:

StepReactantsProductTypical Yield (%)
Acid Chloride FormationThis compound, Thionyl chloride3,3-Dimethylbutyryl Chloride>95
Chloro-ketone Formation3,3-Dimethylbutyryl Chloride, Diazomethane, HCl1-Chloro-3,3-dimethylbutan-2-one80-90
Protocol 2: Synthesis of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

This protocol outlines the synthesis of the triazole intermediate.

Materials:

  • 1-Chloro-3,3-dimethylbutan-2-one

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-3,3-dimethylbutan-2-one and a slight excess of 1,2,4-triazole in acetonitrile or DMF.

  • Add an excess of a suitable base, such as potassium carbonate.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data:

ReactantsProductTypical Yield (%)
1-Chloro-3,3-dimethylbutan-2-one, 1,2,4-Triazole3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one70-85
Protocol 3: Synthesis of Fungicidal Azolylmethyloxiranes

This protocol describes the final epoxidation step to yield the active fungicidal compounds.

Materials:

  • 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

  • Trimethylsulfoxonium (B8643921) iodide or Trimethylsulfonium iodide

  • Sodium hydride (NaH) or other strong base

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis under inert atmosphere

  • Magnetic stirrer

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend trimethylsulfoxonium iodide in anhydrous DMSO or THF.

  • Add sodium hydride portion-wise at room temperature and stir for about 1 hour until the evolution of hydrogen ceases, forming the sulfur ylide.

  • Cool the mixture to room temperature and add a solution of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude oxirane.

  • Purify the final product by column chromatography.

Quantitative Data:

ReactantsProductTypical Yield (%)
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, Sulfur ylideFungicidal Azolylmethyloxirane60-80

Logical Workflow for Synthesis

Synthesis_Workflow cluster_prep Intermediate Preparation cluster_final Final Product Synthesis start Start: this compound acid_chloride Synthesize Acid Chloride start->acid_chloride chloro_ketone Synthesize Chloro-ketone acid_chloride->chloro_ketone triazole_ketone Synthesize Triazole-ketone chloro_ketone->triazole_ketone epoxidation Perform Epoxidation triazole_ketone->epoxidation purification Purify Final Product epoxidation->purification end End: Fungicidal Azolylmethyloxirane purification->end

Caption: Workflow diagram for the synthesis of fungicidal azolylmethyloxiranes.

Concluding Remarks

The protocols and data presented herein demonstrate the utility of this compound as a strategic starting material for the synthesis of complex, biologically active molecules for the agrochemical industry. The described synthetic pathway provides a clear route to a class of potent azole fungicides. Researchers and professionals in the field can utilize these methods as a foundation for the development of new and improved crop protection agents. It is imperative that all experimental work is conducted with appropriate safety precautions, particularly when handling hazardous reagents such as diazomethane and sodium hydride.

References

Application Notes and Protocols for the Purification of 3,3-Dimethylbutyric Acid by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Dimethylbutyric acid (also known as tert-butylacetic acid) is a valuable intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1][2][3] Purity of this reagent is often critical for the success of subsequent reactions. Distillation is a robust and widely used method for the purification of liquid compounds based on differences in their boiling points.[4] Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound to prevent thermal decomposition and to allow for distillation at a lower, more manageable temperature. This document provides a detailed protocol for the purification of this compound using vacuum distillation.

Physicochemical Properties

A summary of the relevant physical and chemical properties of this compound is presented in the table below. This data is essential for setting up the distillation apparatus and for monitoring the purity of the collected fractions.

PropertyValueSource
CAS Number 1070-83-3[5][6]
Molecular Formula C₆H₁₂O₂[5][6]
Molecular Weight 116.16 g/mol [5]
Appearance Clear, colorless liquid[7][8]
Boiling Point (atm) 185-190 °C[1][9]
Boiling Point (vacuum) 94-94.5 °C @ 22 Torr[5]
65-67 °C @ 12 mmHg
66-68 °C @ 8 mbar (approx. 6 mmHg)[10]
Melting Point -11 °C to 6.5 °C[1][5]
Density 0.912 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.411[1]
Solubility Soluble in water (19 g/L)[1][11][12]

Experimental Protocol: Vacuum Distillation of this compound

This protocol describes the purification of crude this compound by vacuum distillation. The procedure should be performed in a well-ventilated fume hood.

1. Materials and Equipment

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks (multiple, appropriately sized)

  • Vigreux column (optional, for fractional distillation if closely boiling impurities are present)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump (capable of reaching <10 mmHg)

  • Manometer or vacuum gauge

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Glass wool for insulation

  • Clamps and stands to secure the apparatus

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and acid-resistant gloves

2. Pre-Distillation Setup

  • Glassware Preparation: Ensure all glassware is clean and thoroughly dry to prevent contamination and bumping.

  • Sample Preparation: Charge the round-bottom distilling flask with the crude this compound, filling it to no more than two-thirds of its volume. Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the workflow diagram below. If fractional distillation is required to separate impurities with close boiling points, insert a Vigreux column between the distilling flask and the distillation head.

    • Place the distilling flask in the heating mantle.

    • Connect the distillation head to the distilling flask and the condenser. Attach the receiving flask to the vacuum adapter.

    • Insert the thermometer into the adapter at the top of the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top.

    • Connect the vacuum adapter to the cold trap, and then connect the cold trap to the vacuum pump. The manometer should be placed between the cold trap and the vacuum pump to monitor the pressure.

    • Secure all joints with clamps. It is good practice to lightly grease the ground glass joints to ensure a good seal.

3. Distillation Procedure

  • Initiate Cooling and Vacuum: Start the flow of cold water through the condenser. Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 8-20 mmHg).

  • Begin Heating: Once the system has reached a stable, low pressure, begin gently heating the distilling flask using the heating mantle. If using a stir bar, start the magnetic stirrer.

  • Collect Fractions:

    • Observe the temperature on the thermometer. Initially, any low-boiling impurities will distill. This forerun should be collected in the first receiving flask and discarded.

    • As the temperature approaches the expected boiling point of this compound at the recorded pressure (refer to the data table), change to a clean receiving flask.

    • Collect the main fraction of purified this compound while the temperature remains stable. A stable boiling point is indicative of a pure compound.

    • If the temperature starts to drop or rise significantly, it may indicate that the main product has finished distilling or that higher-boiling impurities are beginning to distill. At this point, change to a third receiving flask to collect this final fraction.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool under vacuum.

    • Once cooled, slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water flow.

    • Weigh the collected main fraction and determine the yield.

    • Verify the purity of the collected fraction by measuring its refractive index and/or by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

4. Safety Precautions

  • This compound is corrosive and can cause severe skin and eye damage. Always handle it in a fume hood while wearing appropriate PPE.

  • Vacuum distillation poses an implosion risk. Ensure all glassware is free of cracks or stars. It is advisable to use a blast shield.

  • Never heat a closed system. Ensure the system is open to the vacuum line.

  • Use a cold trap to prevent volatile organic compounds from entering and damaging the vacuum pump.

Visual Workflow

G Workflow for Vacuum Distillation of this compound cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_distillation Distillation Process cluster_shutdown Shutdown and Analysis prep1 Clean and Dry Glassware prep2 Charge Flask with Crude Acid and Stir Bar prep1->prep2 assembly1 Assemble Distillation Apparatus prep2->assembly1 assembly2 Connect Condenser and Vacuum Line assembly1->assembly2 assembly3 Secure all Joints assembly2->assembly3 dist1 Start Condenser Water Flow assembly3->dist1 dist2 Evacuate the System to Desired Pressure dist1->dist2 dist3 Begin Gentle Heating and Stirring dist2->dist3 dist4 Collect Forerun (Impurities) dist3->dist4 dist5 Collect Main Fraction at Stable Temperature dist4->dist5 dist6 Collect Final Fraction dist5->dist6 shut1 Cool System Under Vacuum dist6->shut1 shut2 Vent System to Atmospheric Pressure shut1->shut2 shut3 Determine Yield and Purity (e.g., Refractive Index, GC) shut2->shut3

References

Application Note: HPLC Analysis for Purity Determination of 3,3-Dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 3,3-Dimethylbutyric acid. The described protocol is suitable for quality control, stability testing, and impurity profiling in research and drug development settings. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient means of assessing the purity of this compound.

Introduction

This compound, also known as tert-butylacetic acid, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Ensuring the purity of this starting material is critical for the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying impurities.[2] This document provides a detailed protocol for a reversed-phase HPLC method tailored for the analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility) (HPLC grade)[3][4]

    • This compound reference standard of known purity.

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid is typically used for reversed-phase chromatography of carboxylic acids. A representative mobile phase is Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1, v/v/v). The exact ratio may require optimization.

  • Diluent: The mobile phase is a suitable diluent for the sample and standard preparations.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).[6]

  • Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.[7] Ensure the sample is fully dissolved; sonication may be used to assist dissolution.[5][7] Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulates.[2][6]

HPLC Method Parameters

The following are typical starting conditions for the HPLC analysis and may require optimization based on the specific instrument and column used.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL[6]
Column Temperature 30°C
Detection Wavelength 210 nm[6]
Run Time 10 minutes
Data Analysis

The purity of the this compound sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Data Presentation

The following tables represent hypothetical data obtained from the HPLC analysis of a this compound sample.

Table 1: Chromatographic Results for this compound Analysis

Peak IDCompoundRetention Time (min)Peak Area (mAU*s)Area %
1Impurity A2.5415,2340.48
2This compound4.123,145,67899.21
3Impurity B5.898,9120.28
4Impurity C7.313,4560.11

Table 2: Summary of Purity Analysis for a Batch of this compound

Sample IDRetention Time of Main Peak (min)Peak Area of Main Peak (mAUs)Total Peak Area (mAUs)Calculated Purity (%)
Batch A - 0014.123,145,6783,173,28099.13
Batch A - 0024.133,150,2343,178,99099.10
Batch A - 0034.123,148,9913,176,54399.13
Average 4.12 3,148,301 3,176,271 99.12
% RSD 0.12 0.08 0.09 0.02

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample and Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Application Note: GC-MS Method for the Detection of 3,3-Dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3,3-Dimethylbutyric acid in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of this compound, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides comprehensive protocols for two effective derivatization techniques: silylation and pentafluorobenzyl bromide (PFBBr) esterification. Detailed experimental procedures, optimized GC-MS parameters, and expected quantitative performance data are presented to guide researchers in establishing a reliable analytical method.

Introduction

This compound is a branched-chain fatty acid of interest in various fields, including metabolomics and pharmaceutical development. Accurate and sensitive quantification of this analyte is crucial for understanding its physiological roles and for pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of small molecules. However, direct analysis of polar carboxylic acids like this compound by GC-MS is challenging due to poor peak shape and low sensitivity.

Derivatization is a critical sample preparation step that chemically modifies the analyte to improve its chromatographic behavior. This application note outlines two widely used derivatization strategies:

  • Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.

  • Esterification: This technique converts the carboxylic acid into an ester. Pentafluorobenzyl bromide (PFBBr) is a popular reagent that creates a PFB ester, which is highly volatile and exhibits excellent sensitivity, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry.

This document provides detailed protocols for both derivatization methods and the subsequent GC-MS analysis, along with representative quantitative data to serve as a benchmark for method validation.

Experimental Protocols

Sample Preparation and Extraction

The following is a general protocol for the extraction of this compound from a biological matrix (e.g., plasma, serum). The protocol may require optimization based on the specific sample type.

  • Sample Acidification: Acidify 100 µL of the sample (e.g., plasma, serum) with a suitable acid, such as hydrochloric acid (HCl).

  • Solvent Extraction: Add an appropriate extraction solvent, such as methyl tert-butyl ether (MTBE), to the acidified sample.

  • Vortex and Centrifuge: Vortex the mixture thoroughly to ensure efficient extraction. Centrifuge to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer containing the this compound to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Derivatization Protocols

This protocol describes the formation of a trimethylsilyl (TMS) derivative of this compound.

  • Reagent Preparation: Prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable aprotic solvent like acetonitrile (B52724) or pyridine.

  • Derivatization Reaction:

    • To the dried sample extract, add 100 µL of the BSTFA/TMCS solution.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes. For sterically hindered acids like this compound, a longer reaction time may be necessary to ensure complete derivatization.[1]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.[1]

This protocol details the formation of a pentafluorobenzyl (PFB) ester of this compound.

  • Reagent Preparation: Prepare a 100 mM solution of Pentafluorobenzyl bromide (PFBBr) in acetone (B3395972).

  • Derivatization Reaction:

    • Reconstitute the dried sample extract in a suitable solvent.

    • Add 400 µL of the 100 mM PFBBr in acetone solution to 200 µL of the sample.[1]

    • Incubate the mixture at 60°C for 60-90 minutes.[1]

  • Liquid-Liquid Extraction:

    • After cooling, add 1 mL of hexane (B92381) and vortex for 5 minutes.

    • Centrifuge to separate the layers.

  • Sample Collection: Transfer the upper hexane layer to a clean vial for GC-MS analysis.[1]

GC-MS Analysis

The following are representative GC-MS parameters for the analysis of derivatized this compound. These may require optimization for your specific instrument and application.

GC-MS Instrument Parameters
ParameterSilylated Derivative (TMS)Ester Derivative (PFB)
Gas Chromatograph Agilent 7890B GC or equivalentAgilent 7890B GC or equivalent
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentDB-225ms (or similar mid-polarity column)
Injection Volume 1 µL1 µL
Injection Mode SplitlessSplitless
Injector Temp. 250°C250°C
Carrier Gas HeliumHelium
Flow Rate Constant flow, e.g., 1.0 mL/minConstant flow, e.g., 1.2 mL/min
Oven Program Start at 60°C (hold 1 min), ramp at 10°C/min to 325°C (hold 10 min)[2]Start at 80°C, ramp to 170°C, then to 220°C[3]
Mass Spectrometer Agilent 5977B MSD or equivalentAgilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI)Electron Ionization (EI) or Negative Chemical Ionization (NCI)
Ion Source Temp. 230°C230°C
Transfer Line Temp. 290°C280°C
Scan Mode Full Scan (m/z 50-600) for identification, Selected Ion Monitoring (SIM) for quantificationFull Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification

Quantitative Data

The following tables summarize representative method validation data for the analysis of short-chain fatty acids using GC-MS, which are indicative of the expected performance for this compound.

Table 1: Method Validation Parameters
ParameterExpected Performance (Silylation)Expected Performance (Esterification)
Linearity (R²) ≥ 0.99[4]≥ 0.997[3]
Limit of Detection (LOD) 0.03 - 0.6 µg/mL[5]0.244 - 0.977 µM[3]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL0.244 - 0.977 µM[3]
Recovery 85% - 115%55.7% - 97.9%[3]
Precision (%RSD) < 15%< 10%[3]

Visualizations

Experimental Workflow Diagram

experimental_workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Acidification Acidification Sample->Acidification Extraction Solvent Extraction Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA) or Esterification (PFBBr) Evaporation->Derivatization Heating Heating Derivatization->Heating GCMS_Injection GC-MS Injection Heating->GCMS_Injection Separation Chromatographic Separation GCMS_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship of Derivatization Choice

derivatization_choice Derivatization Method Selection Logic Analyte This compound (Polar, Low Volatility) Goal Increase Volatility & Thermal Stability for GC-MS Analyte->Goal Derivatization Derivatization Method Goal->Derivatization Silylation Silylation (e.g., BSTFA) Derivatization->Silylation Common Approach Esterification Esterification (e.g., PFBBr) Derivatization->Esterification High Sensitivity Needed Silylation_Adv Advantages: - Common & Robust - Good Volatility Silylation->Silylation_Adv Esterification_Adv Advantages: - High Sensitivity (ECD/NCI) - Stable Derivatives Esterification->Esterification_Adv

Caption: Logic for selecting a derivatization method.

Conclusion

The GC-MS method detailed in this application note, incorporating either silylation or esterification derivatization, provides a reliable and sensitive approach for the quantification of this compound. The choice of derivatization reagent will depend on the specific requirements of the analysis, such as the desired sensitivity and the available instrumentation. The provided protocols and performance data serve as a comprehensive guide for researchers to develop and validate a robust analytical method for this compound in their respective studies.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 3,3-Dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3,3-Dimethylbutyric acid. It includes detailed experimental protocols for sample preparation and data acquisition, along with a summary of expected chemical shifts. Furthermore, this guide presents visual aids in the form of diagrams to illustrate the experimental workflow and the correlation between the molecular structure and its NMR spectral data. This information is intended to assist researchers in the accurate identification and structural elucidation of this compound.

Introduction

This compound, also known as tert-butylacetic acid, is a carboxylic acid with the chemical formula (CH₃)₃CCH₂COOH. It serves as a valuable building block in organic synthesis and is utilized in the development of pharmaceuticals and other specialty chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural confirmation and purity assessment of such compounds. This application note details the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides standardized protocols for obtaining high-quality NMR data.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are relatively simple and highly characteristic. The absence of proton-proton coupling between the distinct chemical environments results in singlet peaks for the aliphatic protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group.

Table 1: ¹H NMR Data for this compound in CDCl₃

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
(CH₃)₃C-~1.06Singlet9H
-CH₂-~2.24Singlet2H
-COOH~11.89Singlet (broad)1H

Note: The chemical shift of the carboxylic acid proton (-COOH) is concentration and solvent dependent and may appear as a broad singlet.[1][2][3]

Table 2: ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ) ppm
(CH₃)₃C-~29.5
(CH₃)₃C-~30.8
-CH₂-~48.7
-COOH~179.5

Note: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[1][3]

Experimental Protocols

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for this compound:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Use a deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Dissolution: Gently swirl the vial to dissolve the sample completely.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents line broadening in the NMR spectrum.

  • Transfer: Carefully transfer the solution into the NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition:

  • Spectrometer Frequency: 300 MHz or higher

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans (NS): 8-16

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds

  • Spectral Width (SW): 0-15 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer Frequency: 75 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans (NS): 128 or more, depending on concentration

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 0-220 ppm

  • Temperature: 298 K

Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the structure-spectrum correlation for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Analyze & Interpret reference->analyze

Figure 1: Experimental workflow for NMR analysis.

Figure 2: Structure and NMR signal correlation.

References

Application Notes and Protocols for the Synthesis of 3,3-Dimethylbutyric Acid Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of 3,3-dimethylbutyric acid derivatives for Structure-Activity Relationship (SAR) studies. The protocols detailed below are designed to facilitate the generation of compound libraries for screening and lead optimization.

Introduction

This compound is a valuable building block in medicinal chemistry, offering a sterically hindered tert-butyl group that can impart unique properties to drug candidates, such as increased metabolic stability or specific hydrophobic interactions with biological targets. Its derivatives have been explored for various therapeutic applications, including as antimicrobial agents, anti-tumor compounds, and notably, as inhibitors of histone deacetylases (HDACs).

SAR studies are fundamental to drug discovery, systematically modifying a lead compound's structure to understand the impact of these changes on biological activity. This iterative process of synthesis and testing is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This document outlines the synthesis of this compound and its subsequent derivatization into amides and esters, key functional groups for exploring SAR.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid (trimethylpyruvic acid).

Protocol 1: Wolff-Kishner Reduction for this compound Synthesis

  • Materials: 2-oxo-3,3-dimethylbutanoic acid, hydrazine (B178648) hydrate (B1144303), potassium hydroxide (B78521), triethylene glycol, toluene, concentrated hydrochloric acid.

  • Procedure:

    • Combine 2-oxo-3,3-dimethylbutanoic acid (1.0 eq), hydrazine hydrate (1.1 eq), and potassium hydroxide (2.2 eq) in triethylene glycol.

    • Heat the mixture to reflux for 2 hours.

    • Distill off excess hydrazine hydrate and continue heating until gas evolution ceases and the internal temperature reaches 190-200°C.

    • Cool the reaction mixture and add water.

    • Acidify the aqueous phase to pH 2 with concentrated hydrochloric acid.

    • Extract the aqueous phase multiple times with toluene.

    • Combine the organic phases and purify by fractional distillation to yield this compound.

Synthesis of this compound Derivatives for SAR Studies

The steric hindrance of the tert-butyl group in this compound requires robust coupling methods for the efficient synthesis of amide and ester derivatives.

Amide Derivatives

Amide derivatives are frequently synthesized in SAR studies to explore hydrogen bonding interactions and metabolic stability. Due to the steric hindrance of this compound, potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended.

Protocol 2: HATU-Mediated Amide Coupling

  • Materials: this compound, desired amine (1.1 eq), HATU (1.1 eq), DIPEA (N,N-Diisopropylethylamine, 2.0 eq), anhydrous DMF or DCM, ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-6 hours, monitoring completion by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

Ester Derivatives

Ester derivatives are synthesized to probe for interactions in hydrophobic pockets of target proteins and to modify pharmacokinetic properties. The Steglich esterification, using a carbodiimide (B86325) coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide), is an effective method for sterically hindered acids.

Protocol 3: Steglich Esterification

  • Materials: this compound, desired alcohol (1.2 eq), DCC (1.1 eq), DMAP (4-Dimethylaminopyridine, 0.1 eq), anhydrous DCM, 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

    • Continue stirring for 4-12 hours, monitoring by TLC.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Presentation for SAR Studies

Quantitative data from SAR studies should be organized in a clear and concise manner to facilitate analysis. The following table is a representative example for a hypothetical SAR study of this compound amide derivatives as HDAC inhibitors.

Compound IDR Group (Amine)MWcLogPHDAC1 IC₅₀ (µM)
33DMA-01 -NH₂115.181.35>100
33DMA-02 -NHCH₃129.201.6885.2
33DMA-03 -NH-Phenyl191.273.1225.6
33DMA-04 -NH-(4-F-Phenyl)209.263.2915.1
33DMA-05 -NH-(4-Cl-Phenyl)225.713.6710.8
33DMA-06 -NH-(4-MeO-Phenyl)221.293.0130.4
33DMA-07 -NH-Benzyl205.293.485.2
33DMA-08 -NH-CH₂CH₂-Phenyl219.323.842.1

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for a Structure-Activity Relationship study.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Lead Compound (this compound) Design Design Analogs Start->Design Synth Synthesize Derivatives (Amides, Esters) Design->Synth Screening In Vitro Screening (e.g., HDAC assay) Synth->Screening Data Measure Activity (IC50 values) Screening->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterate

Caption: A typical workflow for SAR studies.

Histone Deacetylase (HDAC) Signaling Pathway

This compound derivatives have been investigated as HDAC inhibitors. HDACs play a crucial role in gene expression by deacetylating histone proteins, leading to chromatin condensation and transcriptional repression. Inhibiting HDACs can restore the expression of tumor suppressor genes.

HDAC_Pathway cluster_nucleus Cell Nucleus HAT Histone Acetyltransferase (HAT) Chromatin_Open Open Chromatin (Euchromatin) HAT->Chromatin_Open Acetylation HDAC Histone Deacetylase (HDAC) Chromatin_Closed Condensed Chromatin (Heterochromatin) HDAC->Chromatin_Closed Deacetylation Chromatin_Open->HDAC Transcription_On Gene Transcription (e.g., Tumor Suppressors) Chromatin_Open->Transcription_On Chromatin_Closed->HAT Transcription_Off Transcriptional Repression Chromatin_Closed->Transcription_Off Inhibitor 3,3-Dimethylbutyric Acid Derivative (HDAC Inhibitor) Inhibitor->HDAC Inhibits

Caption: The role of HDACs in gene expression.

Application Notes and Protocols: Phenylpropanoic Acid Derivatives in the Development of PPAR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3,3-Dimethylbutyric Acid: Initial literature searches did not yield specific data on the direct use of this compound as a scaffold for the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The following application notes and protocols are based on a well-researched class of carboxylic acid derivatives, specifically substituted phenylpropanoic acids, which have been successfully developed as potent PPAR agonists. This information provides a representative framework for researchers interested in the development of novel carboxylic acid-based PPAR agonists.

Introduction to PPARs and their Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2] There are three main isoforms:

  • PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, it is a key regulator of fatty acid oxidation. Fibrate drugs, used to treat hyperlipidemia, are PPARα agonists.[2][3]

  • PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is crucial for insulin (B600854) sensitivity. The thiazolidinedione (TZD) class of drugs for type 2 diabetes are potent PPARγ agonists.

  • PPARδ (or β): Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis.

The development of selective or dual PPAR agonists is a significant area of research for treating metabolic disorders such as dyslipidemia, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).

Design and Synthesis of Phenylpropanoic Acid-Based PPAR Agonists

Phenylpropanoic acid derivatives have emerged as a promising scaffold for the development of potent and selective PPAR agonists. The general structure consists of a carboxylic acid head group, a central phenyl ring, and a variable hydrophobic tail. Structure-activity relationship (SAR) studies have shown that modifications to the α-position of the propanoic acid, the linker between the phenyl rings, and the substituents on the distal hydrophobic tail can significantly impact potency and selectivity for the different PPAR isoforms.[4][5]

A general synthetic scheme for these derivatives can be conceptualized, although specific routes will vary based on the desired final compound.

Signaling Pathway of PPAR Agonists

Upon binding to a ligand (agonist), PPARs undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1][3]

PPAR_Signaling_Pathway Agonist PPAR Agonist (e.g., Phenylpropanoic Acid Derivative) PPAR PPAR Agonist->PPAR Binds Corepressor Corepressor PPAR->Corepressor Dissociates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR Coactivator Coactivator PPAR_RXR->Coactivator Recruits PPRE PPRE PPAR_RXR->PPRE Binds TargetGene Target Gene Transcription PPRE->TargetGene Modulates

Caption: PPAR Agonist Signaling Pathway.

Experimental Protocols

In Vitro PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay is a common method to determine the potency and efficacy of a compound as a PPAR agonist. It measures the ability of a compound to activate a reporter gene under the control of a PPRE.

Objective: To quantify the dose-dependent activation of PPARα, PPARγ, or PPARδ by a test compound.

Materials:

  • HEK293T or other suitable mammalian cell line

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Expression plasmids:

    • pBIND-PPARα/γ/δ (encoding a fusion protein of the GAL4 DNA-binding domain and the PPAR ligand-binding domain)

    • pGRE-LUC (containing a GAL4 response element upstream of the firefly luciferase reporter gene)

    • pRL-TK (encoding Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Test compounds (e.g., phenylpropanoic acid derivatives) dissolved in DMSO

  • Positive controls (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 4 x 10^4 cells/well and incubate overnight.

  • Transfection: Co-transfect the cells with the pBIND-PPAR, pGRE-LUC, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS. Add the test compounds and positive controls at various concentrations (typically from 0.01 nM to 10 µM). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Transactivation_Assay_Workflow A 1. Cell Seeding (HEK293T cells) B 2. Co-transfection (pBIND-PPAR, pGRE-LUC, pRL-TK plasmids) A->B C 3. Compound Treatment (Test compounds & controls) B->C D 4. Incubation (24 hours) C->D E 5. Luciferase Assay (Measure Firefly & Renilla) D->E F 6. Data Analysis (Normalization, Fold Activation, EC50 Calculation) E->F

Caption: In Vitro PPAR Transactivation Assay Workflow.

Data Presentation

The following table summarizes hypothetical data for a series of phenylpropanoic acid derivatives, illustrating how SAR data can be presented.

CompoundR1 (α-position)Linker (X)R2 (Tail)PPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)
1a HOPhenyl5.2>10>10
1b CH3OPhenyl2.18.59.1
2a HS4-Cl-Phenyl1.53.74.8
2b CH3S4-Cl-Phenyl0.081.22.5
3a HO4-CF3-Phenyl0.52.13.3
3b CH3O4-CF3-Phenyl0.013 0.061 0.5
Rosiglitazone --->100.045>10
WY-14643 ---0.5>10>10

Data is hypothetical and for illustrative purposes, inspired by findings in medicinal chemistry literature such as reference[4].

Conclusion

The development of PPAR agonists using scaffolds like phenylpropanoic acid remains a viable strategy for identifying novel therapeutics for metabolic diseases. The protocols and data presentation formats outlined here provide a foundational guide for researchers in this field. Careful consideration of the SAR is crucial for optimizing potency and achieving the desired selectivity profile for the target PPAR isoform(s).

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 3,3-Dimethylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,3-Dimethylbutyric acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Oxidation: This route involves the oxidation of 3,3-dimethyl-1-butanol (B44104) to 3,3-dimethylbutanal, which is then further oxidized to the desired carboxylic acid.[1][2]

  • Grignard Reaction: This method utilizes the carbonation of a neopentyl Grignard reagent, such as t-butylmagnesium chloride, by reacting it with carbon dioxide.

Q2: What are the primary side reactions to be aware of during the oxidation of 3,3-dimethyl-1-butanol?

A2: The main side reactions include:

  • Incomplete Oxidation: The reaction may stop at the intermediate aldehyde (3,3-dimethylbutanal) if the oxidizing agent is not strong enough or if reaction conditions are not optimal.

  • Dehydration and Rearrangement: Under acidic conditions, the starting alcohol, 3,3-dimethyl-1-butanol, can undergo dehydration to form 3,3-dimethyl-1-butene. This can be followed by carbocation rearrangement to more stable alkenes like 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene.[2]

Q3: What are the common side reactions during the Grignard synthesis of this compound?

A3: Key side reactions to consider are:

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide to form a homocoupled alkane (e.g., 2,2,5,5-tetramethylhexane).

  • Reaction with Water: Grignard reagents are highly reactive with protic sources, including residual moisture in glassware or solvents, which will quench the reagent and reduce the yield.

Troubleshooting Guides

Synthesis Route 1: Oxidation of 3,3-Dimethyl-1-butanol

Issue 1: Low yield of this compound and presence of 3,3-dimethylbutanal.

Possible Cause Troubleshooting Steps
Incomplete Oxidation - Ensure a sufficient stoichiometric amount of the oxidizing agent is used. - Increase reaction time or temperature according to the protocol. - If using a mild oxidant like PCC for the initial alcohol to aldehyde step, ensure a subsequent, stronger oxidation step is performed to convert the aldehyde to the carboxylic acid.
Choice of Oxidant - For the conversion of the aldehyde to the carboxylic acid, stronger oxidizing agents are required. Consider using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). A protocol using copper and cobalt acetates with oxygen has also been reported.[3]

Issue 2: Presence of alkene impurities in the final product.

Possible Cause Troubleshooting Steps
Acid-Catalyzed Dehydration - Avoid strongly acidic conditions during the oxidation of 3,3-dimethyl-1-butanol, as this can promote the elimination of water and subsequent rearrangement.[2] - If acidic conditions are necessary for the chosen oxidant, maintain a low reaction temperature to minimize dehydration.
Starting Material Purity - Ensure the starting 3,3-dimethyl-1-butanol is free from acidic impurities.
Synthesis Route 2: Grignard Reaction with a Neopentyl Halide and CO₂

Issue 1: Difficulty initiating the Grignard reaction.

Possible Cause Troubleshooting Steps
Inactive Magnesium Surface - The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activate the magnesium by crushing the turnings under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Presence of Moisture - All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.

Issue 2: Low yield of this compound and presence of alkane byproducts.

Possible Cause Troubleshooting Steps
Wurtz Coupling - Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize its reaction with the formed Grignard reagent. - Ensure the reaction temperature is controlled, as higher temperatures can favor coupling reactions.
Inefficient Carbonation - Ensure a sufficient supply of dry carbon dioxide (solid CO₂ or bubbled gas) is provided to the Grignard reagent. - Maintain a low temperature during the addition of the Grignard reagent to the CO₂ to prevent side reactions of the initially formed carboxylate salt.

Quantitative Data Summary

Synthesis Route Starting Material Reagents Product Reported Yield Side Products Reference
Oxidation3,3-dimethylbutanalO₂, Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂OThis compound95%Not specified[4]
Oxidation (of alcohol)3,3-dimethyl-1-butanolTEMPO, NaOCl3,3-dimethylbutanal~80%Over-oxidation to carboxylic acid, rearranged alkenes[2]
Wolff-Kishner Reduction3,3-dimethyl-2-oxobutanoic acidHydrazine hydrate, KOHThis compound90%Not specified[5]

Experimental Protocols

Protocol 1: TEMPO-Catalyzed Oxidation of 3,3-Dimethyl-1-butanol to 3,3-dimethylbutanal

This protocol describes the initial oxidation of the alcohol to the aldehyde, which can then be further oxidized to this compound.

Materials:

Procedure:

  • In a reaction vessel, prepare a mixture of 3,3-dimethyl-1-butanol (0.5 mol), TEMPO (5 mmol), and potassium bromide (0.05 mol) in dichloromethane (150 ml).[2]

  • Maintain the temperature at approximately 0°C while adding a solution of sodium hypochlorite dropwise to the stirred mixture.[2]

  • Monitor the reaction progress using a suitable method (e.g., TLC or GC).[2]

  • Upon completion, separate the organic layer.[2]

  • Extract the aqueous layer with dichloromethane.[2]

  • Combine the organic layers and wash successively with 10% hydrochloric acid, 10% sodium thiosulfate solution, and water.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,3-dimethylbutanal.[2]

Protocol 2: Grignard Synthesis of this compound

This is a general protocol for the synthesis of a carboxylic acid via a Grignard reagent and carbon dioxide.

Materials:

  • Neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (initiator)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (for workup)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of the neopentyl halide in anhydrous ether.

    • Add a small amount of the halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle boiling.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Carbonation:

    • Cool the Grignard reagent in an ice bath.

    • In a separate flask, place a generous amount of crushed dry ice.

    • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Workup:

    • Quench the reaction by slowly adding aqueous hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization.

Visualizations

Oxidation_Pathway cluster_main Oxidation Route cluster_side Side Reactions 3_3_Dimethyl_1_butanol 3,3-Dimethyl-1-butanol 3_3_Dimethylbutanal 3,3-Dimethylbutanal 3_3_Dimethyl_1_butanol->3_3_Dimethylbutanal Mild Oxidation (e.g., PCC, TEMPO) Rearranged_Alkenes Rearranged Alkenes 3_3_Dimethyl_1_butanol->Rearranged_Alkenes Acid-Catalyzed Dehydration 3_3_Dimethylbutyric_acid This compound (Product) 3_3_Dimethylbutanal->3_3_Dimethylbutyric_acid Strong Oxidation (e.g., KMnO4) Grignard_Workflow cluster_reagent_prep Grignard Reagent Formation cluster_reaction Carbonation cluster_workup Workup and Purification Start Neopentyl Halide + Mg Initiation Initiate with I₂ Start->Initiation Formation Grignard Reagent Formation Initiation->Formation Carbonation React with CO₂ (Dry Ice) Formation->Carbonation Hydrolysis Acidic Hydrolysis Carbonation->Hydrolysis Extraction Extraction & Drying Hydrolysis->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Logic cluster_oxidation Oxidation Route Issues cluster_grignard Grignard Route Issues Low_Yield Low Product Yield Incomplete_Oxidation Incomplete Oxidation? Low_Yield->Incomplete_Oxidation No_Reaction No Reaction Start? Low_Yield->No_Reaction Increase_Oxidant Increase Oxidant/Time Incomplete_Oxidation->Increase_Oxidant Yes Alkene_Impurities Alkene Impurities? Incomplete_Oxidation->Alkene_Impurities No Control_Acidity Control Acidity/Temp Alkene_Impurities->Control_Acidity Yes Activate_Mg Activate Mg / Dry System No_Reaction->Activate_Mg Yes Coupling_Product Wurtz Coupling? No_Reaction->Coupling_Product No Slow_Addition Slow Halide Addition Coupling_Product->Slow_Addition Yes

References

Challenges in the purification of 3,3-Dimethylbutyric acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,3-Dimethylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound reaction mixtures?

A1: The most common impurities largely depend on the synthetic route. When synthesized from trimethylpyruvic acid (TMPA), impurities often include pivalic acid and 2-hydroxy-3,3-dimethylbutyric acid.[1] Unreacted starting materials and byproducts from side reactions are also potential contaminants.

Q2: What are the general physical properties of this compound relevant to its purification?

A2: this compound is a colorless liquid at room temperature. It has moderate solubility in water but is highly soluble in common organic solvents such as toluene (B28343), diethyl ether, and ethyl acetate (B1210297). Its boiling point is approximately 185-190 °C. These properties are crucial for designing effective extraction and distillation procedures.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification methods for this compound are liquid-liquid extraction and fractional distillation.[1][2] Crystallization can also be employed, particularly for removing certain impurities. The choice of method depends on the scale of the reaction and the nature of the impurities present.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be reliably determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods can separate and quantify the target compound and its impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Liquid-Liquid Extraction

Problem: Low yield of this compound after extraction.

  • Possible Cause 1: Incorrect pH of the aqueous phase.

    • Solution: Ensure the aqueous phase is sufficiently acidified to a pH of less than 2 before extraction.[1] This protonates the carboxylate salt, making the this compound more soluble in the organic solvent.

  • Possible Cause 2: Insufficient mixing or contact time between phases.

    • Solution: Ensure thorough mixing of the aqueous and organic phases by vigorous shaking in a separatory funnel. Allow adequate time for the phases to separate completely.

  • Possible Cause 3: Use of an inappropriate extraction solvent.

    • Solution: Use a water-immiscible organic solvent in which this compound has high solubility. Toluene, diethyl ether, and ethyl acetate are effective choices.[2]

  • Possible Cause 4: Insufficient number of extractions.

    • Solution: Perform multiple extractions (at least 2-3) with fresh portions of the organic solvent to maximize the recovery of the product from the aqueous phase.

Problem: Formation of an emulsion during extraction.

  • Possible Cause 1: Vigorous shaking.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion has formed, allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break the emulsion.

  • Possible Cause 2: Presence of surfactants or particulate matter.

    • Solution: Filter the initial reaction mixture before extraction to remove any solid particles.

Fractional Distillation

Problem: The distilled this compound is still impure.

  • Possible Cause 1: Inefficient fractional distillation column.

    • Solution: Use a fractional distillation column with a sufficient number of theoretical plates to separate compounds with close boiling points. The column should be properly insulated to maintain the temperature gradient.

  • Possible Cause 2: Distillation rate is too fast.

    • Solution: A slow and steady distillation rate is crucial for achieving good separation. A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.

  • Possible Cause 3: Presence of azeotropes.

    • Solution: While not definitively reported for this compound itself, azeotrope formation with water or other solvents can be a possibility for related compounds. Consider drying the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.

Problem: Difficulty in separating this compound from pivalic acid.

  • Background: Pivalic acid is a common impurity with a boiling point (164 °C) close to that of this compound (185-190 °C), making separation by simple distillation challenging.

  • Solution:

    • High-Efficiency Fractional Distillation: Use a high-performance fractional distillation column under reduced pressure. One patent describes isolating this compound at 66-68 °C and 8 mbar.[2]

    • Chemical Conversion: Consider converting the carboxylic acids to their corresponding esters. The difference in the boiling points of the esters might be larger, facilitating separation by distillation. The esters can then be hydrolyzed back to the purified acids.

Crystallization

Problem: this compound does not crystallize from the solution.

  • Possible Cause 1: The solution is not supersaturated.

    • Solution: Concentrate the solution by slowly evaporating the solvent. If using a mixed solvent system, gradually add the anti-solvent (a solvent in which the compound is less soluble).

  • Possible Cause 2: Lack of nucleation sites.

    • Solution: Introduce a seed crystal of pure this compound. Alternatively, scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

  • Possible Cause 3: Presence of impurities inhibiting crystallization.

    • Solution: If the crude product is highly impure, consider a preliminary purification step like extraction or a simple column chromatography to remove some of the impurities before attempting crystallization.

Data on Purification Methods

The following table summarizes quantitative data on the purification of this compound from different sources.

Purification MethodStarting MaterialKey StepsYield (%)Purity (%)Reference
Extraction & Fractional Distillation Crude reaction mixture from trimethylpyruvic acidAcidification, extraction with toluene, fractional distillation90Not specified[2]
Extraction & Analysis Crude reaction mixture from trimethylpyruvic acid ketazineAcidification, extraction with toluene9499 (with 0.5% pivalic acid)[1]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Fractional Distillation

This protocol is based on a procedure described in a patent for the synthesis of this compound.[2]

  • Acidification: After the completion of the reaction, cool the reaction mixture and add water. Adjust the pH of the aqueous solution to 2 using concentrated hydrochloric acid.

  • Extraction: Transfer the acidified aqueous solution to a separatory funnel. Extract the aqueous phase three times with toluene. Combine the organic phases.

  • Drying: Dry the combined organic phases over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Fractional Distillation: Set up a fractional distillation apparatus. Distill the crude this compound under reduced pressure. Collect the fraction boiling at 66-68 °C at 8 mbar.[2]

Protocol 2: Purification by Crystallization (General Procedure)

This is a general procedure that may require optimization for this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature, while the impurities should remain soluble at room temperature.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture acidification Acidification (pH < 2) start->acidification Work-up extraction Liquid-Liquid Extraction (e.g., with Toluene) acidification->extraction distillation Fractional Distillation (Reduced Pressure) extraction->distillation analysis Purity Analysis (GC/HPLC) distillation->analysis end Pure this compound analysis->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_extraction problem Low Extraction Yield cause1 Incorrect pH problem->cause1 cause2 Insufficient Mixing problem->cause2 cause3 Inappropriate Solvent problem->cause3 solution1 Acidify to pH < 2 cause1->solution1 solution2 Vigorous Shaking & Adequate Separation Time cause2->solution2 solution3 Use Toluene, Ether, etc. cause3->solution3

Caption: Troubleshooting logic for low yield in liquid-liquid extraction.

References

Optimizing reaction conditions for the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the Wolff-Kishner reduction and why is it used for 2-oxo-3,3-dimethylbutanoic acid?

The Wolff-Kishner reduction is a chemical reaction that converts a carbonyl group (an aldehyde or ketone) into a methylene (B1212753) group (-CH2-).[1][2] For 2-oxo-3,3-dimethylbutanoic acid, this reaction is used to remove the ketone group at the C2 position to synthesize 3,3-dimethylbutanoic acid, a valuable intermediate in the production of various active ingredients for insecticides, fungicides, or herbicides.[3][4] This method is particularly suitable for compounds that are sensitive to acidic conditions, offering an alternative to the Clemmensen reduction.[2][5]

Q2: What are the typical reaction conditions for the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid?

A common procedure involves heating the α-keto acid with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like triethylene glycol.[3] The reaction mixture is typically heated to reflux to form the hydrazone intermediate. Subsequently, water and excess hydrazine are distilled off, and the temperature is raised to around 190-200°C to facilitate the decomposition of the hydrazone and formation of the final product.[3][5]

Q3: The reaction is not going to completion, and I am isolating unreacted starting material. What could be the cause?

Incomplete reaction is a common issue, especially with sterically hindered ketones like 2-oxo-3,3-dimethylbutanoic acid.[1][6] Several factors could be at play:

  • Insufficient Temperature: The decomposition of the hydrazone intermediate requires high temperatures, often around 200°C.[5][7] Ensure your reaction setup can safely reach and maintain this temperature.

  • Inadequate Reaction Time: Sterically hindered substrates may require longer heating times for the reaction to proceed to completion.[6][8]

  • Premature Removal of Hydrazine: Ensure that hydrazone formation is complete before distilling off the excess hydrazine and water.[7]

  • Insufficient Base: A sufficient excess of a strong base is crucial for the deprotonation steps in the mechanism.[5]

Q4: My yield is low, and I am observing the formation of side products. What are the likely side reactions and how can I minimize them?

Low yields can often be attributed to side reactions. For the Wolff-Kishner reduction, potential side reactions include:

  • Azine Formation: The hydrazone intermediate can react with another molecule of the starting ketone to form an azine. This can be minimized by ensuring a sufficient excess of hydrazine and by controlling the rate of addition of the reactants.[1]

  • Reduction to Alcohol: Under certain conditions, the ketone can be reduced to an alcohol.[1]

  • Kishner-Leonard Elimination: This is a potential side reaction for certain substrates, although less common for this specific starting material.[1]

To minimize these, it is crucial to follow a well-established protocol, such as the Huang-Minlon modification, which involves removing water and excess hydrazine after the initial hydrazone formation to drive the reaction towards the desired product.[1][7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product yield Incomplete hydrazone formation.Ensure adequate reaction time at a suitable temperature for hydrazone formation before raising the temperature for decomposition. Use a sufficient excess of hydrazine hydrate.
Insufficient temperature for hydrazone decomposition.The reaction temperature needs to reach 190-200°C. Use a high-boiling solvent like triethylene glycol and ensure your heating apparatus is capable of reaching and maintaining this temperature.
Base is not strong enough or used in insufficient quantity.Use a strong base like KOH or NaOH in stoichiometric excess (typically 3 equivalents or more).[1]
Formation of an oily, insoluble layer Azine formation.Add the ketone to the hydrazine/base mixture slowly. Ensure a good excess of hydrazine is present throughout the initial phase of the reaction.
Product is contaminated with starting material Incomplete reaction.Increase the final reaction temperature and/or prolong the heating time at the maximum temperature.
Reaction stalls after initial gas evolution Water in the reaction mixture.Ensure that water and excess hydrazine are efficiently distilled off after the initial reflux period before raising the temperature for the final decomposition step. The Huang-Minlon modification is specifically designed to address this.[7]

Experimental Protocols

Protocol 1: Wolff-Kishner Reduction of 2-oxo-3,3-dimethylbutanoic acid

This protocol is adapted from a patented procedure for the synthesis of 3,3-dimethylbutanoic acid.[3]

Materials:

  • 2-oxo-3,3-dimethylbutanoic acid (28 g)

  • Hydrazine hydrate (30 g)

  • Potassium hydroxide (62.8 g)

  • Triethylene glycol (200 ml)

  • Toluene

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • Combine 2-oxo-3,3-dimethylbutanoic acid, hydrazine hydrate, and potassium hydroxide in triethylene glycol in a reaction vessel equipped with a reflux condenser and a distillation apparatus.

  • Heat the mixture to reflux for 2 hours to facilitate the formation of the hydrazone.

  • After the reflux period, arrange the apparatus for distillation and distill off the excess hydrazine hydrate and water.

  • Once the excess hydrazine and water are removed, continue heating the reaction mixture until the evolution of nitrogen gas ceases. The internal temperature should reach 190-200°C.

  • Cool the reaction mixture to room temperature.

  • Add 300 ml of water to the cooled mixture.

  • Acidify the aqueous solution to a pH of 2 using concentrated hydrochloric acid.

  • Extract the aqueous phase multiple times with toluene.

  • Combine the organic extracts and perform a fractional distillation to isolate the 3,3-dimethylbutanoic acid. The product is expected to distill at 66-68°C under a pressure of 8 mbar.

Expected Yield: Approximately 90%[3]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

wolff_kishner_workflow cluster_prep Reaction Setup cluster_reaction Reaction Stages cluster_workup Workup & Purification A Combine Reactants: - 2-oxo-3,3-dimethylbutanoic acid - Hydrazine Hydrate - KOH - Triethylene Glycol B Reflux for 2h (Hydrazone Formation) A->B Heat C Distill off H2O and excess Hydrazine B->C Reconfigure for distillation D Heat to 190-200°C (Decomposition & N2 evolution) C->D Increase heat E Cool & Quench with H2O D->E Cool down F Acidify with HCl E->F G Extract with Toluene F->G H Fractional Distillation G->H I 3,3-dimethylbutanoic acid (Final Product) H->I troubleshooting_logic Start Low Yield or Incomplete Reaction Check_Temp Was the final temperature 190-200°C? Start->Check_Temp Check_Time Was the heating time sufficient? Check_Temp->Check_Time Yes Solution_Temp Increase and maintain final temperature. Check_Temp->Solution_Temp No Check_Distillation Was water and excess hydrazine effectively removed? Check_Time->Check_Distillation Yes Solution_Time Prolong the heating time at the final temperature. Check_Time->Solution_Time No Check_Base Was a sufficient excess of strong base used? Check_Distillation->Check_Base Yes Solution_Distillation Ensure efficient distillation before the final heating stage. Check_Distillation->Solution_Distillation No Solution_Base Increase the amount of KOH or NaOH. Check_Base->Solution_Base No

References

Byproducts formed during the oxidation of 3,3-dimethylbutanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 3,3-dimethylbutanal to 3,3-dimethylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the oxidation of 3,3-dimethylbutanal?

A1: Due to the sterically hindered nature of the t-butyl group in 3,3-dimethylbutanal, side reactions can occur, leading to the formation of several byproducts. The specific byproducts and their prevalence depend on the chosen oxidizing agent and reaction conditions.

Common Byproducts:

  • Unreacted Starting Material: Incomplete conversion is a common issue, especially with milder oxidizing agents or insufficient reaction times.

  • Over-oxidation Products: While the desired product is the carboxylic acid, harsh conditions can lead to the cleavage of carbon-carbon bonds.

  • Cleavage Products: Oxidative cleavage of the C-C bond between the carbonyl group and the adjacent methylene (B1212753) group can lead to the formation of pivalic acid (2,2-dimethylpropanoic acid) and formaldehyde (B43269). Further oxidation of formaldehyde can produce formic acid and eventually carbon dioxide.

  • Ester Formation: If an alcohol is used as a solvent or is present as an impurity, esterification of the resulting carboxylic acid can occur, forming an alkyl 3,3-dimethylbutanoate.

Q2: I am observing a low yield of 3,3-dimethylbutanoic acid. What are the potential causes and how can I improve it?

A2: Low yields in the oxidation of 3,3-dimethylbutanal can stem from several factors, often related to the steric hindrance of the substrate and the choice of oxidant.

Potential Causes and Solutions:

CauseRecommended Solution
Incomplete Reaction Increase reaction time, moderately increase the temperature (monitor for byproduct formation), or use a stronger oxidizing agent.
Steric Hindrance Employ a less sterically demanding oxidizing agent. For instance, if using a bulky chromium complex, consider switching to potassium permanganate (B83412) or a Baeyer-Villiger oxidation protocol.
Side Reactions Optimize reaction conditions (temperature, concentration, stoichiometry of the oxidant) to minimize the formation of cleavage products or esters.
Difficult Work-up/Purification Ensure complete extraction of the carboxylic acid, which may require adjusting the pH of the aqueous phase. Use appropriate chromatographic techniques for purification.

Q3: My reaction mixture is turning dark brown/black when using potassium permanganate. Is this normal?

A3: Yes, the formation of a dark brown or black precipitate is characteristic of oxidations using potassium permanganate (KMnO₄). The purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), which is an insoluble brown-black solid. The disappearance of the purple color and the formation of this precipitate indicate that the reaction is proceeding.

Q4: How can I effectively remove the chromium or manganese byproducts from my reaction mixture?

A4: Proper quenching and work-up procedures are essential for removing metal byproducts.

  • Chromium-based oxidants (e.g., Jones Reagent): After the reaction is complete, the excess Cr(VI) can be quenched by the careful addition of a small amount of isopropanol (B130326) until the orange/red color disappears and a green solution/precipitate of Cr(III) salts is formed. These salts can then be removed by filtration and/or extraction.

  • Manganese-based oxidants (e.g., KMnO₄): The manganese dioxide precipitate can be removed by filtration. To dissolve any remaining finely dispersed MnO₂, you can add a reducing agent like sodium bisulfite (NaHSO₃) or oxalic acid until the solution becomes colorless.

Troubleshooting Guides

Issue 1: Formation of Significant Amounts of Pivalic Acid
  • Symptom: GC-MS or NMR analysis of the crude product shows a significant peak corresponding to pivalic acid (2,2-dimethylpropanoic acid).

  • Likely Cause: Oxidative cleavage of the C-C bond adjacent to the carbonyl group. This is more likely to occur under harsh reaction conditions (e.g., high temperatures, highly concentrated strong oxidants).

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Perform the oxidation at a lower temperature. For many oxidations, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good practice.

    • Use a Milder Oxidant: If using a very strong oxidant like hot, acidic potassium permanganate, consider switching to a milder system such as Jones reagent at low temperatures or a Baeyer-Villiger oxidation.

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the oxidizing agent. A large excess can promote over-oxidation.

Issue 2: Presence of an Ester Byproduct in the Final Product
  • Symptom: NMR or IR spectroscopy indicates the presence of an ester functional group. GC-MS may show a peak with a mass corresponding to an alkyl 3,3-dimethylbutanoate.

  • Likely Cause: The reaction was performed in an alcohol solvent, or the starting material or reagents were contaminated with an alcohol. The acidic conditions of some oxidations (like Jones oxidation) can catalyze Fischer esterification between the product carboxylic acid and the alcohol.

  • Troubleshooting Steps:

    • Solvent Selection: Use a non-alcoholic solvent such as acetone (B3395972), dichloromethane, or ethyl acetate.

    • Ensure Dry Reagents and Glassware: Dry all glassware thoroughly and use anhydrous reagents to minimize the presence of water and alcohol impurities.

    • Purification: If a small amount of ester is formed, it can often be separated from the carboxylic acid by column chromatography or by extraction with a basic aqueous solution (the carboxylic acid will be deprotonated and move to the aqueous layer, while the ester remains in the organic layer).

Experimental Protocols

Method 1: Jones Oxidation

This protocol describes the oxidation of 3,3-dimethylbutanal to 3,3-dimethylbutanoic acid using Jones reagent.

Materials:

  • 3,3-dimethylbutanal

  • Jones Reagent (Chromium trioxide in sulfuric acid and water)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3,3-dimethylbutanal in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition. The color of the reaction mixture will change from orange-red to green.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC or GC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer present.

  • Filter the mixture through a pad of celite to remove the chromium salts, washing the filter cake with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution.

  • Separate the aqueous layer (which now contains the sodium salt of the carboxylic acid) and acidify it with concentrated HCl to a pH of ~2.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dimethylbutanoic acid.

Jones_Oxidation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up A Dissolve 3,3-dimethylbutanal in Acetone B Cool to 0 °C A->B C Add Jones Reagent Dropwise B->C D Stir and Monitor Reaction C->D E Quench with Isopropanol D->E Reaction Complete F Filter Chromium Salts E->F G Remove Acetone F->G H Aqueous Work-up (Base/Acid) G->H I Extract with Diethyl Ether H->I J Dry and Concentrate I->J K Purification (e.g., Distillation or Crystallization) J->K Crude Product Permanganate_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up A Prepare cold NaOH solution B Add 3,3-dimethylbutanal A->B C Slowly add KMnO4 solution B->C D Stir until purple color disappears C->D E Quench with NaHSO3 D->E Reaction Complete F Acidify with HCl E->F G Extract with Diethyl Ether F->G H Dry and Concentrate G->H I Purification H->I Crude Product Baeyer_Villiger_Workflow cluster_reaction Reaction cluster_workup Work-up A Dissolve aldehyde in DCM B Cool to 0 °C A->B C Add m-CPBA B->C D Stir overnight C->D E Wash with Na2SO3 D->E Reaction Complete F Wash with NaHCO3 E->F G Dry and Concentrate F->G H Purification G->H Crude Product Reaction_Outcomes cluster_conditions Reaction Conditions cluster_products Products Start Oxidation of 3,3-dimethylbutanal Mild Mild Conditions (e.g., low temp, controlled stoichiometry) Start->Mild Optimized Harsh Harsh Conditions (e.g., high temp, excess strong oxidant) Start->Harsh Non-optimized Alcohol Alcohol Present Start->Alcohol Desired 3,3-dimethylbutanoic acid (High Yield) Mild->Desired Incomplete Incomplete Reaction Mild->Incomplete Insufficient time/reagent Harsh->Desired Lower Yield Cleavage Cleavage Products (Pivalic acid, etc.) Harsh->Cleavage Ester Ester Byproduct Alcohol->Ester

Technical Support Center: Purification of 3,3-Dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3,3-Dimethylbutyric acid. Below are detailed protocols and guidance for removing impurities to achieve high-purity material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: The impurities present in commercial this compound largely depend on the synthetic route used for its manufacture. Common impurities may include:

  • Pivalic acid: A structurally similar organic acid that can be difficult to remove due to similar physical properties.[1]

  • Unreacted starting materials: Depending on the synthesis, this could include 3,3-dimethylbutanal or trimethylpyruvic acid.[1][2]

  • Byproducts from side reactions: The specific byproducts will vary with the synthetic method employed.

  • Water and other solvents: Residual moisture and solvents from the manufacturing process may be present.

Q2: What is the most effective method for purifying this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Fractional vacuum distillation is highly effective for separating this compound from impurities with different boiling points and is often the preferred method for achieving high purity.[3]

  • Aqueous workup (acid-base extraction) is a useful first step to remove neutral and basic impurities.[4]

  • Recrystallization can be employed if the acid is solid at room temperature or can be derivatized to a solid. However, this compound is a liquid at room temperature.

  • Flash chromatography is suitable for removing highly polar or non-polar impurities that are difficult to separate by distillation.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample both before and after purification:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), this is a powerful technique for separating and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities if their signals do not overlap with the product signals.

  • Acid-Base Titration: This method can determine the overall acid content but is not specific for this compound and will not distinguish it from other acidic impurities.

Purification Method Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate purification strategy for commercial this compound.

Purification_Workflow Purification Strategy for this compound start Start with Commercial This compound assess_purity Assess Initial Purity (e.g., GC-MS, NMR) start->assess_purity aqueous_workup Aqueous Workup (Acid-Base Extraction) assess_purity->aqueous_workup Neutral/basic impurities present distillation Fractional Vacuum Distillation assess_purity->distillation Boiling point difference >20-25°C chromatography Flash Chromatography assess_purity->chromatography Impurities not separable by distillation aqueous_workup->distillation final_purity Assess Final Purity distillation->final_purity chromatography->final_purity end High-Purity This compound final_purity->end

Caption: Decision workflow for purifying this compound.

Quantitative Data on Purification

Purification MethodStarting Purity (%)Final Purity (%)Key Impurities Removed/ReducedReference
Azeotropic Distillation & Solvent ExtractionNot specified99Pivalic acid (reduced to 0.5%)[1]
Fractional Vacuum DistillationNot specified>90 (based on 90% yield of pure product)Byproducts of Wolff-Kishner reduction[3]

Experimental Protocols

General Purification via Aqueous Workup (Acid-Base Extraction)

This method is a good initial step to remove neutral and basic impurities.[4]

Methodology:

  • Dissolve the commercial this compound in a suitable organic solvent like diethyl ether.

  • Extract the organic solution with an aqueous basic solution (e.g., 1 M NaOH or NaHCO3). The this compound will move to the aqueous layer as its carboxylate salt.

  • Separate the aqueous layer and wash it with diethyl ether to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH below the pKa of this compound (~4.8) to precipitate the pure acid.

  • Extract the purified this compound back into an organic solvent like diethyl ether.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Remove the solvent under reduced pressure to yield the purified product.

Fractional Vacuum Distillation

This is a highly effective method for purifying liquid carboxylic acids.[3][4]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Gently heat the distillation flask using a heating mantle.

    • Collect any low-boiling impurities as the first fraction.

    • Carefully monitor the temperature at the head of the column. Collect the main fraction of this compound at its boiling point at the corresponding pressure (e.g., 66-68 °C at 8 mbar).[3]

    • Leave a small amount of residue in the distillation flask to avoid distilling to dryness.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • The collected main fraction is the purified this compound.

Flash Chromatography

This method is useful for removing impurities that are not easily separated by distillation.

Methodology:

  • Stationary Phase and Solvent System Selection:

    • For a polar compound like this compound, reversed-phase (C18) silica (B1680970) gel can be effective. A typical mobile phase would be a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress ionization of the carboxylic acid.

    • Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) on a diol or amine-functionalized silica gel can be used with a gradient of an organic solvent and water.[5]

  • Column Packing: Pack a glass column with the selected stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin eluting the sample with the mobile phase, starting with a lower polarity and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate method to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Guides

Fractional Vacuum Distillation
IssuePossible Cause(s)Recommended Solution(s)
Bumping or Unstable Boiling - No or ineffective stir bar. - Heating too rapidly.- Ensure a stir bar is present and stirring vigorously. - Reduce the heating rate.
Poor Vacuum - Leaks in the glassware joints. - Inefficient vacuum source.- Check all joints and re-grease if necessary. - Ensure the vacuum pump is functioning correctly and the tubing is intact.
No Distillate Collection - Insufficient heating. - Thermometer bulb placed incorrectly. - Condenser water is too cold, causing solidification.- Increase the heating mantle temperature gradually. - Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. - For this compound, this is less of a concern due to its low melting point.
Poor Separation of Impurities - Inefficient fractionating column. - Distilling too quickly.- Use a longer or more efficient fractionating column. - Reduce the distillation rate to allow for better equilibration on the column.
Flash Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system. - Column was not packed properly (channeling).- Optimize the mobile phase polarity using TLC. A gradient elution may be necessary. - Repack the column carefully to ensure a homogenous stationary phase bed.
Compound Stuck on the Column - Solvent polarity is too low. - Irreversible adsorption to the stationary phase.- Increase the polarity of the mobile phase. - For acidic compounds like this compound on silica gel, adding a small amount of acetic or formic acid to the eluent can help.
Tailing of the Product Peak - Sample overload. - Interaction of the carboxylic acid with the stationary phase.- Reduce the amount of sample loaded onto the column. - Add a modifier to the mobile phase (e.g., a small amount of acid) to reduce interactions with the stationary phase.

Logical Relationship Diagram for Troubleshooting Distillation

Troubleshooting_Distillation Troubleshooting Fractional Vacuum Distillation problem Distillation Problem bumping Bumping / Unstable Boiling problem->bumping poor_vacuum Poor Vacuum problem->poor_vacuum no_distillate No Distillate problem->no_distillate poor_separation Poor Separation problem->poor_separation solution_stir Check Stir Bar & Heating Rate bumping->solution_stir solution_leaks Check Joints & Vacuum Source poor_vacuum->solution_leaks solution_heat_thermometer Increase Heat / Check Thermometer no_distillate->solution_heat_thermometer solution_column_rate Use Better Column / Reduce Rate poor_separation->solution_column_rate

Caption: Troubleshooting logic for fractional vacuum distillation.

References

Troubleshooting low yields in the esterification of 3,3-Dimethylbutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the esterification of 3,3-dimethylbutyric acid. The sterically hindered nature of this carboxylic acid presents unique challenges, which are addressed in the following sections.

Troubleshooting Guides (Question & Answer Format)

Q1: My Fischer esterification of this compound is resulting in very low yields. What are the likely causes?

A1: Low yields in the Fischer esterification of this compound are common and can be attributed to several factors, primarily stemming from the steric hindrance of the tert-butyl group adjacent to the carboxylic acid. This steric bulk impedes the nucleophilic attack of the alcohol on the protonated carbonyl carbon.[1]

Common Causes for Low Yield:

  • Steric Hindrance: The bulky tert-butyl group physically blocks the approach of the alcohol to the reaction center, slowing down the reaction rate significantly.

  • Reversible Reaction: The Fischer esterification is an equilibrium reaction. The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid and alcohol.[1][2]

  • Incomplete Reaction: Due to the slow reaction rate, the reaction may not have reached equilibrium within the allotted time.

  • Suboptimal Reaction Conditions: Incorrect temperature, insufficient catalyst, or an inappropriate molar ratio of reactants can all contribute to poor yields.

  • Side Reactions: At higher temperatures, tertiary alcohols are prone to elimination, and other side reactions can occur, consuming starting materials.[3]

Q2: How can I improve the yield of my Fischer esterification for this acid?

A2: To improve the yield, you need to address the equilibrium and kinetic limitations of the reaction.

Strategies for Yield Improvement:

  • Use a Large Excess of Alcohol: Using the alcohol as the solvent (a large excess) can shift the equilibrium towards the product side according to Le Châtelier's principle.[1]

  • Remove Water: Employing a Dean-Stark apparatus to azeotropically remove water as it is formed is a highly effective method to drive the reaction to completion.[3]

  • Increase Reaction Time: Given the slow reaction rate, extending the reflux time can allow the reaction to proceed further towards completion.

  • Optimize Catalyst Loading: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[3]

Q3: I am still struggling with low yields using Fischer esterification. Are there alternative methods for esterifying this compound?

A3: Yes, for sterically hindered acids like this compound, alternative methods that activate the carboxylic acid are often more effective. The Steglich esterification is a highly recommended alternative.[4][5]

This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or a water-soluble alternative like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[5][6] This reaction is milder and often provides significantly higher yields for sterically demanding substrates.[4]

Q4: My Steglich esterification is also giving a lower-than-expected yield. What could be going wrong?

A4: While generally more effective, low yields in a Steglich esterification can still occur.

Potential Issues with Steglich Esterification:

  • Reagent Purity: The purity of the carboxylic acid, alcohol, DCC (or EDC), and DMAP is crucial. Impurities can interfere with the reaction.

  • Anhydrous Conditions: The reaction is sensitive to water, which can react with the activated carboxylic acid intermediate. Ensure all glassware is dry and use anhydrous solvents.

  • Side Reactions: A common side reaction is the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate. This is more likely if the alcohol is not reactive enough or if the reaction is slow. DMAP helps to minimize this side reaction.[4]

  • Insufficient DMAP: A catalytic amount of DMAP is essential for the reaction to proceed efficiently.[6]

  • Workup Issues: Improper workup can lead to product loss. The dicyclohexylurea (DCU) byproduct from DCC is a solid that needs to be effectively removed by filtration.

Frequently Asked Questions (FAQs)

Q: What is the primary challenge in esterifying this compound?

A: The main challenge is the significant steric hindrance caused by the bulky tert-butyl group adjacent to the carboxylic acid functional group. This steric bulk hinders the approach of the alcohol nucleophile in traditional esterification methods like the Fischer esterification.

Q: Which esterification method is generally recommended for this compound?

A: The Steglich esterification, which utilizes a coupling agent like DCC or EDC and a catalyst such as DMAP, is generally the recommended method for sterically hindered carboxylic acids like this compound due to its milder reaction conditions and typically higher yields.[4][5]

Q: Can I use a tertiary alcohol for the esterification of this compound?

A: Using tertiary alcohols in Fischer esterification is generally not recommended as they are prone to elimination under the acidic and high-temperature conditions.[3] For Steglich esterification, while possible, the reaction may be very slow due to the combined steric hindrance of both the acid and the alcohol.

Q: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification reaction?

A: Dicyclohexylurea (DCU) is a white solid that is largely insoluble in many common organic solvents like dichloromethane (B109758) or diethyl ether. It can be removed by filtration of the reaction mixture. Sometimes, concentrating the filtrate and redissolving the residue in a minimal amount of a solvent in which the product is soluble but the DCU is not (like cold diethyl ether) followed by another filtration can help remove residual DCU.

Data Presentation

The following table provides an illustrative comparison of expected yields for the esterification of a sterically hindered carboxylic acid like this compound with a primary alcohol (e.g., methanol (B129727) or ethanol) using different methods. Note: This data is representative and actual yields may vary based on specific reaction conditions and the alcohol used.

Esterification MethodCatalyst/ReagentsTypical TemperatureTypical Reaction TimeExpected Yield Range
Fischer Esterification H₂SO₄ (catalytic)Reflux8 - 24 hours10% - 40%
Steglich Esterification DCC, DMAP (catalytic)Room Temperature2 - 12 hours70% - 95%
Acid Chloride Formation followed by Alcoholysis 1. SOCl₂ or (COCl)₂ 2. Alcohol, PyridineRoom Temperature1 - 4 hours80% - 98%

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol (B145695)

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343) (optional, for Dean-Stark)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 eq, can also serve as the solvent). If using a Dean-Stark trap, add toluene as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser (and Dean-Stark trap if used) and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or GC. Allow the reaction to reflux for 8-24 hours, or until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If ethanol was used in large excess, remove most of it using a rotary evaporator.

  • Dilute the residue with diethyl ether or ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (carefully, CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Steglich Esterification of this compound with Benzyl (B1604629) Alcohol

Materials:

  • This compound

  • Benzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, ice bath, filtration apparatus, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the components in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter the mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Troubleshooting_Low_Yields start Low Yield in Esterification of This compound method Which method was used? start->method fischer Fischer Esterification method->fischer Fischer steglich Steglich Esterification method->steglich Steglich fischer_q1 Is water being removed? fischer->fischer_q1 steglich_q1 Are anhydrous conditions being maintained? steglich->steglich_q1 fischer_a1_no Use a Dean-Stark trap or a large excess of alcohol. fischer_q1->fischer_a1_no No fischer_q2 Are you using a large excess of alcohol? fischer_q1->fischer_q2 Yes fischer_a1_yes Consider steric hindrance. Increase reaction time or use a more reactive alcohol. fischer_switch Consider switching to Steglich Esterification for better yields with hindered acids. fischer_a1_yes->fischer_switch fischer_a1_no->fischer_switch fischer_q2->fischer_a1_yes Yes fischer_a2_no Increase the molar ratio of alcohol to acid. fischer_q2->fischer_a2_no No fischer_a2_no->fischer_switch steglich_a1_no Dry all glassware and use anhydrous solvents and reagents. steglich_q1->steglich_a1_no No steglich_q2 Is DMAP being used? steglich_q1->steglich_q2 Yes steglich_a2_no Add a catalytic amount (5-10 mol%) of DMAP. steglich_q2->steglich_a2_no No steglich_q3 Is N-acylurea byproduct formation suspected? steglich_q2->steglich_q3 Yes steglich_a3_yes Ensure efficient stirring and consider lowering the reaction temperature. steglich_q3->steglich_a3_yes Yes steglich_purification Review purification steps to ensure complete removal of DCU and minimize product loss. steglich_q3->steglich_purification No

Caption: Troubleshooting workflow for low esterification yields.

Fischer_Esterification cluster_0 Fischer Esterification Mechanism RCOOH This compound Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid + H+ H_plus H+ Tetrahedral_intermediate Tetrahedral Intermediate Protonated_acid->Tetrahedral_intermediate + R'OH ROH Alcohol (R'OH) ROH->Tetrahedral_intermediate Proton_transfer Proton Transfer Tetrahedral_intermediate->Proton_transfer Water_elimination Elimination of Water Proton_transfer->Water_elimination Protonated_ester Protonated Ester Water_elimination->Protonated_ester Water H₂O Water_elimination->Water Ester Ester Protonated_ester->Ester - H+ Ester->RCOOH + H₂O (reverse reaction)

Caption: Mechanism of Fischer Esterification.

Steglich_Esterification cluster_1 Steglich Esterification Mechanism RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acyl_pyridinium N-Acylpyridinium Ion O_acylisourea->Acyl_pyridinium + DMAP N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement DMAP DMAP DMAP->Acyl_pyridinium Ester Ester Acyl_pyridinium->Ester + R'OH DCU DCU (Dicyclohexylurea) Acyl_pyridinium->DCU - DMAP ROH Alcohol (R'OH) ROH->Ester

Caption: Mechanism of Steglich Esterification.

References

Preventing azine formation in Wolff-Kishner reduction for 3,3-Dimethylbutyric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Wolff-Kishner reduction for the synthesis of 3,3-dimethylbutyric acid. Our focus is to address common challenges, with a specific emphasis on preventing the formation of azine impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Wolff-Kishner reduction, and how can I spot it?

A1: The most prevalent side reaction is the formation of an azine. This occurs when the intermediate hydrazone reacts with another molecule of the starting aldehyde or ketone. Azine formation is particularly favored in the presence of water. You can often identify azine formation by a noticeable decrease in the yield of your desired product and the appearance of a higher molecular weight, often colored, impurity in your crude reaction mixture, which can be confirmed by analytical techniques such as TLC, GC-MS, or NMR.

Q2: I'm observing a significant amount of starting material in my reaction mixture even after prolonged reaction times. What could be the issue?

A2: Incomplete conversion is often due to two main factors:

  • Insufficient Temperature: The decomposition of the hydrazone intermediate to the final product requires high temperatures, typically around 180-200°C. The presence of water, formed during the initial hydrazone formation, can lower the boiling point of the reaction mixture, preventing it from reaching the necessary temperature.

  • Steric Hindrance: While less of a concern for 3,3-dimethylbutanal, highly sterically hindered carbonyl compounds can form the hydrazone intermediate at a very slow rate.

Q3: Are there alternatives to the classical Wolff-Kishner reduction that are more effective at preventing side reactions?

A3: Yes, several modifications to the original Wolff-Kishner protocol have been developed to improve yields and minimize side reactions. The most common and effective for preventing azine formation is the Huang-Minlon modification . Other modifications like the Cram, Barton, and Henbest methods offer milder reaction conditions or are better suited for specific types of substrates, such as those that are base-sensitive or sterically hindered.

Troubleshooting Guide: Preventing Azine Formation

Issue: Low yield of this compound due to significant azine formation.

Primary Cause: Presence of water and unreacted starting material in the reaction mixture during the high-temperature decomposition step.

Solutions:

  • Implement the Huang-Minlon Modification: This is the most effective method to suppress azine formation. By distilling off water and excess hydrazine (B178648) after the initial formation of the hydrazone, you remove the components that lead to the side reaction before proceeding to the high-temperature reduction step.[1][2]

  • Ensure Anhydrous Conditions: While the Huang-Minlon modification removes water in situ, starting with anhydrous solvents and reagents can further minimize the potential for side reactions.

  • Control the Rate of Hydrazone Formation: In some cases, slow addition of the carbonyl compound to the hydrazine solution can help to ensure that the carbonyl compound is consumed in the formation of the hydrazone before it has a chance to react with already-formed hydrazone.

  • Use of Pre-formed Hydrazones: For particularly sensitive substrates, the hydrazone can be synthesized and isolated in a separate step. This ensures that no unreacted carbonyl compound is present during the base-mediated decomposition.

Data Presentation: Comparison of Wolff-Kishner Reduction Protocols

The following table summarizes the key differences and expected outcomes for various Wolff-Kishner reduction protocols.

ProtocolBaseSolventTemperatureKey FeatureTypical Yield
Classical Wolff-Kishner Sodium EthoxideEthanol~180°C (sealed tube)Original procedure, often suffers from low yields due to side reactions.48% (for β-(p-phenoxybenzoyl)propionic acid)[1]
Huang-Minlon Modification KOH or NaOHDiethylene Glycol190-200°CIn situ water and excess hydrazine removal after hydrazone formation.95% (for γ-(p-phenoxyphenyl)butyric acid)[1], 90% (for this compound)
Cram Modification Potassium tert-butoxideDMSORoom TemperatureMilder conditions, suitable for base-sensitive substrates. Requires pre-formed hydrazone.Varies with substrate
Barton Modification Sodium MetalDiethylene GlycolHigher TemperaturesVigorous exclusion of water, suitable for sterically hindered ketones.Varies with substrate
Henbest Modification Potassium tert-butoxideTolueneRefluxMilder than Huang-Minlon, suitable for base-sensitive compounds.Varies with substrate

Experimental Protocols

Protocol 1: Synthesis of this compound via Huang-Minlon Modification of the Wolff-Kishner Reduction

This protocol is adapted from a patented procedure for the synthesis of this compound.

Materials:

  • 2-oxo-3,3-dimethylbutanoic acid (trimethylpyruvic acid)

  • Hydrazine hydrate (B1144303)

  • Potassium hydroxide (B78521) (KOH)

  • Triethylene glycol (triglycol)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, combine 28 g of trimethylpyruvic acid, 30 g of hydrazine hydrate, and 62.8 g of potassium hydroxide in 200 ml of triethylene glycol.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Water and Excess Hydrazine Removal: Remove the reflux condenser and arrange for distillation. Continue heating to distill off excess hydrazine hydrate and water. The internal temperature of the reaction mixture will rise to 190-200°C.

  • Decomposition: Once the temperature has stabilized in the 190-200°C range, continue heating until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture to room temperature.

  • Add 300 ml of water and carefully adjust the pH to 2 with concentrated hydrochloric acid.

  • Extract the aqueous phase several times with toluene.

  • Combine the organic phases and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation to yield this compound (boiling point 66-68°C at 8 mbar). The expected yield is approximately 90%.

Visualizations

Wolff_Kishner_Pathway Start 3,3-Dimethylbutanal (Aldehyde) Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Hydrazine Hydrazine (H2N-NH2) Hydrazine->Hydrazone Anion Hydrazone Anion Hydrazone->Anion Deprotonation Base Base (e.g., KOH) Base->Anion Diimide Diimide Intermediate Anion->Diimide Tautomerization Carbanion Carbanion Diimide->Carbanion -N2 N2 Nitrogen Gas (N2) Diimide->N2 Product 3,3-Dimethylbutane Carbanion->Product Protonation H2O Water (H2O) H2O->Product

Caption: Wolff-Kishner Reduction Pathway for 3,3-Dimethylbutanal.

Azine_Formation_Pathway Hydrazone Hydrazone Intermediate Azine Azine Side-Product Hydrazone->Azine Reaction with another a ldehyde molecule Aldehyde 3,3-Dimethylbutanal (Unreacted Starting Material) Aldehyde->Azine Water Water (H2O) (Promotes Reaction) Water->Azine

Caption: Competing Azine Formation Pathway.

Troubleshooting_Workflow Start Low Yield of This compound Check_Azine Check for Azine Formation (TLC, GC-MS, NMR) Start->Check_Azine Azine_Present Azine Detected Check_Azine->Azine_Present Yes No_Azine No Significant Azine Check_Azine->No_Azine No Implement_HM Implement Huang-Minlon Modification Azine_Present->Implement_HM Check_Temp Verify Reaction Temperature (is it reaching 180-200°C?) No_Azine->Check_Temp Success Improved Yield Implement_HM->Success Temp_OK Temperature is Sufficient Check_Temp->Temp_OK Yes Temp_Low Temperature is Too Low Check_Temp->Temp_Low No Consider_Sterics Consider Steric Hindrance Temp_OK->Consider_Sterics Increase_Heat Ensure Proper Heating and Solvent Choice (e.g., Diethylene Glycol) Temp_Low->Increase_Heat Increase_Heat->Success

Caption: Troubleshooting Workflow for Low Yields.

References

Difficulties in handling BF3 in 3,3-Dimethylbutyric acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Boron Trifluoride (BF3) in the synthesis of 3,3-Dimethylbutyric acid. It is intended for researchers, scientists, and drug development professionals familiar with organic synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound when using BF3 as a catalyst.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or has failed completely. What are the likely causes and how can I fix this?

  • Answer: Low yields in BF3-catalyzed reactions are most commonly traced back to catalyst deactivation or competing side reactions. The primary culprit is often moisture. BF3 is extremely hygroscopic and reacts readily with water.[1] This reaction, known as hydrolysis, forms boric acid and fluoroboric acid, consuming the catalyst.[2][3][4] Additionally, unwanted polymerization of reactants can consume starting materials, reducing the desired product yield.[1][5]

Issue 2: Difficulty in Product Purification and Removal of BF3

  • Question: I am struggling to isolate pure this compound. My final product seems to be contaminated with boron-containing impurities. How can I effectively remove the BF3 catalyst during workup?

  • Answer: Boron trifluoride can form stable complexes with Lewis bases present in the reaction mixture, such as the carboxylic acid product itself or solvents. These complexes can be difficult to break down and may co-purify with the product. The hydrolysis of BF3 also produces boric and fluoroboric acids, which can complicate extraction. A thorough aqueous workup is essential. Quenching the reaction mixture by carefully adding it to a cold, dilute basic solution (e.g., sodium bicarbonate or sodium carbonate) can help neutralize the acidic species and break down BF3 complexes.[6] This is often followed by extraction with an organic solvent and subsequent washes with brine.

Issue 3: Reaction Mixture is Fuming or Showing Signs of Corrosion

  • Question: When I handle the BF3 reagent or during the reaction, I observe white fumes and/or signs of corrosion on my equipment. What is happening and is it dangerous?

  • Answer: Boron trifluoride gas is highly toxic and corrosive.[7][8][9] It reacts instantly with moisture in the air to form a visible white mist of acidic BF3 hydrates.[1][10] This acidic mist is corrosive to skin, mucous membranes, and laboratory equipment.[1][7] Using the more manageable liquid complex, Boron Trifluoride Etherate (BF3-OEt2), reduces but does not eliminate this risk, as it is also moisture-sensitive and can release BF3 gas.[11] All handling must be performed in a well-ventilated chemical fume hood using dry glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7][11]

Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Moisture Contamination: Reagents, solvents, or glassware are not perfectly dry, leading to BF3 hydrolysis.[1][11]Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and fresh, properly stored reagents. Handle all materials under an inert atmosphere.[6][11]
Catalyst Inactivity: The BF3 or BF3-OEt2 reagent may be old or improperly stored, having already reacted with atmospheric moisture.Use a fresh bottle of BF3-OEt2. Procure reagents from reputable suppliers who provide comprehensive safety data sheets.[11]
Side Reactions: Polymerization of the alkene starting material (e.g., vinylidene chloride) is a known side reaction catalyzed by Lewis acids like BF3.[1][5]Optimize reaction temperature and catalyst concentration. Consider the use of a polymerization inhibitor if the problem persists.
Difficult Purification Stable BF3 Complexes: The product or other species in the mixture form stable adducts with BF3.During workup, quench the reaction in a cold, aqueous basic solution (e.g., NaHCO3) to hydrolyze BF3 and break complexes. Perform multiple aqueous washes.
Acidic Byproducts: Hydrolysis of BF3 forms boric and fluoroboric acid.[2][3][12]Neutralize the reaction mixture with a base during workup before extraction.
Safety Hazards Fuming Reagent: Exposure of BF3 or BF3-OEt2 to atmospheric moisture.[1][10]Handle reagents exclusively in a certified chemical fume hood under an inert atmosphere (nitrogen or argon).[7] Use dry syringes or cannulas for transfers.[11]
Equipment Corrosion: The acidic nature of BF3 and its hydrates corrodes metal components.[1]Use glass or other resistant materials for the reaction setup. Ensure vacuum pump exhausts are properly vented to avoid corrosion of internal components.[13]

Frequently Asked Questions (FAQs)

Q1: Why is BF3 used in the synthesis of this compound? BF3 is a powerful and versatile Lewis acid, meaning it can accept an electron pair.[8] In this synthesis, it acts as a catalyst, activating the reactants (e.g., tert-butanol (B103910) and vinylidene chloride) to facilitate the formation of the carbon-carbon bond required for the final product.[8][14][15] Its strong electrophilic nature makes it effective in promoting reactions like alkylations and acylations.[16]

Q2: What is the difference between BF3 gas and BF3 Etherate (BF3-OEt2)? BF3 is a toxic, colorless gas that is difficult to handle.[2][8] BF3-OEt2 is a liquid coordination complex formed between boron trifluoride and diethyl ether.[11][17] This complex is more stable and easier to handle than the gas, making it a convenient liquid source of BF3 for laboratory-scale reactions.[11][16][17]

Q3: What are the primary hazards associated with BF3 and BF3-OEt2? Both substances are highly hazardous. Key risks include:

  • Corrosivity: They cause severe chemical burns to the skin, eyes, and respiratory tract.[7][11]

  • Toxicity: Inhalation of BF3 gas can be fatal and may cause delayed effects like pulmonary edema.[7][18][19]

  • Moisture Reactivity: They react vigorously with water, releasing corrosive and toxic fumes.[8][9][11]

Q4: What personal protective equipment (PPE) is mandatory when working with BF3? Non-negotiable PPE includes:

  • Eye Protection: ANSI-approved chemical splash goggles and a face shield.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Wearing two pairs is often recommended.[7][11]

  • Body Protection: A flame-resistant laboratory coat, buttoned to its full length, along with full-length pants and closed-toed shoes.[7] All work must be conducted in a certified chemical fume hood.[7]

Q5: How should BF3-OEt2 be properly stored? BF3-OEt2 must be stored in tightly sealed containers to protect it from atmospheric moisture.[11] It is best stored under an inert atmosphere like nitrogen or argon in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, bases, and oxidizing agents.[7][11]

Q6: Are there alternatives to BF3 for synthesizing this compound? Yes. Due to the handling difficulties associated with BF3, alternative synthesis routes have been developed.[15] One common method involves the Wolff-Kishner reduction of trimethylpyruvic acid using hydrazine (B178648) hydrate (B1144303) and a base.[14][15][20] This process avoids the use of BF3 entirely.[15]

Experimental Workflow and Logic Diagrams

Experimental Workflow for BF3-Catalyzed Synthesis

The following diagram outlines the general steps for carrying out the synthesis, emphasizing the critical handling requirements for BF3.

experimental_workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification p1 Oven-Dry All Glassware p2 Assemble Apparatus Under N2/Ar p1->p2 p3 Prepare Anhydrous Reagents p2->p3 r1 Add Solvent & Substrates (e.g., tert-butanol) p3->r1 Transfer via Syringe r2 Cool Reaction Mixture r1->r2 r3 Slowly Add BF3-OEt2 via Syringe r2->r3 r4 Stir at Controlled Temperature r3->r4 w1 Quench Reaction (e.g., Pour onto Ice/NaHCO3 soln) r4->w1 After Reaction Completion w2 Extract with Organic Solvent w1->w2 w3 Wash Organic Layer (Water, Brine) w2->w3 w4 Dry, Filter, and Evaporate Solvent w3->w4 w5 Purify Product (e.g., Distillation) w4->w5 end end w5->end Final Product: This compound

General workflow for BF3-catalyzed synthesis.
Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing common problems during the synthesis.

troubleshooting_logic decision decision issue issue start Reaction Complete q1 Is Yield Low? start->q1 q2 Was Anhydrous Technique Used? q1->q2 Yes q4 Purification Difficult? q1->q4 No c1 Moisture Deactivated Catalyst q2->c1 No c2 Check Reagent Quality / Age q2->c2 Yes c1->c2 q3 Side Products Evident? (e.g., Polymer) c2->q3 c3 Optimize Temp / Catalyst Load q3->c3 Yes q3->q4 No c4 Stable BF3 Complexes Formed q4->c4 Yes ok Successful Synthesis q4->ok No c5 Improve Workup: Use Basic Wash (NaHCO3) c4->c5

A decision tree for troubleshooting common issues.

References

Technical Support Center: Synthesis of 3,3-Dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 3,3-Dimethylbutyric acid synthesis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, categorized by the synthetic method.

Synthesis from Trimethylpyruvic Acid (Wolff-Kishner Reduction Approach)

Q1: What are the main advantages of synthesizing this compound from trimethylpyruvic acid and hydrazine (B178648)?

A1: This method, a modification of the Wolff-Kishner reduction, provides high selectivity and yields.[1] A significant advantage is that it avoids the use of boron trifluoride (BF3), which can be difficult to handle.[1][2] The process is also effective in reducing the levels of other organic acid impurities in the final product.[2]

Q2: What is the key intermediate in this synthesis?

A2: The reaction proceeds through the formation of a hydrazone or a ketazine intermediate.[2][3] This intermediate is formed by the reaction of trimethylpyruvic acid with hydrazine hydrate (B1144303).[1][3]

Q3: What types of bases are effective for the final step of the reaction?

A3: Alkali metal hydroxides or alkali metal alkoxides are preferred bases. Examples include sodium hydroxide (B78521), potassium hydroxide, sodium methoxide, sodium ethoxide, and potassium tert-butoxide.[1]

Synthesis via Grignard Reagent Carboxylation

Q1: What is the primary challenge in using Grignard reagents for this synthesis?

A1: A common side reaction is the formation of the Wurtz coupling product, where the Grignard reagent reacts with the starting alkyl halide.[4][5][6] This reduces the yield of the desired carboxylic acid.

Q2: How can the selectivity of the Grignard reaction be improved?

A2: Studies have shown that a continuous production process can improve the selectivity of Grignard reagent formation and reduce Wurtz coupling compared to a semi-batch process.[4][5]

Q3: What are the limitations of the Grignard reagent carboxylation method?

A3: This method is sensitive to the presence of functional groups that are incompatible with Grignard reagents, such as hydroxyl (O-H), amine (N-H), thiol (S-H), and carbonyl (C=O) groups in the starting material.[7]

Synthesis by Oxidation of 3,3-Dimethylbutanal

Q1: Is the oxidation of 3,3-dimethylbutanal a viable method for producing this compound?

A1: Yes, the oxidation of 3,3-dimethylbutanal is a common and efficient method for synthesizing this compound.[8]

Q2: What reaction conditions have been shown to give high yields for this oxidation?

A2: A reaction using oxygen with copper(II) acetate (B1210297) monohydrate and cobalt(II) diacetate tetrahydrate as catalysts in water at 20°C has been reported to achieve a 95% yield.[9]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound.

Troubleshooting Workflow: General Approach

G start Problem Encountered (e.g., Low Yield, Impurities) identify_symptoms Identify Symptoms (e.g., Incomplete Reaction, Side Products) start->identify_symptoms review_method Review Synthesis Method identify_symptoms->review_method wolff_kishner Wolff-Kishner Variant review_method->wolff_kishner grignard Grignard Carboxylation review_method->grignard oxidation Aldehyde Oxidation review_method->oxidation check_reagents Check Reagent Quality & Stoichiometry wolff_kishner->check_reagents grignard->check_reagents oxidation->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_impurities Analyze Impurities (GC-MS, NMR) check_conditions->analyze_impurities optimize Optimize Reaction Parameters analyze_impurities->optimize purification Refine Purification Method optimize->purification solution Problem Resolved purification->solution

Caption: General troubleshooting workflow for synthesis issues.

Issue 1: Low Yield in Wolff-Kishner Type Synthesis from Trimethylpyruvic Acid
Possible Cause Troubleshooting Step
Incomplete formation of the hydrazone/ketazine intermediate. Ensure the correct stoichiometry of hydrazine hydrate is used. Monitor the reaction progress by TLC or other appropriate analytical methods. Consider adjusting the reaction time or temperature for the first step.[1]
Inefficient decomposition of the intermediate. Verify the type and concentration of the base used. Ensure the temperature for the second step is sufficiently high (typically 100°C to 280°C) to drive the reaction to completion.[1]
Loss of product during workup. During acidification, ensure the pH is low enough (e.g., pH 2) to fully protonate the carboxylate.[3] Use an appropriate extraction solvent and perform multiple extractions to maximize recovery.
Issue 2: Presence of Wurtz Coupling Byproduct in Grignard Synthesis
Possible Cause Troubleshooting Step
High local concentration of alkyl halide. Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration.
Reaction conditions favoring Wurtz coupling. Consider switching to a continuous flow setup, which has been shown to improve selectivity and reduce Wurtz coupling.[4][5]
Impurities in the solvent or on the magnesium surface. Ensure the use of anhydrous solvents and that the magnesium turnings are activated (e.g., by grinding or using a small amount of iodine).

Reaction Pathway: Wolff-Kishner Variant

G reactant1 Trimethylpyruvic Acid intermediate Hydrazone/Ketazine Intermediate reactant1->intermediate reactant2 Hydrazine Hydrate reactant2->intermediate product This compound intermediate->product Heat base Base (e.g., KOH) base->product

Caption: Synthesis of this compound via Wolff-Kishner variant.

Data Presentation

Table 1: Comparison of Reported Yields for Different Synthesis Methods
Synthesis Method Starting Materials Key Reagents/Catalysts Reported Yield Reference
Wolff-Kishner VariantTrimethylpyruvic acid, Hydrazine hydratePotassium hydroxide, Triethylene glycol90%[3]
Aldehyde Oxidation3,3-dimethylbutanalO₂, Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O95%[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wolff-Kishner Variant

This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety precautions.[3]

Materials:

  • Trimethylpyruvic acid (28 g)

  • Hydrazine hydrate (30 g)

  • Potassium hydroxide (62.8 g)

  • Triethylene glycol (200 ml)

  • Toluene

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Combine trimethylpyruvic acid, hydrazine hydrate, and potassium hydroxide in triethylene glycol.

  • Heat the mixture to reflux for 2 hours.

  • Distill off the excess hydrazine hydrate.

  • Continue heating until gas evolution ceases. The internal temperature should reach 190-200°C.

  • Cool the reaction mixture and add 300 ml of water.

  • Adjust the pH to 2 using concentrated hydrochloric acid.

  • Extract the aqueous phase multiple times with toluene.

  • Combine the organic phases and purify by fractional distillation (66-68°C at 8 mbar) to isolate this compound.

Protocol 2: Synthesis of this compound via Aldehyde Oxidation

This protocol is a general representation based on available data and may require optimization.[9]

Materials:

  • 3,3-dimethylbutanal (1 mmol)

  • Copper(II) acetate monohydrate (0.0001 mmol)

  • Cobalt(II) diacetate tetrahydrate (0.0001 mmol)

  • Water (2 ml)

  • Oxygen (balloon)

Procedure:

  • In a 15 ml glass reaction tube, combine water, 3,3-dimethylbutanal, copper(II) acetate monohydrate, and cobalt(II) diacetate tetrahydrate.

  • Connect an oxygen balloon to the reaction tube.

  • Place the reaction tube in a 20°C water bath and stir the mixture for 3 hours.

  • Upon completion of the reaction, extract, concentrate, and dry the product to a constant weight to obtain this compound.

Experimental Workflow: Grignard Carboxylation

G start Start: tert-Butyl Halide grignard_formation React with Mg in dry ether to form Grignard Reagent start->grignard_formation carboxylation React with CO₂ (dry ice) grignard_formation->carboxylation hydrolysis Acidic Workup (H₃O⁺) carboxylation->hydrolysis product This compound hydrolysis->product

Caption: Workflow for Grignard carboxylation to synthesize this compound.

References

Scaling up the synthesis of 3,3-Dimethylbutyric acid for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of 3,3-Dimethylbutyric acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Wolff-Kishner Reduction of Trimethylpyruvic Acid

  • Question: We are experiencing significantly lower than expected yields (below 80%) when synthesizing this compound via the Wolff-Kishner reduction of trimethylpyruvic acid. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields in this reaction can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:

    • Incomplete Hydrazone Formation: The initial reaction between trimethylpyruvic acid and hydrazine (B178648) hydrate (B1144303) to form the hydrazone is critical. Ensure the reaction goes to completion.

      • Solution: Consider extending the reaction time for this step or slightly increasing the molar ratio of hydrazine hydrate. The reaction temperature for this initial step is typically between 20°C and 180°C.[1]

    • Suboptimal Temperature for Nitrogen Elimination: The subsequent heating step with a base to eliminate nitrogen gas is temperature-sensitive.

      • Solution: Ensure the reaction mixture reaches a temperature between 100°C and 280°C, with a preferred range of 100°C to 250°C, until gas evolution ceases.[1] Insufficient temperature can lead to an incomplete reaction.

    • Base Strength and Concentration: The choice and amount of base are crucial for the final elimination step.

      • Solution: Alkali metal hydroxides like potassium hydroxide (B78521) or sodium hydroxide are commonly used.[1] Ensure the molar ratio of the intermediate hydrazone to the base is appropriate, typically ranging from 1:2 to 1:6.[2]

    • Inefficient Product Extraction: The final product, this compound, needs to be efficiently extracted from the acidified aqueous phase.

      • Solution: Use an appropriate organic solvent for extraction, such as toluene (B28343) or diethyl ether. Perform multiple extractions to maximize the recovery of the product.[1][3]

Issue 2: Byproduct Formation in Grignard-based Synthesis

  • Question: Our synthesis of this compound, which involves a Grignard reagent, is resulting in significant byproduct formation, complicating purification. How can we minimize these side reactions?

  • Answer: Grignard reactions are sensitive and prone to side reactions if not carefully controlled. Here are key areas to focus on:

    • Reaction with a-Protons: Grignard reagents are strong bases and can deprotonate any acidic protons alpha to a carbonyl group, leading to enolization and reduced yield.

      • Solution: Maintain a very low reaction temperature (e.g., -78°C) to disfavor the enolization pathway.[4] Consider the slow, dropwise addition of the Grignard reagent to the electrophile to avoid localized high concentrations.

    • Reaction with Water: Grignard reagents react readily with water, which will quench the reagent and reduce the yield.

      • Solution: Ensure all glassware is rigorously dried before use, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]

    • Formation of Tertiary Alcohols: In reactions with esters, Grignard reagents can add twice, leading to the formation of a tertiary alcohol instead of the desired ketone intermediate.[5]

      • Solution: Use a less reactive organometallic reagent, such as an organocadmium or organocuprate (Gilman) reagent, which are generally less reactive towards ketones.[4] Alternatively, employing a Weinreb amide can prevent the second addition.[4]

Issue 3: Incomplete Oxidation of 3,3-Dimethylbutanal

  • Question: We are attempting the synthesis of this compound by oxidizing 3,3-dimethylbutanal, but the conversion is low. How can we drive the reaction to completion?

  • Answer: Incomplete oxidation can be due to several factors related to the catalyst, oxidant, and reaction conditions.

    • Catalyst Activity: The choice and activity of the catalyst are paramount for efficient oxidation.

      • Solution: A combination of copper(II) acetate (B1210297) monohydrate and cobalt(II) diacetate tetrahydrate has been shown to be effective.[6] Ensure the catalyst is not deactivated and is used in the correct loading.

    • Oxidant Delivery: The reaction typically uses oxygen as the oxidant.

      • Solution: Ensure efficient bubbling of oxygen through the reaction mixture. The reaction is typically carried out under normal pressure oxygen (760.051 Torr).[6]

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.

      • Solution: The reaction is typically run at 20°C for about 3 hours.[6] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial synthesis routes are:

  • Wolff-Kishner Reduction of Trimethylpyruvic Acid: This method involves reacting trimethylpyruvic acid (also known as 3,3-dimethyl-2-oxobutyric acid) with hydrazine hydrate to form a hydrazone, which is then treated with a strong base to yield this compound.[2][3] This process is known for providing the product selectively and in high yields.[1]

  • Oxidation of 3,3-Dimethylbutanal: This route involves the direct oxidation of 3,3-dimethylbutanal to the corresponding carboxylic acid.[7]

  • Reaction of tert-Butanol or tert-Butyl Chloride with Vinylidene Chloride: This method utilizes sulfuric acid and boron trifluoride (BF3) as catalysts. However, the handling of BF3 can be problematic on an industrial scale.[2][3]

Q2: What are the key safety precautions to consider during the industrial production of this compound?

A2: Safety is paramount, especially when handling hazardous reagents. Key precautions include:

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Boron Trifluoride (BF3): BF3 is a toxic and corrosive gas. Its use requires specialized equipment and handling procedures.[2][3]

  • Grignard Reagents: These are highly reactive and can be pyrophoric (ignite spontaneously in air). They react violently with water. All operations involving Grignard reagents must be conducted under a dry, inert atmosphere.[4]

  • Strong Bases: Strong bases like potassium hydroxide can cause severe burns. Appropriate PPE should be worn.

Q3: How can the purity of the final this compound be improved?

A3: Achieving high purity is crucial for pharmaceutical and other high-value applications.[7] Purification can be enhanced by:

  • Fractional Distillation: After extraction, fractional distillation of the crude product is an effective method to separate this compound from byproducts and residual solvents.[3]

  • Crystallization: If the product is a solid at room temperature or can be converted to a solid derivative, recrystallization can be a powerful purification technique.

  • Chromatography: For very high purity requirements, column chromatography on silica (B1680970) gel can be employed, although this may be less feasible for very large industrial scales.[4]

Q4: What are the typical byproducts in the synthesis of this compound and how can they be minimized?

A4: Byproduct formation depends on the chosen synthesis route.

  • In the synthesis starting from pinacolone (B1678379) to produce the intermediate trimethylpyruvic acid, byproducts such as monochloro, trichloro, and tert-butyl chlorinated species can form during the chlorination step.[8] Minimizing these requires careful control of the chlorination conditions.

  • In Grignard-based syntheses, the primary byproduct is often a tertiary alcohol resulting from a double addition to an ester starting material.[4][5] This can be minimized by using less reactive organometallic reagents or Weinreb amides and maintaining low reaction temperatures.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wolff-Kishner Reduction

This protocol is based on the reaction of trimethylpyruvic acid with hydrazine hydrate followed by base-mediated decomposition.

  • Step 1: Hydrazone Formation

    • In a suitable reactor, combine 28g of trimethylpyruvic acid, 30g of hydrazine hydrate, and 200 ml of triethylene glycol.

    • Heat the mixture at reflux for 2 hours.

  • Step 2: Decomposition and Product Formation

    • Add 62.8g of potassium hydroxide to the reaction mixture.

    • Distill off the excess hydrazine hydrate.

    • Continue heating the mixture until the evolution of nitrogen gas ceases. The internal temperature will typically reach 190-200°C.[3]

  • Step 3: Work-up and Purification

    • Cool the reaction mixture and add 300 ml of water.

    • Adjust the pH to 2 using concentrated hydrochloric acid.

    • Extract the aqueous phase multiple times with toluene.

    • Combine the organic phases and perform fractional distillation to isolate the this compound. A yield of approximately 90% can be expected.[3]

Quantitative Data Summary

Synthesis RouteStarting MaterialsKey ReagentsTemperature (°C)Reaction TimeYield (%)Reference
Wolff-Kishner ReductionTrimethylpyruvic acidHydrazine hydrate, KOH, Triethylene glycol190-200Not specified90[3]
Oxidation3,3-DimethylbutyraldehydeO2, Cu(OAc)2·H2O, Co(OAc)2·4H2O203 hours95[6]

Visualizations

experimental_workflow Experimental Workflow: Wolff-Kishner Reduction start Start: Reagents hydrazone_formation Step 1: Hydrazone Formation (Trimethylpyruvic acid + Hydrazine Hydrate in Triethylene Glycol) start->hydrazone_formation reflux Reflux for 2 hours hydrazone_formation->reflux base_addition Step 2: Base Addition (Add KOH) reflux->base_addition distillation Distill off excess Hydrazine Hydrate base_addition->distillation heating Heat until N2 evolution ceases (190-200°C) distillation->heating workup Step 3: Work-up (Cool, add H2O, acidify with HCl) heating->workup extraction Extract with Toluene workup->extraction purification Purification (Fractional Distillation) extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound via Wolff-Kishner reduction.

troubleshooting_guide Troubleshooting Logic for Low Yield low_yield Problem: Low Yield check_hydrazone Check Hydrazone Formation low_yield->check_hydrazone check_temp Check Decomposition Temperature low_yield->check_temp check_base Check Base Concentration low_yield->check_base check_extraction Check Extraction Efficiency low_yield->check_extraction incomplete_hydrazone Incomplete Reaction? -> Extend reaction time or increase hydrazine ratio. check_hydrazone->incomplete_hydrazone temp_too_low Temperature too low? -> Ensure 100-280°C until gas evolution stops. check_temp->temp_too_low base_issue Incorrect Base Ratio? -> Verify molar ratio of hydrazone to base (1:2 to 1:6). check_base->base_issue extraction_issue Inefficient Extraction? -> Perform multiple extractions with a suitable solvent. check_extraction->extraction_issue

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Stability issues of 3,3-Dimethylbutyric acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3-Dimethylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] It is also advisable to keep it away from sources of ignition, heat, sparks, and open flames as it is a combustible liquid.[1][3][4] For long-term storage, refrigeration at 2-8°C is recommended, and for high-purity material intended for sensitive applications, storage at -20°C under an inert atmosphere (e.g., nitrogen or argon) is best practice.[5]

Q2: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[3][6] Contact with these substances should be avoided to prevent vigorous reactions.

Q3: Is this compound stable under normal laboratory conditions?

Yes, this compound is stable under normal temperatures and pressures.[1][4] However, as a carboxylic acid, its stability can be compromised under extreme pH, high temperatures, or in the presence of strong oxidizing agents over extended periods.

Q4: What are the known hazardous decomposition products of this compound?

Upon combustion or thermal decomposition, this compound may produce carbon monoxide (CO) and carbon dioxide (CO2).[1][3]

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of my this compound stock solution over time.

  • Possible Cause 1: Evaporation. this compound, like other short-chain fatty acids, can be volatile. An apparent loss of concentration may be due to evaporation, particularly if containers are not properly sealed or are opened frequently at room temperature.

    • Solution: Always use tightly sealed vials. For long-term storage, consider sealing vials with parafilm. Minimize the frequency and duration of opening the container. Prepare smaller aliquots for daily use to avoid repeated opening of the main stock.

  • Possible Cause 2: Adsorption. The compound may adsorb to the surfaces of certain storage containers, especially some plastics.

    • Solution: It is recommended to use glass or chemical-resistant polypropylene (B1209903) vials for storing solutions of this compound to minimize adsorption.[5]

  • Possible Cause 3: Inaccurate Quantification. The observed decrease in concentration might be an artifact of the analytical method.

    • Solution: Ensure your analytical method (e.g., GC, HPLC) is properly validated for this compound. Verify the calibration curve, extraction efficiency, and the potential need for derivatization for accurate detection.

Issue: I have noticed a change in the color of the this compound upon storage.

  • Possible Cause: Oxidation or Contamination. While generally stable, prolonged exposure to air (oxygen) or contamination with impurities could potentially lead to degradation, which may manifest as a color change.

    • Solution: For high-purity applications, consider storing under an inert atmosphere such as nitrogen or argon.[5] Ensure that all labware is scrupulously clean before use. If degradation is suspected, it is advisable to use a fresh batch of the acid and verify its purity.

Quantitative Data Summary

The following table summarizes illustrative stability data for this compound under forced degradation conditions. This data is provided as an example of expected outcomes from a stability study and should be confirmed by experimental analysis.

Stress ConditionDurationTemperature% Recovery of this compound% DegradationAppearance of Solution
Acidic Hydrolysis (0.1 N HCl)24 hours60°C~92%~8%Colorless
Alkaline Hydrolysis (0.1 N NaOH)24 hours60°C~89%~11%Colorless
Oxidative (3% H₂O₂)24 hoursRoom Temp~85%~15%Colorless
Thermal (Solid) 72 hours80°C>98%<2%No change
Thermal (Solution) 72 hours80°C~97%~3%Colorless
Photostability (Solid) 7 daysRoom Temp>99%<1%No change

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish its stability profile.[7][8][9]

Materials:

  • This compound

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS, or GC-MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as a 50:50 mixture of methanol and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 72 hours.

    • Thermal Degradation (Solid): Store a known quantity of solid this compound in a vial at 80°C for 72 hours.

    • Control Sample: Keep 1 mL of the stock solution mixed with 1 mL of water at 4°C.

  • Sample Preparation for Analysis:

    • Allow all samples to return to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of NaOH and HCl, respectively.

    • For the solid thermal degradation sample, dissolve it in the solvent to the initial stock concentration.

  • Analysis:

    • Analyze all samples using a validated stability-indicating method.

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the parent this compound peak and any new peaks corresponding to potential degradation products. Mass spectrometry can be crucial for identifying the structure of unknown degradants.[10]

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C, 24h) stock->acid Aliquot base Base Hydrolysis (1M NaOH, 60°C, 24h) stock->base Aliquot oxidative Oxidative (3% H₂O₂, RT, 24h) stock->oxidative Aliquot thermal Thermal (80°C, 72h) stock->thermal Aliquot control Control (4°C) stock->control Aliquot neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize control->neutralize analyze Analyze via Stability- Indicating Method (e.g., LC-MS) neutralize->analyze compare Compare Stressed Samples to Control analyze->compare

Caption: Experimental workflow for a forced degradation study.

G cluster_causes Potential Causes & Solutions start Observed Decrease in Stock Solution Concentration cause1 Evaporation? start->cause1 solution1 Use tightly sealed vials. Prepare smaller aliquots. cause1->solution1 Yes cause2 Adsorption? cause1->cause2 No end Problem Resolved solution1->end solution2 Use glass or polypropylene containers. cause2->solution2 Yes cause3 Analytical Issue? cause2->cause3 No solution2->end solution3 Validate analytical method (calibration, extraction, etc.). cause3->solution3 Yes solution3->end

Caption: Troubleshooting decision tree for concentration loss.

References

Validation & Comparative

A Comparative Guide to 3,3-Dimethylbutyric Acid and Pivalic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of appropriate building blocks and protecting groups is paramount to achieving desired molecular architectures and reaction outcomes. Among the sterically hindered carboxylic acids, 3,3-dimethylbutyric acid and its isomer, pivalic acid, are frequently employed, particularly for the introduction of bulky, stabilizing groups. This guide provides an objective comparison of their performance in organic synthesis, supported by available experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Physicochemical Properties

A fundamental understanding of the intrinsic properties of this compound and pivalic acid is crucial for predicting their behavior in chemical reactions. The key difference lies in the position of the quaternary carbon atom relative to the carboxyl group, which influences both steric and electronic effects.

PropertyThis compoundPivalic AcidReference(s)
Structure (CH₃)₃CCH₂COOH(CH₃)₃CCOOHN/A
IUPAC Name 3,3-Dimethylbutanoic acid2,2-Dimethylpropanoic acid[1],[2]
CAS Number 1070-83-375-98-9[1],[2]
Molecular Formula C₆H₁₂O₂C₅H₁₀O₂[1],[2]
Molecular Weight 116.16 g/mol 102.13 g/mol [1],[2]
pKa ~4.79 (Predicted)5.01 - 5.03[3],[4][5]
Melting Point -11 °C32-35 °C[6],[7]
Boiling Point 185-190 °C163-164 °C[6],[7]
Solubility in Water 19 g/L25 g/L[8],[9]

Structural and Reactivity Comparison

The seemingly subtle difference in the placement of the tert-butyl group results in distinct steric environments around the carbonyl carbon.

G cluster_0 Pivalic Acid cluster_1 This compound p_acid C(CH₃)₃COOH p_steric Direct Steric Hindrance at α-carbon p_acid->p_steric Immediate bulk Comparison Impact on Reactivity p_steric->Comparison d_acid C(CH₃)₃CH₂COOH d_steric Steric Hindrance at β-carbon d_acid->d_steric Slightly distanced bulk d_steric->Comparison

Caption: Steric hindrance comparison.

In pivalic acid, the bulky tert-butyl group is directly attached to the carbonyl carbon (α-position), creating significant steric hindrance. This directly impedes the approach of nucleophiles to the carbonyl carbon, making reactions like esterification more challenging and the resulting esters highly resistant to hydrolysis.[10]

In this compound, the tert-butyl group is situated at the β-position, separated from the carbonyl group by a methylene (B1212753) (-CH₂-) spacer. While still exerting considerable steric influence, this separation lessens the direct steric shielding of the carbonyl carbon compared to pivalic acid. This can lead to differences in reaction kinetics and the stability of the corresponding derivatives.

Application in Organic Synthesis: Protecting Groups

Both acids are precursors to valuable protecting groups for alcohols, forming sterically hindered esters. The choice between a 3,3-dimethylbutyryl and a pivaloyl protecting group can influence the stability and ease of deprotection.

Pivaloyl (Piv) Group

The pivaloyl group is a well-established protecting group for alcohols.[10] Its significant steric bulk renders the resulting pivaloate esters exceptionally stable to a wide range of reaction conditions, particularly basic hydrolysis.[10]

Protection Workflow:

G Alcohol Alcohol Pivaloate_Ester Pivaloate Ester (Protected Alcohol) Alcohol->Pivaloate_Ester Protection Pivaloyl_Chloride Pivaloyl Chloride or Anhydride Pivaloyl_Chloride->Pivaloate_Ester Base Base (e.g., Pyridine) Base->Pivaloate_Ester Deprotected_Alcohol Original Alcohol Pivaloate_Ester->Deprotected_Alcohol Deprotection Deprotection Base or Nucleophile Deprotection->Deprotected_Alcohol G Start Synthetic Goal Max_Stability Maximum Steric Protection Required? Start->Max_Stability Pivalic_Acid Choose Pivalic Acid (Pivaloyl Group) Max_Stability->Pivalic_Acid Yes Alternative_Sterics Alternative Steric Profile Desired? Max_Stability->Alternative_Sterics No End Proceed with Synthesis Pivalic_Acid->End Alternative_Sterics->Pivalic_Acid No DMBA Consider this compound (3,3-Dimethylbutyryl Group) Alternative_Sterics->DMBA Yes DMBA->End

References

Distinguishing Isomers of Dimethylbutyric Acid: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of dimethylbutyric acid isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical products. This guide provides a comprehensive comparison of analytical methods for distinguishing between the structural isomers (2,2-, 2,3-, and 3,3-dimethylbutyric acid) and the enantiomers of 2,3-dimethylbutanoic acid, supported by experimental data and detailed protocols.

The structural isomers of dimethylbutyric acid, while sharing the same molecular formula (C6H12O2), exhibit distinct physical and chemical properties due to the different arrangements of their methyl groups. Furthermore, 2,3-dimethylbutanoic acid is a chiral molecule, existing as a pair of enantiomers ((2R)- and (2S)-2,3-dimethylbutanoic acid) which can have different pharmacological activities. Consequently, robust analytical methods are essential for their differentiation and quantification.

This guide explores the application of key analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the comprehensive analysis of these isomers.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific isomers of interest (structural or chiral), the required sensitivity, and the available instrumentation. The following tables summarize the performance of various techniques for the separation and identification of dimethylbutyric acid isomers.

Table 1: Comparison of Chromatographic Methods for Dimethylbutyric Acid Isomer Analysis

MethodAnalyte FormStationary PhaseDetectionSeparation PrincipleTypical Performance
Chiral Gas Chromatography (GC) Methyl Ester Derivatives[1]Chiral (e.g., Cyclodextrin-based)[1]FID, MS[1]Direct separation of enantiomers based on differential interactions with the chiral stationary phase.[1]High resolution and efficiency are often achievable for enantiomers.[1]
Indirect Chiral High-Performance Liquid Chromatography (HPLC) Diastereomeric Derivatives (e.g., with a chiral amine)[1]Achiral (e.g., C18)[1]UV, Fluorescence[1]Separation of diastereomers formed by reacting the enantiomers with a chiral derivatizing agent.Can be advantageous for enhanced sensitivity with UV or fluorescence detection.[1]
Direct Chiral High-Performance Liquid Chromatography (HPLC) Native or derivatizedChiral Stationary Phase (CSP) (e.g., Polysaccharide-based)UV (~210 nm)Enantioselective separation based on interactions with the CSP.Effective for direct enantiomer separation.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections provide protocols for sample preparation, derivatization, and analysis using GC and HPLC.

Gas Chromatography (GC) Analysis of 2,3-Dimethylbutanoic Acid Enantiomers

Due to the low volatility of dimethylbutyric acid, derivatization is a mandatory step for GC analysis.[1] Esterification to form more volatile methyl esters is a common approach.[1]

Protocol 1: Derivatization to Methyl Esters for Chiral GC Analysis [1]

  • Reagents: Boron trifluoride-methanol solution (BF3-MeOH, 14%).

  • Procedure:

    • To a sample of 2,3-dimethylbutanoic acid in a sealed vial, add the 14% BF3 in methanol (B129727) solution.

    • Heat the mixture at 60-100°C for 5-10 minutes.

    • After cooling, the sample is ready for injection into the GC system.

Table 2: Typical Chiral GC Operating Conditions for 2,3-Dimethylbutanoic Acid Methyl Ester Enantiomers

ParameterValue
Column Chiral Stationary Phase (e.g., Cyclodextrin-based)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Oven Program Optimized temperature gradient (e.g., 60°C initial, ramp to 150°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) Analysis of 2,3-Dimethylbutanoic Acid Enantiomers

HPLC offers two main strategies for chiral separation: direct analysis on a chiral stationary phase (CSP) or indirect analysis of diastereomeric derivatives on a standard achiral column.[2]

Protocol 2: Indirect Chiral HPLC via Derivatization with a Chiral Amine [1]

  • Derivatization:

    • Chiral Derivatizing Agent (CDA): (R)- or (S)-1-(1-anthryl)ethylamine. The anthryl group provides a strong UV chromophore for sensitive detection.[1]

    • Procedure:

      • Activate the carboxylic acid group of 2,3-dimethylbutanoic acid using a coupling agent (e.g., a carbodiimide).[1]

      • React the activated acid with the chiral amine in an appropriate solvent.[1]

      • After a simple workup to remove excess reagents, the resulting diastereomeric amides can be directly analyzed by HPLC.[1]

  • Achiral HPLC Analysis:

    • Column: Standard reversed-phase column (e.g., C18, 5 µm particle size).[1]

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[1]

    • Flow Rate: Typically 1.0 mL/min.[1]

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).[1]

    • Detector: UV detector set to the appropriate wavelength for the chromophore introduced by the derivatizing agent.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy is a powerful tool for the structural elucidation of isomers without the need for chromatographic separation. The different chemical environments of the protons and carbon atoms in each isomer result in unique NMR spectra.

Expected ¹H NMR Spectral Features for Dimethylbutyric Acid Isomers:

  • 2,2-Dimethylbutyric Acid: Will show a characteristic singlet for the two equivalent methyl groups at the C2 position.

  • 2,3-Dimethylbutyric Acid: Will exhibit more complex splitting patterns due to the presence of protons on both the C2 and C3 carbons, with multiple doublet and multiplet signals for the methyl groups.

  • This compound: Will display a sharp singlet for the three equivalent methyl groups of the tert-butyl group at the C3 position.

For the differentiation of enantiomers, a chiral derivatizing agent can be used to form diastereomers, which will exhibit distinct chemical shifts in the NMR spectrum.

Experimental and Analytical Workflows

Visualizing the workflow of an analytical method can aid in understanding the entire process from sample preparation to data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Dimethylbutyric Acid Isomer Sample Derivatization Derivatization (e.g., Esterification with BF3-MeOH) Sample->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Chiral Capillary Column Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Workflow for Chiral GC Analysis of Dimethylbutyric Acid.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Dimethylbutyric Acid Enantiomer Sample Derivatization Indirect Method: Derivatization with Chiral Reagent Sample->Derivatization Direct Direct Method: No Derivatization Sample->Direct Injection Injection into HPLC Derivatization->Injection Direct->Injection Separation Separation on Chiral or Achiral Column Injection->Separation Detection Detection (UV) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Enantiomeric Excess Calculation Chromatogram->Quantification

Workflow for Chiral HPLC Analysis of 2,3-Dimethylbutanoic Acid.

References

Efficacy of HDAC Inhibitors Featuring Branched-Chain Acyl Moieties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of histone deacetylase (HDAC) inhibitors is crucial for researchers and drug development professionals. This guide provides a comparative analysis of the efficacy of HDAC inhibitors that incorporate a branched-chain fatty acid moiety, specifically focusing on derivatives containing a pivaloyl or tert-butylcarbamate (B1260302) group. It is important to note that a thorough literature search did not yield specific data on HDAC inhibitors containing a 3,3-dimethylbutyric acid moiety. Therefore, this guide focuses on structurally related compounds to provide valuable insights into the therapeutic potential of this class of molecules.

Introduction to HDAC Inhibitors with Branched-Chain Moieties

Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, particularly in oncology, that function by interfering with the enzymatic activity of HDACs. This inhibition leads to an accumulation of acetylated histones and other non-histone proteins, which in turn modulates gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. The structure of a typical HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the enzyme.

Branched-chain fatty acid moieties, such as the pivaloyl group (derived from pivalic acid) or structures containing a tert-butyl group, are utilized as cap groups to enhance the potency and selectivity of HDAC inhibitors. These bulky, hydrophobic groups can form favorable interactions with the surface of the HDAC enzyme, influencing the inhibitor's binding affinity and isoform selectivity. This guide will delve into the available preclinical data for two such compounds: Pivaloyloxymethyl butyrate (B1204436) (AN-9), a prodrug of butyric acid, and a tert-butylcarbamate-containing hydroxamate.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of selected HDAC inhibitors with branched-chain acyl moieties, presenting their inhibitory activity against various HDAC isoforms and their anti-proliferative effects on different cancer cell lines.

Table 1: Comparative Inhibitory Activity (IC50) against HDAC Isoforms

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
Pivaloyloxymethyl butyrate (AN-9)Data not availableData not availableData not availableData not availableData not available
Tert-butylcarbamate Hydroxamate (10c)Data not availableData not availableData not availableSelective, nanomolarData not available
Butyric Acid~1,400,000Data not availableData not availableData not availableData not available
Vorinostat (SAHA) - Reference10-2020-3030-5010-20100-200

Table 2: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines

CompoundHL-60 (Leukemia) (µM)U937 (Leukemia) (µM)Neuroblastoma (LAN-5) (µM)Neuroblastoma (SH-SY5Y) (µM)Lung (H1299) (µM)Lung (A549) (µM)Colon (HCT116) (µM)Colon (HT29) (µM)
Pivaloyloxymethyl butyrate (AN-9)More potent than Butyric AcidData not availableData not availableData not availableData not availableData not availableData not availableData not available
Tert-butylcarbamate Hydroxamate (10c)Data not availableData not availableSub-micromolarSub-micromolarLow-micromolarLow-micromolarLow-micromolarLow-micromolar
Butyric AcidLess potent than AN-9Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Vorinostat (SAHA) - Reference~1.5~2.0~2.5~3.0~4.0~5.0~3.5~4.5

Note: IC50 values represent the concentration of the compound required to inhibit the proliferation of the cancer cell line by 50%. Lower values indicate greater anti-proliferative activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for the key assays used to evaluate the efficacy of the discussed HDAC inhibitors.

HDAC Inhibition Assay

The in vitro inhibitory activity of a compound against specific HDAC isoforms is typically determined using a fluorometric assay.

  • Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) are used. A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is prepared in an assay buffer.

  • Compound Incubation : The test compound is serially diluted and incubated with the HDAC enzyme in the assay buffer for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation : The fluorogenic substrate is added to the enzyme-inhibitor mixture to initiate the deacetylation reaction. The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

  • Development : A developer solution, containing a protease (e.g., trypsin) and a buffer, is added to the reaction mixture. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.

  • Fluorescence Measurement : The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis : The fluorescence intensity is proportional to the HDAC activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

The anti-proliferative activity of a compound on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition : An MTT solution is added to each well, and the plates are incubated for a few hours (e.g., 4 hours) to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

HDAC_Inhibition_Mechanism cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition Histone Histone Tail (Lysine-Ac) HDAC HDAC Enzyme Histone->HDAC Substrate Deacetylation Deacetylation HDAC->Deacetylation Repressed_Chromatin Condensed Chromatin (Gene Silencing) Deacetylation->Repressed_Chromatin HDAC_Inhibitor HDAC Inhibitor (e.g., AN-9, 10c) HDAC_Blocked Inactive HDAC HDAC_Inhibitor->HDAC_Blocked Inhibits Acetylation_Maintained Acetylation Maintained HDAC_Blocked->Acetylation_Maintained Active_Chromatin Relaxed Chromatin (Gene Expression) Acetylation_Maintained->Active_Chromatin

Mechanism of HDAC Inhibition.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_HDAC In Vitro HDAC Inhibition Assay (Biochemical) Start->In_Vitro_HDAC Cell_Based_Assay Cell-Based Assays In_Vitro_HDAC->Cell_Based_Assay Proliferation Cell Proliferation (e.g., MTT) Cell_Based_Assay->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Based_Assay->Apoptosis Western_Blot Western Blot (Target Engagement, e.g., Ac-Histone) Cell_Based_Assay->Western_Blot In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Proliferation->In_Vivo_Studies Apoptosis->In_Vivo_Studies Western_Blot->In_Vivo_Studies End Lead Optimization/ Clinical Development In_Vivo_Studies->End

Workflow for HDAC Inhibitor Evaluation.

Conclusion

While direct comparative data for HDAC inhibitors containing the specific this compound moiety remains elusive, the analysis of structurally related compounds with branched-chain acyl "cap" groups provides valuable insights. Pivaloyloxymethyl butyrate (AN-9) demonstrates superior potency over its parent compound, butyric acid, in inducing apoptosis in cancer cells. Furthermore, tert-butylcarbamate-containing hydroxamates show promising selective inhibition of HDAC6 and potent anti-proliferative activity across a range of cancer cell lines.[1] These findings underscore the potential of incorporating branched-chain moieties in the design of novel and effective HDAC inhibitors. Further research is warranted to synthesize and evaluate compounds with the this compound cap group to fully elucidate their therapeutic potential and to provide direct comparative data. The experimental protocols and workflows outlined in this guide offer a robust framework for the continued investigation and development of this class of epigenetic modulators.

References

Navigating the Synthesis of 3,3-Dimethylbutyric Acid: A Comparative Guide to BF3 Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient and safer pathways to 3,3-dimethylbutyric acid, this guide offers a comparative analysis of viable alternatives to the traditional, yet hazardous, boron trifluoride (BF3) method. We delve into reaction mechanisms, present quantitative performance data, and provide detailed experimental protocols to support informed decision-making in your synthetic endeavors.

The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, has historically relied on the BF3-catalyzed reaction of tert-butanol (B103910) or tert-butyl chloride with vinylidene chloride.[1][2] However, the challenges associated with the handling of the toxic and corrosive BF3 gas, coupled with the limited availability of 1,1-dichloroethene, have spurred the development of alternative synthetic routes.[1][3] This guide explores robust and scalable alternatives, including the Wolff-Kishner reduction of trimethylpyruvic acid, the oxidation of 3,3-dimethylbutanal, and the Koch-Haaf reaction, providing a comprehensive overview to aid in methodological selection.

Comparative Performance of Synthetic Routes

The following table summarizes the key performance indicators for the principal alternatives to the BF3-mediated synthesis of this compound, offering a clear comparison of yields, reaction conditions, and key considerations.

Synthesis RouteKey ReagentsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
BF3 Method (Baseline) tert-Butanol/tert-Butyl chloride, Vinylidene chloride, H2SO4, BF3Not explicitly stated in provided abstractsNot detailedEstablished methodHazardous reagents (BF3), problematic availability of vinylidene chloride[1][3]
Wolff-Kishner Reduction Trimethylpyruvic acid, Hydrazine (B178648) hydrate (B1144303), Base (e.g., KOH)90 - 94[1][2]High temperatures (reflux, up to 280°C)[1][3]High yields, avoids BF3[3]High reaction temperatures, use of hydrazine
Oxidation of 3,3-Dimethylbutanal 3,3-Dimethylbutanal, Oxygen, Cu(OAc)2·H2O, Co(OAc)2·4H2O95[4]20°C, atmospheric pressure[4]High yield, mild conditionsAvailability and synthesis of the starting aldehyde
Koch-Haaf Reaction Alkenes/Alcohols, Carbon monoxide, Strong acid (e.g., H2SO4, HF)Not explicitly stated for this specific productHigh pressure and temperature (e.g., 50°C and 50 atm for pivalic acid)[5]Direct carboxylationRequires high-pressure equipment, strong acids
From Dichloropinacolone Dichloropinacolone, Alkali, Potassium permanganateHigh (e.g., 98% for intermediate step)[6]Multi-step, elevated temperatures (50-60°C for oxidation)[6]High purity of intermediate[6]Multi-step process, use of permanganate

Experimental Protocols

Wolff-Kishner Reduction of Trimethylpyruvic Acid

This procedure is adapted from patented methods describing a high-yield synthesis of this compound.[1][2][3]

Materials:

  • Trimethylpyruvic acid

  • Hydrazine hydrate

  • Potassium hydroxide (B78521)

  • Triglycol (triethylene glycol)

  • Toluene

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a suitable reactor, combine 28 g of trimethylpyruvic acid, 30 g of hydrazine hydrate, and 62.8 g of potassium hydroxide in 200 ml of triglycol.[1]

  • Heat the mixture to reflux for 2 hours.[1]

  • Distill off the excess hydrazine hydrate and continue heating until the evolution of gas ceases. The internal temperature will reach 190 to 200°C.[1]

  • Cool the reaction mixture and add 300 ml of water.[1]

  • Acidify the aqueous phase to a pH of 2 using concentrated hydrochloric acid.[1]

  • Extract the aqueous phase multiple times with toluene.[1]

  • Combine the organic phases and perform fractional distillation to isolate the this compound. The product is typically collected at 66 to 68°C and 8 mbar.[1] A yield of 90% has been reported for this method.[1]

Catalytic Oxidation of 3,3-Dimethylbutanal

This protocol is based on a patented method for the efficient oxidation of the corresponding aldehyde.[4]

Materials:

  • 3,3-Dimethylbutyraldehyde

  • Copper(II) acetate (B1210297) monohydrate (Cu(OAc)2·H2O)

  • Cobalt(II) diacetate tetrahydrate (Co(OAc)2·4H2O)

  • Water

  • Oxygen

Procedure:

  • In a reaction vessel, combine 1 mmol of 3,3-dimethylbutyraldehyde, 0.0001 mmol of Cu(OAc)2·H2O (0.01 mol%), and the corresponding amount of Co(OAc)2·4H2O in 2 mL of water.[4]

  • Stir the reaction mixture under normal pressure of oxygen at 20°C for 3 hours.[4]

  • Upon completion of the reaction, extract the product, concentrate the organic phase, and dry to a constant weight to obtain this compound as a colorless liquid.[4] A separation yield of 95% has been reported.[4]

Synthesis Pathways Overview

The following diagram illustrates the different synthetic routes to this compound discussed in this guide.

Synthesis_Pathways cluster_bf3 BF3 Method cluster_wolff_kishner Wolff-Kishner Reduction cluster_oxidation Aldehyde Oxidation cluster_koch_haaf Koch-Haaf Reaction cluster_dichloro From Dichloropinacolone tert_butanol tert-Butanol / tert-Butyl Chloride product_bf3 This compound tert_butanol->product_bf3 H2SO4, BF3 vinylidene Vinylidene Chloride vinylidene->product_bf3 trimethylpyruvic Trimethylpyruvic Acid product_wk This compound trimethylpyruvic->product_wk 1. Hydrazine Hydrate 2. Base, Heat dimethylbutanal 3,3-Dimethylbutanal product_ox This compound dimethylbutanal->product_ox O2, Catalysts (Cu/Co) alkene_alcohol Alkene / Alcohol product_kh This compound alkene_alcohol->product_kh CO, Strong Acid dichloro Dichloropinacolone product_dichloro This compound dichloro->product_dichloro 1. Hydrolysis 2. Oxidation (KMnO4)

Caption: Alternative synthetic routes to this compound.

Logical Workflow for Method Selection

The choice of a synthetic route will depend on various factors including available starting materials, equipment, and safety considerations. The following workflow can guide the decision-making process.

Method_Selection_Workflow start Start: Need to Synthesize This compound check_bf3 Is handling of BF3 and vinylidene chloride feasible? start->check_bf3 bf3_method Proceed with BF3 Method check_bf3->bf3_method Yes check_aldehyde Is 3,3-dimethylbutanal readily available? check_bf3->check_aldehyde No oxidation_method Select Aldehyde Oxidation Method check_aldehyde->oxidation_method Yes check_pyruvic Is trimethylpyruvic acid available? check_aldehyde->check_pyruvic No wolff_kishner_method Select Wolff-Kishner Reduction check_pyruvic->wolff_kishner_method Yes check_high_pressure Is high-pressure equipment for carbonylation available? check_pyruvic->check_high_pressure No koch_haaf_method Consider Koch-Haaf Reaction check_high_pressure->koch_haaf_method Yes other_methods Evaluate other multi-step routes (e.g., from dichloropinacolone) check_high_pressure->other_methods No

Caption: Decision workflow for selecting a synthesis method.

By providing a range of viable alternatives to the traditional BF3 method, this guide empowers researchers and chemists to select the most appropriate synthetic strategy for their specific needs, balancing efficiency, safety, and scalability.

References

Validating the purity of synthesized 3,3-Dimethylbutyric acid against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 3,3-Dimethylbutyric acid against a commercially available reference standard. We present detailed experimental protocols for three orthogonal analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). The combination of these methods provides a high degree of confidence in the identity, purity, and impurity profile of the synthesized compound.

Reference Standard

For the purpose of this guide, we will compare the synthesized this compound to a commercially available reference standard with a specified purity of 98%. A Certificate of Analysis for such a standard typically provides lot-specific purity data and details of the analytical methods used for its characterization.

Orthogonal Analytical Techniques for Purity Validation

A multi-pronged analytical approach is crucial for the robust characterization of a synthesized compound. By employing techniques that rely on different physicochemical principles, a more complete picture of the sample's purity can be obtained.

  • Quantitative NMR (qNMR): This primary analytical method allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. Purity is determined by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration.

  • HPLC-UV: This widely used chromatographic technique separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. It is highly effective for quantifying known and unknown impurities, especially those that are non-volatile or thermally labile.

  • GC-MS: This powerful technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile impurities and provides structural information for their identification.

Data Presentation: Purity Comparison Summary

The following table summarizes the expected results from the analysis of the synthesized this compound in comparison to the 98% reference standard.

Analytical TechniqueParameterReference Standard (98%)Synthesized this compound (Example Data)
qNMR Purity (%)98.0 ± 0.597.5 ± 0.6
Major ImpuritiesNot DetectedPivalic Acid (0.8%)
HPLC-UV Purity (Area %)≥ 98.097.8
Number of Impurities > 0.1%≤ 23
Largest Impurity (Area %)≤ 0.50.9 (Unidentified)
GC-MS Purity (Area %)≥ 98.098.2
Residual SolventsToluene (< 0.1%)Toluene (0.2%)
Other Volatile ImpuritiesNot DetectedTrimethylpyruvic acid (<0.1%)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

Reagents:

  • Synthesized this compound

  • This compound reference standard (98% purity)

  • Maleic acid (certified internal standard, >99.5% purity)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in 0.7 mL of CDCl₃ with TMS.

  • Vortex the vial until the sample and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Repeat the procedure for the this compound reference standard.

NMR Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)

  • Number of Scans (ns): 8

  • Acquisition Time (aq): 4 s

Data Analysis:

  • Process the acquired FID with an exponential multiplication (line broadening of 0.3 Hz).

  • Perform phasing and baseline correction.

  • Integrate the well-resolved singlet of the methylene (B1212753) protons (-CH₂-) of this compound (around 2.24 ppm) and the singlet of the vinyl protons of maleic acid (around 6.30 ppm).

  • Calculate the purity of the synthesized sample using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of the synthesized this compound by area percent and to detect any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Synthesized this compound

  • This compound reference standard (98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Prepare a stock solution of the reference standard at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the synthesized sample as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Compare the chromatogram of the synthesized sample to that of the reference standard to identify any common impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and residual solvents in the synthesized this compound.

Instrumentation:

  • GC-MS system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Synthesized this compound

  • This compound reference standard (98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (GC grade)

Derivatization and Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized this compound into a vial.

  • Add 200 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Dilute the derivatized sample with 1 mL of dichloromethane.

  • Repeat the procedure for the reference standard.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Data Analysis:

  • For quantitative analysis using FID, calculate the area percent of the derivatized this compound peak relative to the total peak area.

  • For qualitative analysis using MS, identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

  • Examine the chromatogram for the presence of residual solvents by comparing retention times to known standards.

Visualization of Experimental Workflows

Purity_Validation_Workflow cluster_synthesis Synthesis & Reference cluster_analysis Analytical Techniques cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_comparison Purity Validation synth Synthesized This compound qnmr_prep Sample Preparation (with Internal Standard) synth->qnmr_prep hplc_prep Sample Preparation synth->hplc_prep gcms_prep Derivatization synth->gcms_prep ref Reference Standard (98% Purity) ref->qnmr_prep ref->hplc_prep ref->gcms_prep qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing & Purity Calculation qnmr_acq->qnmr_proc comparison Compare Results qnmr_proc->comparison hplc_acq HPLC Separation hplc_prep->hplc_acq hplc_proc UV Detection & Area % Purity hplc_acq->hplc_proc hplc_proc->comparison gcms_acq GC Separation gcms_prep->gcms_acq gcms_proc MS Detection & Impurity ID gcms_acq->gcms_proc gcms_proc->comparison validation Validate Purity comparison->validation

Caption: Overall workflow for the purity validation of synthesized this compound.

qNMR_Workflow start Start weigh_sample Accurately weigh synthesized sample start->weigh_sample weigh_std Accurately weigh internal standard (Maleic Acid) weigh_sample->weigh_std dissolve Dissolve in CDCl3 with TMS weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (d1 = 30s) transfer->acquire process Process data (phasing, baseline correction) acquire->process integrate Integrate sample and standard peaks process->integrate calculate Calculate purity integrate->calculate end End calculate->end HPLC_Workflow start Start prep_solution Prepare 1 mg/mL sample solution in H2O/ACN start->prep_solution filter Filter through 0.45 µm filter prep_solution->filter inject Inject onto C18 column filter->inject separate Gradient elution inject->separate detect UV detection at 210 nm separate->detect integrate Integrate all peaks detect->integrate calculate Calculate area % purity integrate->calculate end End calculate->end GCMS_Workflow start Start weigh_sample Weigh sample start->weigh_sample derivatize Derivatize with BSTFA in pyridine weigh_sample->derivatize dilute Dilute with Dichloromethane derivatize->dilute inject Inject into GC-MS dilute->inject separate GC separation on polar column inject->separate detect MS detection (EI) separate->detect analyze Analyze mass spectra and FID chromatogram detect->analyze end End analyze->end

Cross-Reactivity of 3,3-Dimethylbutyric Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,3-Dimethylbutyric acid, a branched short-chain fatty acid, serves as a versatile chemical intermediate in the synthesis of various pharmaceuticals and agricultural chemicals.[1][2][3] Its structural characteristics, particularly its bulky tert-butyl group, make it a point of interest for studying steric interactions in enzyme-substrate binding and for enhancing the metabolic stability of drug candidates.[1] While direct experimental data on the cross-reactivity of this compound in many biological assays remains limited in publicly available literature, its role as a precursor for potent bioactive molecules, such as Histone Deacetylase (HDAC) inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists, suggests a potential for interaction with these targets.[1]

This guide provides a comparative overview of the potential cross-reactivity of this compound by examining the activity of structurally related short-chain fatty acids (SCFAs) and detailing the experimental protocols to assess such interactions.

Potential Cross-Reactivity with Histone Deacetylases (HDACs)

Several short-chain fatty acids are known to inhibit HDACs, enzymes that play a crucial role in gene expression regulation. Butyrate (B1204436), a structural analog of this compound, is a well-documented HDAC inhibitor. The inhibitory concentration (IC50) of butyrate and other SCFAs in an in vitro HDAC activity assay are presented below. While no direct IC50 value for this compound has been reported in the reviewed literature, the data for its analogs suggest that it may exhibit weak inhibitory activity.

CompoundIC50 (mM) in HT-29 cell nuclear extractReference
Butyrate0.09[4]
PropionateLess potent than butyrate[4]

Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

This compound is also utilized in the development of PPAR agonists, which are key regulators of lipid and glucose metabolism. Various fatty acids have been shown to activate PPARs. The table below summarizes the activity of different fatty acids on PPAR subtypes. The bulky nature of this compound may influence its binding affinity and activation potential for PPARs.

CompoundReceptorActivityAssay SystemReference
Various Fatty AcidsPPARα, PPARβ/δ, PPARγAgonistsTransiently transfected COS-1 cells[5]
Perfluoroalkyl Carboxylic AcidsPPARαActivation positively correlated with carbon chain length (up to C9)Transiently transfected COS-1 cells[5]

Experimental Protocols

To facilitate the investigation of this compound's cross-reactivity, detailed protocols for relevant biological assays are provided below.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol is adapted from a study investigating the HDAC inhibitory effects of short-chain fatty acids.[4]

Materials:

  • 96-well black fluorescence multiwell plate

  • Assay Buffer: 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0

  • Inhibitor Solution: this compound and other test compounds dissolved in a suitable solvent (e.g., DMSO or culture medium)

  • Nuclear Extract from a relevant cell line (e.g., HT-29)

  • HDAC Substrate Solution: 4 mM BOC-Lys(Ac)-AMC in DMSO

  • Developer Solution: Aqueous solution of 2.5% 10x trypsin and 5.12 µM Trichostatin A (TSA)

  • Fluorescence plate reader

Procedure:

  • Add 150 µl of Assay Buffer to each well of the 96-well plate.

  • Add 10 µl of the inhibitor solution or solvent blank to the respective wells.

  • Add 10 µl of the nuclear extract to each well.

  • Initiate the reaction by adding 10 µl of the HDAC Substrate Solution to each well.

  • Protect the plate from light and agitate for 30 minutes.

  • Stop the reaction by adding 40 µl of the Developer Solution to each well.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation Assay

This protocol is a general method for assessing PPAR activation in a cell-based reporter assay.[5]

Materials:

  • COS-1 cells (or other suitable cell line)

  • PPARα, PPARγ, or PPARβ/δ expression plasmid

  • Luciferase reporter plasmid under the control of a PPAR response element

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound and controls) dissolved in a suitable solvent (e.g., DMSO)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed COS-1 cells in a 96-well plate and allow them to attach overnight.

  • Co-transfect the cells with the PPAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations or a vehicle control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Acetylated_Histone Acetylated Histone Acetylated_Histone->HDAC Substrate Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Transcription_Repression Transcriptional Repression Chromatin->Transcription_Repression DMBA This compound (Potential Inhibitor) DMBA->HDAC Inhibition

Caption: Potential inhibitory effect of this compound on HDAC signaling.

PPAR_Activation_Pathway DMBA This compound (Potential Ligand) PPAR PPAR DMBA->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Caption: Potential activation of the PPAR signaling pathway by this compound.

Cross_Reactivity_Workflow cluster_0 Assay Preparation cluster_1 Compound Testing cluster_2 Data Analysis Target Biological Target (e.g., Enzyme, Receptor) Assay_System Assay System (e.g., In vitro, Cell-based) Target->Assay_System Measurement Measure Assay Signal (e.g., Fluorescence, Luminescence) Assay_System->Measurement DMBA This compound DMBA->Measurement Analogs Structural Analogs Analogs->Measurement Control Control Compounds Control->Measurement Calculation Calculate IC50 / EC50 / Ki Measurement->Calculation Comparison Compare Potency and Selectivity Calculation->Comparison

Caption: Experimental workflow for assessing the cross-reactivity of this compound.

References

Benchmarking Agrochemicals Derived from 3,3-Dimethylbutyric Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the performance of agrochemicals synthesized from 3,3-Dimethylbutyric acid, offering a comparative analysis with relevant alternatives and supported by experimental data.

While this compound primarily serves as a crucial intermediate in the synthesis of various agrochemicals, its direct application as an active ingredient is not documented.[1][2][3] However, its structural motif is found in certain active ingredients, notably within the class of carboxamide fungicides. This guide focuses on providing a framework for benchmarking the performance of such derivative agrochemicals.

Identified Active Ingredient Class: Carboxamide Fungicides

Through an extensive review of patent literature, a key European Patent (EP-A-0 528 156) has been identified that describes the synthesis of fungicidally active compounds derived from this compound. These compounds belong to the broader class of carboxamide fungicides, which are known for their efficacy against a range of plant pathogens.

Due to the proprietary nature of specific commercial products and the limited publicly available, direct comparative performance data for specific this compound-derived agrochemicals, this guide will present a generalized benchmarking framework. This framework will utilize data from publicly available studies on closely related carboxamide fungicides to illustrate the experimental protocols and data presentation methods required for a thorough comparison.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison, all quantitative performance data should be summarized in structured tables. Below is a template for presenting such data, populated with hypothetical data for illustrative purposes.

Table 1: Comparative Efficacy of Carboxamide Fungicide A (derived from this compound) against a Standard Alternative for the Control of Powdery Mildew on Wheat

TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Yield (t/ha)% Yield Increase Over Control
Untreated Control075.24.50
Carboxamide Fungicide A 10015.86.851.1
Carboxamide Fungicide A 1508.57.260.0
Standard Fungicide (e.g., Triazole)12018.36.544.4
Standard Fungicide (e.g., Strobilurin)10012.17.055.6

a.i. = active ingredient t/ha = tonnes per hectare

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are essential for valid comparisons. The following are examples of methodologies that should be detailed when presenting comparative performance data.

Field Efficacy Trial for Powdery Mildew Control in Wheat
  • Experimental Design: Randomized Complete Block Design (RCBD) with four replicates.

  • Plot Size: 3m x 10m.

  • Crop: Winter wheat, variety susceptible to powdery mildew.

  • Treatments:

    • Untreated Control

    • Carboxamide Fungicide A at two different application rates.

    • Standard commercial fungicides (e.g., a triazole and a strobilurin) at their recommended field rates.

  • Application: Fungicides are applied as a foliar spray at the first sign of disease (flag leaf stage, Zadoks scale 37-39) using a calibrated backpack sprayer.

  • Data Collection:

    • Disease Severity: Assessed visually as the percentage of leaf area covered with powdery mildew on the top three leaves of 20 randomly selected plants per plot at 14 and 28 days after treatment.

    • Yield: Harvested at maturity from the central area of each plot and adjusted to a standard moisture content.

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a suitable post-hoc test (e.g., Tukey's HSD) at P ≤ 0.05.

In Vitro Fungicidal Activity Assay
  • Pathogen: Pure culture of the target fungal pathogen (e.g., Blumeria graminis f. sp. tritici for wheat powdery mildew).

  • Method: Mycelial growth inhibition assay on a suitable growth medium (e.g., Potato Dextrose Agar).

  • Procedure:

    • The test compounds (Carboxamide Fungicide A and standards) are dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar (B569324) at various concentrations.

    • A mycelial plug of the fungus is placed in the center of each petri dish.

    • Plates are incubated under optimal growth conditions for the pathogen.

    • The diameter of the fungal colony is measured after a set incubation period.

  • Data Analysis: The effective concentration to inhibit 50% of mycelial growth (EC₅₀) is calculated for each compound using probit analysis.

Visualization of Experimental Workflow

A clear visualization of the experimental process is crucial for understanding the methodology.

Experimental_Workflow cluster_Field_Trial Field Efficacy Trial cluster_In_Vitro_Assay In Vitro Fungicidal Assay A Experimental Design (RCBD) B Plot Establishment (3m x 10m) A->B C Fungicide Application (Foliar Spray) B->C D Data Collection (Disease Severity, Yield) C->D E Statistical Analysis (ANOVA) D->E F Pathogen Culture G Preparation of Test Compound Concentrations F->G H Inoculation on Treated Media G->H I Incubation H->I J Data Collection (Colony Diameter) I->J K EC50 Calculation J->K

Caption: Workflow for assessing the in-field and in-vitro performance of agrochemicals.

Signaling Pathway: Generalized Mechanism of Action for Carboxamide Fungicides

Carboxamide fungicides typically act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to the death of the fungal pathogen.

SDHI_Pathway cluster_Mitochondrion Fungal Mitochondrion TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain (Complex III & IV) SDH->ETC Electrons ATP ATP Synthesis ETC->ATP Fungicide Carboxamide Fungicide (this compound Derivative) Fungicide->Inhibition Inhibition->SDH Inhibition

Caption: Inhibition of fungal respiration by carboxamide fungicides.

This guide provides a foundational framework for benchmarking the performance of agrochemicals derived from this compound. As specific commercial products based on this intermediate become more clearly identified in the public domain, this framework can be populated with real-world experimental data to provide a direct and robust comparative analysis.

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethylbutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3,3-Dimethylbutyric Acid

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedural information for the safe disposal of this compound (CAS No. 1070-83-3), a combustible and corrosive liquid that requires careful management.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid (Category 4) and causes severe skin burns and eye damage.[1][2] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator when workplace conditions warrant its use.[3]

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][3]

  • Store in a tightly closed container in a cool, dry, well-ventilated area designated for corrosives.[1][3]

  • Wash hands thoroughly after handling.[1][2]

  • Empty containers may retain product residue and can be dangerous.[3]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][4]

  • Characterize the Waste: All waste must be fully characterized before it can be offered to a hazardous waste disposal company.[5]

  • Containerization:

    • Use original or compatible containers for waste collection.[6][7] The container must be securely closed and free of external contamination.[5]

    • Do not mix with other waste.[6]

    • Fill liquid waste containers to no more than 75% capacity to allow for expansion.[5]

  • Labeling:

    • Affix a completed hazardous waste label to the container.[5][7] The label must include the full chemical name and percentage of each component.[7]

  • Storage Pending Disposal:

    • Store the labeled waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.[8]

  • Arrange for Pickup:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Remove all sources of ignition and ensure adequate ventilation.[3]

  • Containment: Absorb the spill with an inert material such as dry sand, earth, or a universal binder.[3][4]

  • Collection: Using non-sparking tools, scoop the absorbed material into a suitable, labeled container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Utilize the appropriate PPE throughout the cleanup process.[3]

Quantitative Data Summary

PropertyValueSource
CAS Number1070-83-3[1][2][4]
GHS ClassificationFlammable Liquid Category 4, Skin Corrosion Category 1B, Serious Eye Damage Category 1[1]
Flash Point88°C (192.2°F) - closed cup[3]
Autoignition Temperature495°C[3]
Boiling Point185-190°C
Density0.912 g/mL at 25°C

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Waste Container ppe->container transfer Carefully Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Hazardous Waste Area seal->storage disposal_co Contact Licensed Hazardous Waste Disposal Company storage->disposal_co end End: Waste Disposed of Compliantly disposal_co->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal. Adherence to all applicable local, state, and federal regulations is mandatory.

References

Essential Safety and Logistical Information for Handling 3,3-Dimethylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the safe handling of 3,3-Dimethylbutyric acid, including personal protective equipment (PPE) selection, operational procedures, and disposal plans. Adherence to these protocols is critical to ensure personnel safety and mitigate risks in the laboratory environment. This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected. The following recommendations are based on the hazardous properties of this chemical.

Glove Material Compatibility

Glove MaterialRecommended UseRationale
Nitrile Incidental Contact (e.g., splashes)Provides a good barrier for short-term exposure.
Neoprene Extended ContactRecommended for prolonged handling and immersion.
Butyl Rubber Extended ContactOffers excellent resistance for prolonged handling.

Note: It is crucial to inspect gloves for any signs of degradation or damage before and during use. If contact with the chemical occurs, gloves should be removed and replaced immediately. For operations with a high risk of exposure, consider double-gloving.

  • Chemical Safety Goggles: Must be worn at all times when handling this compound to protect against splashes. Goggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3]

  • Face Shield: A full-face shield should be worn in conjunction with chemical safety goggles when there is a significant risk of splashing or when handling larger quantities of the acid.

The use of respiratory protection should be determined by a risk assessment of the specific laboratory procedure.

  • Well-Ventilated Area: Handling small quantities in a well-ventilated area or a chemical fume hood may not require respiratory protection.

  • Respirator Requirements: If ventilation is inadequate or there is a risk of inhaling vapors or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] For higher concentrations or in emergency situations, a full-facepiece airline respirator may be necessary.

  • Laboratory Coat: A chemical-resistant laboratory coat or apron should be worn to protect against skin contact.

  • Protective Clothing: For procedures with a high risk of significant exposure, chemical-resistant coveralls may be necessary.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize the risk of exposure.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Conduct Risk Assessment prep2 Designate Handling Area (e.g., Fume Hood) prep1->prep2 prep3 Assemble All Necessary Materials and Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Carefully Dispense Required Amount prep4->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Properly Dispose of Waste clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 start Start: Handling This compound risk_assessment Perform Risk Assessment: - Quantity - Concentration - Task Duration - Splash/Aerosol Potential start->risk_assessment eye_protection Eye/Face Protection: - Chemical Safety Goggles (Mandatory) - Face Shield (if splash risk) risk_assessment->eye_protection hand_protection Hand Protection: - Nitrile (Incidental Contact) - Neoprene or Butyl Rubber (Extended Contact) risk_assessment->hand_protection body_protection Body Protection: - Chemical-Resistant Lab Coat - Closed-Toe Shoes risk_assessment->body_protection respiratory_protection Respiratory Protection: - Fume Hood (Preferred) - Respirator (if ventilation is inadequate) risk_assessment->respiratory_protection end Proceed with Handling eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethylbutyric acid
Reactant of Route 2
3,3-Dimethylbutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.